Tranilast
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHGWWWHIYHZNX-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53902-12-8 | |
| Record name | Tranilast [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053902128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07615 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tranilast | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVF50SMY6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tranilast's Anti-Fibrotic Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-fibrotic properties of Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid). This compound, originally developed as an anti-allergic medication, has demonstrated significant potential in mitigating fibrotic processes across various tissues, including skin, lung, heart, and kidney.[1] Its efficacy stems from a multi-faceted approach, primarily targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis.[1]
Core Anti-Fibrotic Mechanisms
This compound exerts its anti-fibrotic effects through several key mechanisms:
-
Inhibition of the TGF-β/Smad Signaling Pathway: This is the most well-documented mechanism. TGF-β is a potent pro-fibrotic cytokine that, upon binding to its receptor, initiates a signaling cascade involving the phosphorylation of Smad proteins (Smad2/3).[2][3][4] These activated Smads then translocate to the nucleus to regulate the transcription of genes involved in extracellular matrix (ECM) production.[2][3][4] this compound has been shown to interfere with this pathway by reducing the phosphorylation of Smad2 and Smad3, thereby inhibiting the downstream synthesis of ECM proteins like collagen and fibronectin.[2][3][4][5][6][7][8] Some studies also suggest that this compound can suppress the expression of Smad4, a central mediator in the TGF-β pathway.[9]
-
Suppression of Collagen Synthesis: this compound directly inhibits the synthesis of collagen, a primary component of fibrotic tissue.[10][11][12] This inhibition occurs at a pre-translational level, with this compound decreasing the mRNA levels of procollagen.[10][11] It effectively reduces the production of both type I and type III collagen.[10][11]
-
Inhibition of Myofibroblast Differentiation: The transition of fibroblasts into contractile, ECM-producing myofibroblasts is a critical step in fibrosis. This compound has been demonstrated to inhibit this differentiation process, which is often induced by TGF-β1.[7][13] By preventing myofibroblast formation, this compound reduces the expression of α-smooth muscle actin (α-SMA) and subsequent collagen deposition.[7]
-
Mast Cell Stabilization and Anti-inflammatory Effects: As an anti-allergic agent, this compound is known to inhibit the release of inflammatory mediators, such as histamine and pro-fibrotic cytokines, from mast cells.[13][14][15] By stabilizing mast cells, this compound can reduce the inflammatory environment that often precedes and perpetuates fibrosis.[16] It has also been shown to suppress the activation of alveolar macrophages, which play a role in the development of pulmonary fibrosis.[17][18]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the anti-fibrotic effects of this compound.
Table 1: In Vitro Inhibition of Fibrotic Markers by this compound
| Cell Type | Parameter Measured | This compound Concentration | % Inhibition / Reduction | Reference |
| Human Skin Fibroblasts | Collagen Synthesis | 300 µM | ~55% | [10][11] |
| Human Skin Fibroblasts | Pro α1(I) Collagen mRNA | Not Specified | ~60% | [10][11] |
| Rabbit Tenon's Capsule Fibroblasts | Cell Proliferation | 300 µM | ~27% | [12] |
| Rabbit Corneal Stromal Fibroblasts | Cell Proliferation | 300 µM | ~45% | [12] |
| Human Cardiac Fibroblasts | TGF-β1-induced 3[H]-hydroxyproline incorporation | 30 µM | ~58% | [6][19] |
| Human Leiomyoma & Myometrial Cells | Fibronectin, Collagen 1A1, Versican mRNA | 300 µM | Significant Decrease | [20] |
| A549 Human Alveolar Epithelial Cells | TGF-β2-induced Fibronectin & Collagen IV | 50, 100, 200 µM | Dose-dependent Suppression | [18][21] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Fibrosis
| Animal Model | Fibrotic Condition | This compound Dosage | Outcome | % Reduction | Reference |
| Mouse Fibroid Xenograft | Uterine Fibroids | 50 mg/kg/day | Tumor Weight Reduction | ~37% | [13] |
| (mRen-2)27 Diabetic Rats | Cardiac Fibrosis | Not Specified | Attenuation of Cardiac Fibrosis | ~37% | [6] |
| Bleomycin-induced Murine Model | Pulmonary Fibrosis | Not Specified | Attenuation of Lung Fibrosis | Significant | [2][3][4] |
Key Signaling Pathways and Experimental Workflows
TGF-β/Smad Signaling Pathway and this compound Intervention
The following diagram illustrates the canonical TGF-β/Smad signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits the TGF-β pathway by blocking Smad2/3 phosphorylation.
Experimental Workflow: In Vitro Assessment of this compound's Anti-Fibrotic Effect
This diagram outlines a typical experimental procedure to evaluate the efficacy of this compound in a cell-based fibrosis model.
Caption: Workflow for in vitro testing of this compound's anti-fibrotic activity.
Detailed Experimental Protocols
1. Western Blot for Phosphorylated Smad2 (p-Smad2)
This protocol is a generalized method for detecting the inhibition of TGF-β signaling by this compound.
-
Cell Culture and Treatment: Human fibroblasts or epithelial cells (e.g., A549) are cultured to 70-80% confluency.[4][18][21] Cells are then serum-starved for 12-24 hours. Following starvation, cells are pre-treated with various concentrations of this compound (e.g., 50, 100, 200 µM) for 1-2 hours before stimulation with a pro-fibrotic agent like TGF-β1 or TGF-β2 (e.g., 5 ng/mL) for a specified time (e.g., 30-60 minutes for phosphorylation events).[18][21]
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are collected and centrifuged to pellet cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody against p-Smad2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed for total Smad2 and a loading control (e.g., β-actin or GAPDH) for normalization.[18][21]
2. Collagen Synthesis Assay ([³H]-Proline Incorporation)
This method quantifies the rate of new collagen synthesis.
-
Cell Culture and Treatment: Confluent fibroblast cultures are treated with this compound (e.g., 3-300 µM) in a serum-free medium containing ascorbic acid (to promote collagen hydroxylation).[12]
-
Radiolabeling: [³H]-proline is added to the culture medium, and cells are incubated for 24-48 hours to allow for its incorporation into newly synthesized proteins, including collagen.[12]
-
Protein Precipitation: The cell layer and medium are collected, and proteins are precipitated using trichloroacetic acid (TCA).
-
Collagenase Digestion: The protein pellet is washed and then resuspended in a buffer containing purified bacterial collagenase. A parallel sample is incubated in buffer without collagenase to measure total protein synthesis.
-
Scintillation Counting: After digestion, undigested protein (non-collagenous) is precipitated again, and the radioactivity in the supernatant (representing digested collagen) is measured using a liquid scintillation counter. The amount of radioactivity incorporated into collagenase-sensitive proteins is calculated.[12]
3. Masson's Trichrome Staining for In Vivo Fibrosis Assessment
This histological staining technique is used to visualize collagen fibers in tissue sections from animal models.
-
Tissue Preparation: Following the experimental period in an animal model of fibrosis (e.g., bleomycin-induced lung fibrosis), animals are euthanized, and the target organ is harvested.[16][18] The tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sectioning: 4-5 µm thick sections are cut and mounted on glass slides.
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain in Weigert's iron hematoxylin for nuclear staining (black).
-
Stain in Biebrich scarlet-acid fuchsin for cytoplasmic staining (red).
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain in aniline blue for collagen staining (blue).
-
Dehydrate and mount the slides.
-
-
Analysis: The stained sections are visualized under a microscope. The extent of fibrosis is often quantified by scoring the area of blue staining (collagen deposition) using image analysis software.[16][18]
Conclusion
This compound presents a compelling profile as an anti-fibrotic agent, primarily through its robust inhibition of the TGF-β/Smad signaling pathway. Its ability to suppress collagen synthesis, prevent myofibroblast differentiation, and exert anti-inflammatory effects provides a multi-pronged therapeutic strategy. The quantitative data from both in vitro and in vivo studies consistently support its efficacy in reducing the hallmarks of fibrosis. The experimental protocols outlined provide a framework for further investigation and validation of this compound and novel anti-fibrotic compounds. For drug development professionals, this compound serves as a promising candidate for repositioning and as a benchmark for the development of next-generation anti-fibrotic therapies.
References
- 1. Unlocking the potential of this compound: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scilit.com [scilit.com]
- 4. dovepress.com [dovepress.com]
- 5. This compound attenuates connective tissue growth factor-induced extracellular matrix accumulation in renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates cardiac matrix deposition in experimental diabetes: role of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Inhibitory effect of this compound on the myofibroblast differentiation of rat mesenchymal stem cells induced by transforming growth factor‑β1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. This compound, a selective inhibitor of collagen synthesis in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound inhibits cell proliferation and collagen synthesis by rabbit corneal and Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Mechanism Involved in the Inhibitory Action of this compound on Collagen Biosynthesis of Keloid Fibroblasts [jstage.jst.go.jp]
- 15. This compound inhibits angiotensin II-induced myocardial fibrosis through S100A11/ transforming growth factor-β (TGF-β1)/Smad axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound prevents renal interstitial fibrosis by blocking mast cell infiltration in a rat model of diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suppressive effects of this compound on pulmonary fibrosis and activation of alveolar macrophages in mice treated with bleomycin: role of alveolar macrophages in the fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. This compound, an orally active antiallergic compound, inhibits extracellular matrix production in human uterine leiomyoma and myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Tranilast's Effect on the TGF-β Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tranilast, an anti-allergic agent, has garnered significant attention for its potent anti-fibrotic properties, which are primarily attributed to its inhibitory effects on the Transforming Growth Factor-β (TGF-β) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates TGF-β signaling. It summarizes key quantitative data, details common experimental protocols used to assess its efficacy, and presents visual representations of the signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of this compound in TGF-β-driven pathologies.
Introduction to this compound and the TGF-β Signaling Pathway
This compound, N-(3,4-dimethoxycinnamoyl) anthranilic acid, was initially developed as an anti-allergic drug.[1] Subsequent research has revealed its significant anti-fibrotic, anti-inflammatory, and anti-proliferative effects, making it a subject of investigation for various conditions, including keloids, hypertrophic scars, and fibrotic diseases of the lung, heart, and liver.[2][3] The primary mechanism underlying these therapeutic effects is the inhibition of the TGF-β signaling pathway.[2]
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[4] Dysregulation of this pathway is a hallmark of many fibrotic diseases and cancers.[5] The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as activin receptor-like kinase (ALK5).[4] This activated receptor complex phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes.[1] TGF-β can also signal through non-Smad pathways, including the PI3K/Akt and MAPK pathways.[4][6]
Molecular Mechanisms of this compound's Interference with TGF-β Signaling
This compound modulates the TGF-β signaling pathway at multiple levels, affecting both the canonical Smad-dependent pathway and non-Smad pathways.
Inhibition of the Canonical Smad Pathway
This compound has been shown to interfere with several key steps in the Smad signaling cascade:
-
Downregulation of TGF-β Expression and Secretion: Studies have demonstrated that this compound can inhibit the expression and secretion of TGF-β itself, thereby reducing the initial signal that triggers the pathway.[4][7]
-
Inhibition of Smad Phosphorylation: A primary mechanism of this compound's action is the reduction of TGF-β-induced phosphorylation of Smad2 and Smad3.[8][9] By preventing the activation of these key downstream effectors, this compound effectively blocks the transmission of the fibrotic signal.
-
Suppression of Smad4 Expression: this compound has been found to decrease the expression of Smad4, the central mediator that complexes with phosphorylated R-Smads for nuclear translocation.[1] This suppression further cripples the canonical signaling cascade.[10]
-
Modulation of Inhibitory Smads: Evidence suggests that this compound can reverse the TGF-β1-induced decrease in the inhibitory Smad, Smad6, which acts as a negative regulator of the pathway.[8]
Modulation of Non-Smad Pathways
Beyond the canonical Smad pathway, this compound also influences non-Smad signaling routes activated by TGF-β:
-
Akt Pathway: this compound has been observed to decrease the TGF-β1-induced phosphorylation of Akt, a key component of a non-Smad pathway involved in cell survival and proliferation.[8]
The multifaceted inhibitory actions of this compound on both Smad and non-Smad pathways underscore its potential as a potent therapeutic agent against TGF-β-driven diseases.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of this compound on key components of the TGF-β signaling pathway.
Table 1: Effect of this compound on Smad Phosphorylation and Expression
| Cell Type/Model | Treatment | Target Protein | Change | Reference |
| Human Peritoneal Mesothelial Cells | 100 μM this compound + TGF-β1 (24h) | pSmad2/Smad2 | Significant decrease vs. TGF-β1 alone | [8] |
| Human Peritoneal Mesothelial Cells | 100 μM this compound + TGF-β1 (24h) | pSmad3/Smad3 | Significant decrease vs. TGF-β1 alone | [8] |
| Human Peritoneal Mesothelial Cells | 100 μM this compound + TGF-β1 (24h) | Smad4 | Reversal of TGF-β1-induced increase | [8] |
| Human Peritoneal Mesothelial Cells | 100 μM this compound + TGF-β1 (24h) | Smad6 | Reversal of TGF-β1-induced decrease | [8] |
| A549 Human Alveolar Epithelial Cells | 50, 100, 200 μM this compound + TGF-β2 (72h) | pSMAD2 | Attenuated TGF-β2-induced phosphorylation | [9] |
| Human Lung Cancer Cell Lines (A549, PC14) | This compound + TGF-β1 | Smad4 | Decreased expression | [1] |
| (mRen-2)27 Diabetic Rats | This compound Treatment | Phospho-Smad2 | Reduction in abundance | [11] |
Table 2: Effect of this compound on Gene and Protein Expression Downstream of TGF-β
| Cell Type/Model | Treatment | Target Gene/Protein | Change | Reference |
| A549 Human Alveolar Epithelial Cells | 50, 100, 200 μM this compound + TGF-β2 (72h) | Fibronectin (mRNA & Protein) | Suppressed expression | [9][12] |
| A549 Human Alveolar Epithelial Cells | 50, 100, 200 μM this compound + TGF-β2 (72h) | Type IV Collagen (mRNA & Protein) | Suppressed expression | [9][12] |
| A549 Human Alveolar Epithelial Cells | This compound + TGF-β2 (72h) | TGF-β1, TGF-β2, ZEB1, SLUG (mRNA) | Suppressed expression | [9] |
| Porcine Coronary Arteries (Stented) | This compound Treatment (5 days) | TGF-β1 mRNA | ~65% reduction | [13] |
| Porcine Coronary Arteries (Stented) | This compound Treatment (5 days) | TβR-II mRNA | ~80% reduction | [13] |
| Cultured Human Trabecular Meshwork Cells | 12.5, 25.0, 50.0 mg/L this compound (48h) | TGF-β2 mRNA | Dose-dependent decrease | [14] |
| Cultured Rat Stellate Cells | This compound | Procollagen mRNA | Reduced expression | [15] |
| Cultured Cardiac Fibroblasts | 30 μM this compound + TGF-β1 | 3[H]-hydroxyproline incorporation | 58% reduction | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on the TGF-β signaling pathway.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines are used depending on the research focus, including human peritoneal mesothelial cells (HPMCs), human alveolar epithelial cells (A549), human lung cancer cell lines (A549, PC14), and primary cardiac fibroblasts.[1][8][9][11]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM-F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4][12]
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (typically ranging from 50 to 200 μM) for specified durations (e.g., 24 to 72 hours).[8][9][12] TGF-β (e.g., TGF-β1 or TGF-β2 at concentrations like 5 ng/mL) is often co-administered to stimulate the signaling pathway.[9][12]
Western Blotting
Western blotting is a standard technique to quantify changes in protein expression and phosphorylation.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies against target proteins (e.g., p-Smad2, Smad2, Smad3, Smad4, β-actin). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[8][12]
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure changes in mRNA expression levels of target genes.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a reagent like TRIzol, and its concentration and purity are determined. First-strand cDNA is synthesized from the RNA template using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a SYBR Green or TaqMan probe-based assay. Specific primers for target genes (e.g., TGF-β1, Smad4, Fibronectin) and a housekeeping gene (e.g., β-actin, GAPDH) are used.
-
Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method, with normalization to the housekeeping gene.[1][12]
Animal Models
-
Bleomycin-Induced Pulmonary Fibrosis Model: Mice are intravenously injected with bleomycin to induce lung fibrosis. This compound is then administered (e.g., orally) to assess its therapeutic effects. Histological analysis (e.g., Masson's trichrome staining) and immunohistochemistry for fibrotic markers are performed on lung tissues.[9][12]
-
Xenograft Model of Colon Cancer: Human colon cancer cells (e.g., CT-26) are subcutaneously injected into nude mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored.[4][5]
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz (DOT language), illustrate the TGF-β signaling pathway and the points of intervention by this compound, as well as a typical experimental workflow.
Caption: this compound's multi-level inhibition of the TGF-β signaling pathway.
Caption: A generalized workflow for studying this compound's effects.
Conclusion
This compound presents a compelling case as a multi-target inhibitor of the TGF-β signaling pathway. Its ability to suppress both canonical Smad-dependent and non-Smad pathways provides a robust mechanism for its observed anti-fibrotic and anti-proliferative effects. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development of this compound as a therapeutic agent for a range of diseases driven by aberrant TGF-β signaling. Future investigations should continue to elucidate the precise molecular interactions and explore the full therapeutic potential of this promising compound.
References
- 1. This compound Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 2. Unlocking the potential of this compound: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits angiotensin II-induced myocardial fibrosis through S100A11/ transforming growth factor-β (TGF-β1)/Smad axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of transforming growth factor-beta by this compound reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Non-Smad pathways in TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANTI-TGF-ß THERAPY IN FIBROSIS: RECENT PROGRESS AND IMPLICATIONS FOR SYSTEMIC SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits TGF-β1-induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound attenuates cardiac matrix deposition in experimental diabetes: role of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. [The inhibitory effect of this compound on transforming growth factor-beta(2) expression in cultured human trabecular meshwork cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory effect of this compound on activation and transforming growth factor beta 1 expression in cultured rat stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of Tranilast in mast cell degranulation
An In-depth Technical Guide on the Role of Tranilast in Mast Cell Degranulation
Introduction
This compound (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic drug that has been clinically utilized for the treatment of various inflammatory and allergic conditions, including bronchial asthma, atopic dermatitis, and allergic rhinitis.[1][2] Its therapeutic efficacy is largely attributed to its ability to inhibit the release of chemical mediators from mast cells, a process known as degranulation.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's role in mast cell stabilization, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Core Mechanism of Action: Mast Cell Stabilization
The primary mechanism by which this compound exerts its anti-allergic effects is through the stabilization of mast cell membranes.[1] Mast cells are critical effector cells in IgE-mediated allergic reactions. Upon activation, they release a plethora of pre-formed and newly synthesized inflammatory mediators, such as histamine, proteases, cytokines, and leukotrienes, from their cytoplasmic granules.[3] this compound intervenes in this process, effectively suppressing the degranulation cascade.
Studies have demonstrated that this compound inhibits the antigen-induced release of mediators from mast cells.[1] Electron microscopy studies have visually confirmed that this compound remarkably inhibits the morphological changes associated with degranulation in IgE-sensitized rat mast cells, both in vitro and in vivo.[4] This includes the fusion of perigranular membranes and the discharge of granule contents through pores on the cell surface.[4]
Beyond its role as a membrane stabilizer, this compound has been shown to have broader effects on mast cell biology. It can inhibit the proliferation and/or migration of mast cells and reduce mast cell counts in inflamed tissues.[1] Furthermore, it can suppress the gene expression of mast cell-derived factors, including specific proteases like chymase and tryptase.[1]
Signaling Pathways Modulated by this compound
Mast cell activation is a complex process initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on the cell surface. This event triggers a cascade of intracellular signaling events, critically dependent on an increase in intracellular calcium concentration ([Ca²⁺]i).
Inhibition of Calcium Mobilization
A key aspect of this compound's inhibitory action appears to be its modulation of calcium signaling. The activation of mast cells leads to the production of inositol 1,4,5-trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores in the endoplasmic reticulum.[5][6] This initial release is followed by a sustained influx of extracellular Ca²⁺ through store-operated calcium entry (SOCE), which is essential for degranulation.[5][6]
Evidence suggests that this compound can attenuate the increase in intracellular calcium levels following mast cell stimulation.[7][8] By limiting the availability of this critical second messenger, this compound effectively dampens the downstream signaling events that lead to the fusion of granules with the plasma membrane and the release of their contents. While the precise mechanism of calcium modulation is not fully elucidated, it is a significant component of its mast cell-stabilizing properties.[7][8][9] this compound has also been shown to inhibit histamine release induced by phospholipase A2, a process dependent on extracellular calcium.[10]
Impact on Exocytosis
Electrophysiological studies using the patch-clamp technique have provided direct evidence for this compound's effect on the final stages of degranulation. Exocytosis, the process of granule fusion and mediator release, can be monitored by measuring changes in the whole-cell membrane capacitance (Cm). High concentrations of this compound (500 µM and 1 mM) have been shown to almost completely suppress the GTP-γ-S-induced increase in Cm in rat peritoneal mast cells, indicating a direct inhibition of the exocytotic process.[11] This suggests that this compound may interfere with the machinery responsible for membrane fusion.
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound on mast cell degranulation and mediator release have been quantified in various experimental models.
Table 1: Inhibition of Mast Cell Degranulation
| Cell Type | Activator | This compound Conc. | % Inhibition of β-hexosaminidase Release | Reference |
| LAD2 (human mast cells) | IgE/anti-IgE | 10 µg/ml | 19% | [7] |
| LAD2 (human mast cells) | Substance P | 10 µg/ml | 28% | [7] |
| LAD2 (human mast cells) | Substance P | 100 µg/ml | 52% | [12] |
| LAD2 (human mast cells) | Compound 48/80 | 100 µg/ml | 51% | [12] |
| HuMC (human primary mast cells) | IgE/anti-IgE | Not specified | Less efficacious than Resveratrol | [7] |
| Rat Peritoneal Mast Cells | Compound 48/80 | 500 µM | ~66% (calculated from data) | [13] |
| Rat Peritoneal Mast Cells | Compound 48/80 | 1 mM | ~73% (calculated from data) | [13] |
| BMMCs (mouse) | DNP-BSA + IL-33 | Not specified | Significant inhibition | [14] |
Note: Inhibition percentages for rat peritoneal mast cells were estimated based on the reported decrease from ~80% degranulation in controls to ~27% and ~22% with this compound.[13]
Table 2: Inhibition of Cytokine and Other Mediator Release
| Cell Type | Activator | Mediator | This compound Conc. | % Inhibition | Reference |
| LAD2 (human mast cells) | Substance P | TNF | 10 µg/ml | 46% | [7] |
| BMMCs (mouse) | DNP-BSA + IL-33 | IL-13 (release) | Not specified | Significant inhibition | [14] |
| BMMCs (mouse) | DNP-BSA + IL-33 | IL-13 (mRNA) | Not specified | Significant inhibition | [14] |
| Arthritic Mice Paws | Collagen-induced | mMCP6 (tryptase mRNA) | 400 mg/kg/day | 57% | [1] |
| Arthritic Mice Paws | Collagen-induced | mMCP4 (chymase mRNA) | 400 mg/kg/day | 43% | [1] |
Experimental Protocols
The following section details the methodologies employed in key experiments to elucidate the role of this compound in mast cell degranulation.
Mast Cell Preparation and Culture
-
Human Mast Cell Line (LAD2): LAD2 cells are cultured in StemPro-34 SFM medium supplemented with L-glutamine, penicillin, streptomycin, and human stem cell factor (SCF).[8]
-
Primary Human Mast Cells (HuMC): CD34⁺ progenitor cells are isolated from human cord blood and cultured for several weeks in the presence of various cytokines, including SCF and IL-6, to differentiate them into mature mast cells.[8]
-
Rat Peritoneal Mast Cells (RPMC): Mast cells are isolated from the peritoneal cavity of rats (e.g., Wistar or Sprague-Dawley strains) by peritoneal lavage with a buffered salt solution. The cells are then purified using density gradient centrifugation.[11][13]
-
Bone Marrow-Derived Mast Cells (BMMC): Bone marrow cells are flushed from the femurs and tibias of mice (e.g., C57BL/6) and cultured in media supplemented with IL-3 and SCF to promote differentiation into mast cells.[14]
Induction of Mast Cell Degranulation
-
IgE-Mediated Activation: Cells are sensitized overnight with anti-DNP IgE. Degranulation is then triggered by adding the antigen, dinitrophenyl-bovine serum albumin (DNP-BSA) or anti-IgE antibody.[7][14]
-
Compound 48/80: A potent, non-immunological mast cell secretagogue that directly activates G-proteins.[7][13]
-
Substance P: A neuropeptide that can induce mast cell degranulation.[7][15]
-
Combined Stimulation: A combination of DNP-BSA and the cytokine IL-33 is used to induce a synergistic and pronounced degranulation response.[14]
Quantification of Degranulation (β-Hexosaminidase Assay)
Degranulation is commonly quantified by measuring the activity of β-hexosaminidase, an enzyme stored in mast cell granules and released upon activation.
-
Mast cells are pre-treated with this compound or a vehicle control for a specified time (e.g., 30 minutes).
-
Degranulation is induced using one of the activators described above.
-
The reaction is stopped by placing the cells on ice.
-
The cell suspension is centrifuged to pellet the cells.
-
Aliquots of the supernatant (containing released β-hexosaminidase) are transferred to a new plate.
-
The cell pellets are lysed to measure the total cellular β-hexosaminidase content.
-
A substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to both supernatant and lysate samples.
-
The reaction is incubated, and the product is measured spectrophotometrically.
-
The percentage of degranulation is calculated as (Supernatant Absorbance / Total Absorbance) x 100.
Measurement of Intracellular Calcium ([Ca²⁺]i)
-
Fura-2 Ca²⁺ Imaging: Mast cells are loaded with the ratiometric calcium indicator dye Fura-2 AM. The cells are then stimulated, and changes in intracellular calcium are monitored by measuring the ratio of fluorescence emission at two different excitation wavelengths. This technique allows for the real-time visualization and quantification of [Ca²⁺]i changes in response to stimuli and the effect of inhibitors like this compound.[7]
Electrophysiological Measurement of Exocytosis
-
Patch-Clamp Whole-Cell Recording: This technique provides a direct measure of exocytosis by monitoring changes in the cell's membrane capacitance (Cm). An increase in Cm corresponds to the fusion of secretory granules with the plasma membrane. Rat peritoneal mast cells are used, and exocytosis is induced by intracellular dialysis with GTP-γ-S. The effect of this compound is assessed by its ability to prevent the increase in Cm.[11][13]
Summary and Conclusion
This compound is a multifaceted anti-allergic agent that effectively suppresses mast cell degranulation. Its primary role as a membrane stabilizer is supported by its ability to inhibit the release of histamine and other pre-formed mediators.[1][2] The mechanism of action involves the modulation of critical intracellular signaling pathways, most notably by attenuating the rise in intracellular calcium that is obligatory for degranulation.[7][8] Furthermore, electrophysiological evidence demonstrates that this compound can directly inhibit the final exocytotic process.[11]
Beyond immediate degranulation, this compound also reduces the expression and release of newly synthesized inflammatory cytokines like TNF and IL-13 and can decrease mast cell numbers in inflamed tissues.[1][7][14] This comprehensive inhibitory profile, targeting multiple aspects of mast cell activation and function, underscores its therapeutic value in managing allergic and mast cell-driven inflammatory diseases.
References
- 1. The anti-allergic compound this compound attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in our understanding of mast cell activation – or should it be mast cell mediator disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast cell degranulation and its inhibition by an anti-allergic agent this compound. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the inhibitory effects of resveratrol and this compound on IgE, 48/80 and substance P dependent-mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of histamine secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological study of phospholipase A2-induced histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Allergic Drugs this compound and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release [scirp.org]
- 13. karger.com [karger.com]
- 14. Inhibition by this compound of the Synergistic Induction of Degranulation and IL-13 Expression by IL-33 and FcɛRI Cross-linking in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory effect of this compound on substance P-induced plasma extravasation in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Tranilast: A Direct Inhibitor of the NLRP3 Inflammasome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in the pathogenesis of a wide range of inflammatory diseases. Its aberrant activation leads to the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18, driving chronic inflammation. Tranilast, an anti-allergic drug with a well-established safety profile, has emerged as a direct and specific inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are included to facilitate further research and drug development efforts in this promising area.
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response to both pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs)[1]. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity-induced auto-cleavage and activation of caspase-1 leads to the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18[1]. Dysregulation of the NLRP3 inflammasome is a hallmark of numerous inflammatory conditions, including gout, type 2 diabetes, and cryopyrin-associated periodic syndromes (CAPS)[2][3][4][5].
This compound (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an orally bioavailable drug that has been used clinically for the treatment of allergic disorders such as asthma and keloids[2][4]. Recent studies have identified a novel mechanism of action for this compound as a direct inhibitor of the NLRP3 inflammasome, offering a promising therapeutic strategy for a broad spectrum of inflammatory diseases[2][3][4][5].
Mechanism of Action
This compound exerts its inhibitory effect on the NLRP3 inflammasome through a direct binding mechanism.[2][3][4][5] It specifically interacts with the NACHT domain of the NLRP3 protein[2][3][5][6]. This interaction prevents the oligomerization of NLRP3, a critical step in the assembly and activation of the inflammasome complex[2][3][4][5]. By inhibiting NLRP3 oligomerization, this compound effectively blocks the downstream recruitment of ASC and pro-caspase-1, thereby preventing caspase-1 activation and the subsequent maturation and release of IL-1β and IL-18[2][4][6].
Importantly, this compound's inhibitory activity is specific to the NLRP3 inflammasome. Studies have shown that it does not affect the activation of other inflammasomes, such as those mediated by AIM2 or NLRC4[2][3][4][5][6]. Furthermore, this compound's mechanism is independent of NLRP3's ATPase activity[6]. Some evidence also suggests that this compound may enhance the ubiquitination of NLRP3, which is a mechanism to keep the inflammasome in an inactive state[7].
Signaling Pathway of NLRP3 Inflammasome and this compound's Point of Intervention
Caption: this compound directly targets the active NLRP3 protein, preventing its oligomerization and subsequent inflammasome assembly.
Quantitative Data
The efficacy of this compound as an NLRP3 inflammasome inhibitor has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Activator(s) | Assay | Readout | Effective Concentration / IC50 | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin/MSU/ATP | ELISA | IL-1β Secretion | Dose-dependent inhibition | [2][5] |
| Human THP-1 Macrophages | LPS + Nigericin | ELISA | IL-1β Secretion | Dose-dependent inhibition | [2] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | Western Blot | Caspase-1 Cleavage | Dose-dependent inhibition | [2] |
| Inflammasome Reconstituted HEK293T cells | - | - | IL-1β Secretion | IC50: 10-15 µM | [8] |
| Human Monocytes-Macrophages | - | - | IL-1β Release | Inhibition at 3-300 µM | [9][10] |
Table 2: In Vivo Efficacy of this compound
| Disease Model | Animal Model | This compound Dosage | Key Findings | Reference |
| Gouty Arthritis | Mouse (MSU-induced peritonitis) | 200 mg/kg (i.p.) | Suppressed MSU-induced IL-1β production and neutrophil influx. | [2] |
| Gouty Arthritis | Mouse (MSU-induced paw edema) | 200 mg/kg (oral) | Reduced paw swelling and IL-1β levels in joints. | [2] |
| Cryopyrin-Associated Periodic Syndromes (CAPS) | Mouse | Not specified | Preventive effects observed. | [2][3][5] |
| Type 2 Diabetes | Mouse (High-fat diet-induced) | 25 or 50 mg/kg/day (oral) | Reversed hyperglycemia, insulin resistance, and hepatic steatosis. | [2][4] |
| Myocardial Infarction | Mouse | Not specified | Decreased IL-1β and cleaved caspase-1 in heart tissue, improved cardiac function. | [11] |
| Rosacea | Mouse (LL-37 induced) | Not specified | Mitigated skin lesions and reduced inflammatory cytokines (including IL-1β). | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to evaluate the efficacy of this compound as an NLRP3 inflammasome inhibitor.
In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol describes the standard two-signal in vitro assay to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells from C57BL/6 mice
-
L929-cell conditioned medium or recombinant M-CSF
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin or Monosodium Urate (MSU) crystals
-
This compound
-
ELISA kit for mouse IL-1β
-
Antibodies for Western blot: anti-caspase-1 (p20), anti-IL-1β (p17), anti-NLRP3, anti-ASC, anti-β-actin
-
Reagents for Western blotting (lysis buffer, protease inhibitors, etc.)
Procedure:
-
BMDM Differentiation: Harvest bone marrow cells from the femurs and tibias of mice. Culture the cells in DMEM containing 20% L929-cell conditioned medium or recombinant M-CSF for 7 days to differentiate them into macrophages.
-
Cell Seeding: Seed the differentiated BMDMs into 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the BMDMs with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as nigericin (e.g., 5 µM) or MSU crystals (e.g., 250 µg/mL) for 1-6 hours.
-
Sample Collection:
-
Supernatants: Carefully collect the cell culture supernatants for the measurement of secreted IL-1β by ELISA.
-
Cell Lysates: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors for Western blot analysis of pro-inflammatory proteins in the cell lysates.
-
-
Analysis:
-
ELISA: Quantify the concentration of IL-1β in the supernatants according to the manufacturer's instructions.
-
Western Blot: Analyze the cell lysates and precipitated proteins from the supernatants for cleaved caspase-1 (p20) and mature IL-1β (p17) to assess inflammasome activation. Use β-actin as a loading control for cell lysates.
-
ASC Oligomerization Assay
This assay is used to visualize the formation of ASC specks, a hallmark of inflammasome activation, and to assess the inhibitory effect of this compound on this process.
Materials:
-
Differentiated BMDMs
-
LPS
-
Nigericin
-
This compound
-
Disuccinimidyl suberate (DSS) crosslinker
-
Lysis buffer
-
Anti-ASC antibody
-
Reagents for Western blotting
Procedure:
-
Cell Treatment: Seed and treat BMDMs with LPS, this compound, and nigericin as described in Protocol 4.1.
-
Cell Lysis: After stimulation, wash the cells with PBS and lyse them in a hypotonic buffer.
-
Crosslinking: Pellet the cell lysates and resuspend the pellet in a buffer containing DSS to crosslink the ASC oligomers.
-
Western Blot: Analyze the crosslinked samples by non-reducing SDS-PAGE and Western blot using an anti-ASC antibody. ASC monomers will appear at ~22 kDa, while dimers, trimers, and higher-order oligomers will be visible as a ladder of bands. A reduction in the higher molecular weight bands in this compound-treated samples indicates inhibition of ASC oligomerization.
Biotin-Tranilast Pull-Down Assay
This assay is performed to demonstrate the direct binding of this compound to the NLRP3 protein.
Materials:
-
Biotinylated this compound (Biotin-TR)
-
LPS-primed BMDM cell lysates or purified recombinant NLRP3 protein
-
Streptavidin-agarose beads
-
Wash buffer
-
Elution buffer
-
Anti-NLRP3, anti-ASC, and anti-NEK7 antibodies
-
Reagents for Western blotting
Procedure:
-
Lysate Preparation: Prepare cell lysates from LPS-primed BMDMs.
-
Binding: Incubate the cell lysates or purified recombinant NLRP3 protein with Biotin-TR for 1-2 hours at 4°C with gentle rotation.
-
Pull-Down: Add streptavidin-agarose beads to the mixture and incubate for another 1-2 hours to capture the Biotin-TR and any bound proteins.
-
Washes: Pellet the beads by centrifugation and wash them several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Western Blot: Analyze the eluted proteins by Western blot using antibodies against NLRP3, ASC, and NEK7. Detection of NLRP3 in the eluate from the Biotin-TR sample, but not in the control (e.g., biotin alone), indicates a direct interaction between this compound and NLRP3. The absence of ASC and NEK7 in the eluate demonstrates the specificity of the interaction.
Co-Immunoprecipitation of NLRP3 and ASC
This assay is used to assess the interaction between NLRP3 and ASC and the inhibitory effect of this compound on this interaction.
Materials:
-
LPS-primed and nigericin-stimulated BMDM cell lysates
-
This compound
-
Anti-NLRP3 or anti-ASC antibody for immunoprecipitation
-
Protein A/G-agarose beads
-
Wash buffer
-
Elution buffer
-
Anti-NLRP3 and anti-ASC antibodies for Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat BMDMs as described in Protocol 4.1 and prepare cell lysates in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-NLRP3 or anti-ASC antibody overnight at 4°C.
-
Capture: Add Protein A/G-agarose beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washes: Pellet the beads and wash them extensively to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot: Analyze the eluates by Western blot using antibodies against both NLRP3 and ASC. A reduction in the amount of co-immunoprecipitated ASC with NLRP3 (or vice versa) in the this compound-treated samples indicates that this compound inhibits the interaction between these two proteins.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a potential NLRP3 inflammasome inhibitor like this compound.
Caption: A typical workflow for characterizing this compound as an NLRP3 inhibitor, from in vitro validation to in vivo efficacy.
Conclusion
This compound has been robustly demonstrated to be a direct, specific, and effective inhibitor of the NLRP3 inflammasome. Its well-characterized mechanism of action, involving the direct binding to the NACHT domain of NLRP3 and subsequent inhibition of inflammasome assembly, provides a strong rationale for its repositioning for the treatment of NLRP3-driven diseases. The quantitative data from both in vitro and in vivo studies support its therapeutic potential across a range of inflammatory conditions. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals to further investigate the therapeutic utility of this compound and to discover and develop novel NLRP3 inflammasome inhibitors.
References
- 1. This compound directly targets NLRP 3 to treat inflammasome‐driven diseases - ProQuest [proquest.com]
- 2. This compound directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Role for this compound in Regulating NLRP3 Ubiquitination, Vascular Inflammation, and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Inhibitory action of this compound, an anti-allergic drug, on the release of cytokines and PGE2 from human monocytes-macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound on Inflammasome and Macrophage Phenotype in a Mouse Model of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound alleviates skin inflammation and fibrosis in rosacea-like mice induced by long-term exposure to LL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical properties and synthesis of Tranilast
An In-depth Technical Guide to the Chemical Properties and Synthesis of Tranilast
Introduction
This compound, chemically known as N-(3',4'-dimethoxycinnamoyl)anthranilic acid, is an analog of a tryptophan metabolite.[1][2] Initially developed by Kissei Pharmaceuticals and approved in Japan in 1982, it was identified as an anti-allergic agent for the treatment of bronchial asthma.[3] Its therapeutic applications have since expanded to include inflammatory diseases such as atopic dermatitis, allergic conjunctivitis, and the management of keloids and hypertrophic scars.[2] The therapeutic versatility of this compound stems from its diverse mechanisms of action, including the inhibition of chemical mediator release from mast cells and the modulation of key signaling pathways involved in inflammation and fibrosis.[4][5] This guide provides a detailed overview of the chemical properties, synthesis, and key signaling pathways associated with this compound, intended for researchers and professionals in drug development.
Chemical Properties of this compound
This compound is a crystalline solid, typically appearing as a white to beige or pale green powder.[][7][8] It is an amidobenzoic acid derivative, structurally related to a metabolite of tryptophan.[2][3][7] The compound is photochemically unstable in solution.[3] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2-{[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid[3][9] |
| Synonyms | N-(3,4-Dimethoxycinnamoyl)anthranilic acid, Rizaben, MK-341, SB-252218[][7][10] |
| Chemical Formula | C₁₈H₁₇NO₅[3][7][9] |
| Molecular Weight | 327.33 g/mol [7][11] |
| CAS Number | 53902-12-8[3][9] |
| Melting Point | 166-168 °C[]; 166.2-168.2 °C[7][11] |
| Boiling Point | 585.6 °C at 760 mmHg[] |
| Appearance | White to beige crystalline solid[][12] |
| pKa | 3.47 ± 0.36 (Predicted)[7] |
| Solubility | Water: Sparingly soluble/Insoluble[3][13][14] PBS (pH 7.2): ~0.2 mg/mL[10] DMSO: Soluble, >10 mg/mL[14], up to 100 mM[] Dimethylformamide (DMF): Soluble, ~35 mg/mL[10] Ethanol: Soluble, ~2 mg/mL[10], sparingly soluble[13] Methanol, Ethyl Acetate: Hardly soluble[13] |
Synthesis of this compound
The synthesis of this compound typically involves the condensation of 3,4-dimethoxycinnamic acid with anthranilic acid or its ester derivatives. A common laboratory- and industrial-scale synthesis route proceeds via the hydrolysis of a methyl ester precursor.
General Synthesis Workflow
The process can be summarized in two main stages:
-
Amide Formation: Reaction of 3,4-dimethoxycinnamoyl chloride (or the acid activated in situ) with methyl anthranilate to form the intermediate, methyl 2-((E)-3-(3,4-dimethoxyphenyl)acrylamido)benzoate (this compound methyl ester).
-
Saponification: Hydrolysis of the methyl ester intermediate under basic conditions, followed by acidification to yield the final this compound product.
Caption: General workflow for the two-stage synthesis of this compound.
Experimental Protocol: Saponification of this compound Methyl Ester
This protocol is adapted from a described synthesis method and focuses on the final hydrolysis step.[15]
-
Dissolution: Dissolve this compound methyl ester (1.0 eq) in ethanol (approx. 12 mL per gram of ester).
-
Hydrolysis: Add a 10% aqueous sodium hydroxide (NaOH) solution (approx. 6 mL per gram of ester). Heat the mixture to reflux and maintain for 1 to 1.5 hours, monitoring the reaction for completion (e.g., by TLC).
-
Quenching and Precipitation: After the reaction is complete, cool the solution slightly. Pour the reaction mixture into a larger volume of ice water (approx. 20 mL per gram of ester).
-
Acidification: While stirring, adjust the pH of the aqueous mixture to 3-4 using dilute hydrochloric acid (HCl). A solid precipitate of crude this compound will form.
-
Isolation: Allow the solid to settle, then collect the precipitate by suction filtration.
-
Washing: Wash the filter cake with ice water until the pH of the filtrate is neutral (pH 6-7).
-
Drying: Dry the collected solid to yield crude this compound.
-
Purification: Recrystallize the crude product from ethanol to obtain pure, fine this compound.[15]
Mechanism of Action and Key Signaling Pathways
This compound exerts its therapeutic effects by modulating multiple signaling pathways, primarily those involved in inflammation and fibrosis. Its major mode of action appears to be the suppression of the Transforming Growth Factor-β (TGF-β) pathway, but it also significantly impacts NF-κB and NLRP3 inflammasome signaling.[2]
Inhibition of TGF-β Signaling
This compound is a known inhibitor of TGF-β secretion and signaling, which is a critical pathway in tissue fibrosis.[5][16][17] By suppressing this pathway, this compound can reduce collagen synthesis in fibroblasts, decrease the deposition of extracellular matrix, and inhibit the epithelial-mesenchymal transition (EMT), a process involved in fibrosis and cancer metastasis.[16][18]
Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.[19][20]
Modulation of NF-κB Signaling
This compound has demonstrated anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor in the inflammatory response.[21] It can interfere with the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines and cell adhesion molecules.[21][22] Some studies suggest this compound inhibits NF-κB-dependent transcriptional activation by preventing the association between NF-κB and its coactivator, CBP.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a review of its therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Miscellaneous Compounds | Tocris Bioscience [tocris.com]
- 5. Articles [globalrx.com]
- 7. Cas 53902-12-8,this compound | lookchem [lookchem.com]
- 8. This compound | 53902-12-8 [chemicalbook.com]
- 9. This compound | C18H17NO5 | CID 5282230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound CAS#: 53902-12-8 [m.chemicalbook.com]
- 12. selleckchem.com [selleckchem.com]
- 13. EP0974350B1 - External preparation containing this compound and process for producing the same - Google Patents [patents.google.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. CN104693063A - Synthesis method of this compound - Google Patents [patents.google.com]
- 16. Inhibition of transforming growth factor-beta by this compound reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unlocking the potential of this compound: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, a selective inhibitor of collagen synthesis in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. This compound inhibits angiotensin II-induced myocardial fibrosis through S100A11/ transforming growth factor-β (TGF-β1)/Smad axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tranilast: A Tryptophan Metabolite Analog Modulating Key Inflammatory and Fibrotic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tranilast [N-(3,4-dimethoxycinnamoyl) anthranilic acid], a synthetic analog of a tryptophan metabolite, has emerged as a multi-target therapeutic agent with significant anti-inflammatory and anti-fibrotic properties. Initially developed as an anti-allergic drug, its mechanism of action extends beyond histamine release inhibition to the modulation of critical signaling pathways implicated in a wide range of pathological conditions, including fibrosis, inflammatory disorders, and proliferative diseases. This technical guide provides a comprehensive overview of this compound's core mechanisms, focusing on its role as a tryptophan metabolite analog. It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes its engagement with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Introduction
This compound is structurally an analog of anthranilic acid, a tryptophan catabolite produced through the kynurenine pathway.[1] This metabolic link provides a foundation for its diverse biological activities. While initially recognized for its ability to inhibit IgE-induced histamine release from mast cells, subsequent research has unveiled a broader spectrum of action.[2][3] this compound is now understood to modulate key signaling pathways, including Transforming Growth Factor-beta (TGF-β), the NLRP3 inflammasome, and the Aryl Hydrocarbon Receptor (AhR).[3][4][5] These pathways are central to the pathogenesis of numerous diseases, positioning this compound as a molecule of interest for a variety of therapeutic applications.[6]
Core Mechanisms of Action
Inhibition of Fibrotic Pathways
A primary and well-documented effect of this compound is its ability to inhibit fibrosis.[4] This is largely attributed to its interference with the TGF-β signaling pathway, a master regulator of extracellular matrix (ECM) production.[4][6]
-
Suppression of Collagen Synthesis: this compound has been shown to inhibit collagen synthesis in a dose-dependent manner in various fibroblast types, including those from keloids and hypertrophic scars.[5][7][8] This effect is achieved at a pre-translational level, with this compound reducing the mRNA levels of procollagen.[5]
-
Modulation of TGF-β Signaling: this compound inhibits the release of TGF-β1 from fibroblasts and macrophages.[8][9][10] By reducing the availability of this key profibrotic cytokine, this compound effectively dampens the downstream signaling cascade that leads to excessive ECM deposition.
Anti-inflammatory Effects via NLRP3 Inflammasome Inhibition
This compound is a direct inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multi-protein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18.[2][3]
-
Direct Binding to NLRP3: this compound directly binds to the NACHT domain of the NLRP3 protein.[3][11]
-
Inhibition of Inflammasome Assembly: This binding prevents the oligomerization of NLRP3, a critical step in the assembly and activation of the inflammasome complex.[2][3] Consequently, caspase-1 activation and the subsequent maturation and release of IL-1β are suppressed.[2] this compound specifically inhibits the NLRP3 inflammasome without affecting the AIM2 or NLRC4 inflammasomes.[2][11]
Interaction with the Aryl Hydrocarbon Receptor (AhR)
This compound acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, cell proliferation, and differentiation.[5]
-
AhR Activation: As an AhR agonist, this compound can induce the expression of downstream target genes.[5]
-
Induction of miR-302: Activation of AhR by this compound has been shown to promote the expression of microRNA-302 (miR-302), which is involved in cellular reprogramming and pluripotency.[5]
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Effect | Concentration/Value | Reference(s) |
| Collagen Synthesis Inhibition | Human Skin Fibroblasts | Maximum 55% inhibition | 300 µM | [5] |
| Keloid Fibroblasts | Dose-dependent inhibition | 3 - 300 µM | [7][8] | |
| Cell Proliferation Inhibition | Human Vascular Smooth Muscle Cells | Inhibition of serum and PDGF-BB induced proliferation | 100 and 300 µM | [1] |
| Cytokine Release Inhibition | Human Monocytes-Macrophages | Inhibition of TGF-β1, IL-1β, and PGE2 release | Not specified | [10] |
| Human Corneal Fibroblasts | Inhibition of eotaxin-1 and TARC release | Not specified | [12] | |
| IC50 | HaCaT cells (keratinocytes) | Cell viability | >100 µM | [13] |
Table 2: In Vivo and Clinical Dosage
| Indication | Model/Patient Population | Dosage | Outcome | Reference(s) |
| Neuropathic Pain | Animal Model | EC50 of 77.64 mg | Analgesic effect | [14] |
| Keloids and Hypertrophic Scars | Human Clinical Trial | 300 mg/day | 66.7% improvement | [9] |
| Allergic Rhinitis (Pollinosis) | Human Clinical Trial | 300 mg/day | Prophylactic effect | [15] |
| Post-cesarean Surgical Scars | Human Clinical Trial | 8% liposomal gel | Improved aesthetic outcome | [16] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of this compound.
Collagen Synthesis Assay
Objective: To quantify the effect of this compound on collagen production by fibroblasts.
Methodology:
-
Cell Culture: Human skin fibroblasts (or other relevant fibroblast types) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 3, 30, 300 µM) for a specified duration (e.g., 48 hours).[5]
-
Radiolabeling: During the last few hours of treatment, cells are incubated with a radiolabeled amino acid, typically [³H]-proline, which is incorporated into newly synthesized proteins, including collagen.
-
Protein Extraction: Cellular proteins are extracted.
-
Collagenase Digestion: The protein extract is divided into two aliquots. One is treated with bacterial collagenase, which specifically degrades collagen, while the other serves as a control.
-
Quantification: The amount of radioactivity in the collagenase-sensitive and -insensitive fractions is measured using liquid scintillation counting. The difference in radioactivity between the control and collagenase-treated samples represents the amount of newly synthesized collagen.
NLRP3 Inflammasome Activation Assay
Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation.
Methodology:
-
Cell Culture: Immortalized bone marrow-derived macrophages (iBMDMs) or human monocytic THP-1 cells are commonly used.[17]
-
Priming (Signal 1): Cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the expression of NLRP3 and pro-IL-1β.[18]
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound.
-
Activation (Signal 2): The NLRP3 inflammasome is activated using a specific stimulus, such as nigericin or ATP, which induces potassium efflux.[18]
-
Measurement of IL-1β Release: The concentration of mature IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[19]
-
Measurement of Pyroptosis: Cell death due to pyroptosis can be assessed by measuring the release of lactate dehydrogenase (LDH) into the supernatant.[17]
-
Western Blot Analysis: Cell lysates can be analyzed by Western blotting to detect the cleaved (active) form of caspase-1.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
Objective: To assess the ability of this compound to activate the Aryl Hydrocarbon Receptor.
Methodology:
-
Reporter Cell Line: A cell line (e.g., mouse hepatoma H1L6.1c2 cells) engineered to contain a luciferase reporter gene under the control of an AhR-responsive promoter is used.[20][21]
-
Compound Treatment: The reporter cells are treated with a range of concentrations of this compound. A known AhR agonist is used as a positive control.
-
Incubation: Cells are incubated for a sufficient period to allow for AhR activation and subsequent luciferase expression (e.g., 24 hours).[20]
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated to determine the extent of AhR activation. IC50 values can be determined for dose-response curves.[21]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
This compound Inhibition of the TGF-β/Smad Pathway
This compound Inhibition of the NLRP3 Inflammasome
This compound Activation of the Aryl Hydrocarbon Receptor (AhR) Pathway
References
- 1. Inhibitory effects of this compound on proliferation, migration, and collagen synthesis of human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of this compound, an Anti-allergy Drug, in Proliferative Disorders | Anticancer Research [ar.iiarjournals.org]
- 3. This compound directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective inhibitor of collagen synthesis in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a review of its therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism involved in the inhibitory action of this compound on collagen biosynthesis of keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Evaluation of this compound for Keloid and Hypertrophic Scar [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. This compound directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition by this compound of the cytokine-induced expression of chemokines and the adhesion molecule VCAM-1 in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Directly Targets NLRP3 to Protect Melanocytes From Keratinocyte-Derived IL-1β Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical and pathophysiological evaluation of this compound in patients with pollinosis: the effects of pre-seasonal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
Tranilast's Impact on Cytokine Release In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranilast (N-[3',4'-dimethoxycinnamoyl] anthranilic acid) is an anti-allergic drug that has demonstrated a broader therapeutic potential beyond its initial indication for conditions like asthma and keloids.[1] A growing body of in vitro research highlights its significant anti-inflammatory and anti-fibrotic properties, largely attributable to its ability to modulate the release of various cytokines and interfere with key signaling pathways. This technical guide provides an in-depth overview of the in vitro effects of this compound on cytokine release, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms.
Core Mechanism of Action
This compound exerts its effects by targeting multiple critical inflammatory and fibrotic pathways. Notably, it is a direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of pro-inflammatory cytokines IL-1β and IL-18.[2][3] this compound directly binds to the NACHT domain of NLRP3, which suppresses the assembly of the inflammasome and subsequent caspase-1 activation.[2] Furthermore, it modulates signaling pathways including Transforming Growth Factor-beta (TGF-β)/Smad, Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK), all of which are pivotal in the expression of a wide array of cytokines, chemokines, and adhesion molecules.[3][4][5]
Quantitative Data on Cytokine Inhibition
The following tables summarize the quantitative effects of this compound on the release and expression of various cytokines and inflammatory mediators across different in vitro models.
Table 1: Inhibition of Pro-Inflammatory Cytokines and Chemokines
| Cytokine/Mediator | Cell Type | Stimulant | This compound Concentration | % Inhibition / Effect | Reference(s) |
| IL-1β | Human Monocytes-Macrophages | - | Not Specified | Inhibited release | [6] |
| IL-1β | RAW264.7 Macrophages | LPS | Not Specified | Diminished production | [7] |
| IL-6 | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | 12.5 - 100 µg/mL | Significant, dose-dependent inhibition | [4] |
| IL-6 | Human Keratinocytes (HaCaT) | H₂O₂ | 100 µM | Significantly palliated increase | [2] |
| TNF-α | RAW264.7 Macrophages | LPS | Not Specified | Diminished production | [7] |
| TNF-α | Human Keratinocytes (HaCaT) | H₂O₂ | 100 µM | Significantly palliated increase | [2] |
| IL-8 | Human Keratinocytes (HaCaT) | H₂O₂ | 100 µM | Significantly palliated increase | [2] |
| IL-5 | Mouse Lung and Spleen Cells | Toxocara canis antigen | Not Specified | Dose-dependent reduction | [8] |
| IL-13 | Mouse Bone Marrow-Derived Mast Cells (BMMC) | DNP-BSA + IL-33 | Not Specified | Significantly inhibited release and mRNA expression | [9] |
| Eotaxin-1 & TARC | Human Corneal Fibroblasts | TNF-α + IL-4 | Not Specified | Inhibited release | [10] |
Table 2: Inhibition of Fibrotic and Other Inflammatory Mediators
| Cytokine/Mediator | Cell Type | This compound Concentration | % Inhibition / Effect | Reference(s) |
| TGF-β1 | Rat Stellate Cells | Not Specified | Reduced mRNA expression | [11] |
| TGF-β2 | Human Trabecular Meshwork Cells | 12.5 - 50.0 mg/L | Dose-dependent decrease in mRNA expression (up to ~69% reduction at 50 mg/L vs. control) | [12] |
| Prostaglandin D2 (PGD2) | Rat Peritoneal Mast Cells | IC₅₀: 0.1 mM | Dose-dependent suppression of production | [13] |
| Prostaglandin E2 (PGE2) | Human Monocytes-Macrophages | Not Specified | Inhibited release | [6] |
| VCAM-1 | Human Umbilical Vein Endothelial Cells (HUVEC) | 100 µg/mL | 38% | [4] |
| ICAM-1 | Human Umbilical Vein Endothelial Cells (HUVEC) | 100 µg/mL | 31.8% | [4] |
Table 3: IC₅₀ Values
| Parameter | Cell Type | IC₅₀ Value | Reference(s) |
| Cell Viability | Human Keratinocytes (HaCaT) | 605.7 µM | [2] |
| Cell Viability | CT-26 Colon Cancer Cells | 200 µM | |
| PGD2 Production | Rat Peritoneal Mast Cells | 0.1 mM | [13] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature regarding this compound's effect on cytokine release.
Protocol 1: Inhibition of Cytokine Release from Macrophages
-
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in macrophages.
-
Cell Line: RAW264.7 murine macrophages.
-
Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response and cytokine production.
-
Treatment: Cells are pre-treated with various concentrations of this compound before stimulation with LPS.
-
Incubation: The duration of incubation with this compound and LPS is typically optimized for the specific cytokine being measured (e.g., 24 hours).
-
Cytokine Measurement: The concentration of cytokines such as TNF-α and IL-1β in the culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[7]
-
Associated Readouts: Expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) can be assessed by Western blot analysis.[7]
Protocol 2: Inhibition of Adhesion Molecule Expression in Endothelial Cells
-
Objective: To assess this compound's effect on the expression of NF-κB-dependent adhesion molecules on vascular endothelial cells.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).
-
Stimulation: Tumor Necrosis Factor-alpha (TNF-α) is used to induce the expression of VCAM-1 and ICAM-1.
-
Treatment: Cultured HUVECs are pre-incubated with this compound (e.g., 12.5 to 100 µg/mL) for a specified period before TNF-α stimulation.
-
Measurement: The surface expression of adhesion molecules is quantified by cell-based ELISA. Secreted cytokines like IL-6 in the supernatant can also be measured via standard ELISA.[4]
-
Mechanism Analysis: To investigate the effect on the NF-κB pathway, nuclear translocation of NF-κB subunits (e.g., p65) and degradation of inhibitor proteins (IκB) can be analyzed by Western blotting.[4]
Protocol 3: Assessment of NLRP3 Inflammasome Inhibition
-
Objective: To determine if this compound directly inhibits the activation of the NLRP3 inflammasome.
-
Cell Lines: Human (THP-1) or murine (bone marrow-derived) macrophages.
-
Stimulation (Two-Signal Model):
-
Priming: Cells are first primed with LPS to upregulate the expression of NLRP3 and pro-IL-1β.
-
Activation: A second signal, such as ATP or nigericin, is used to activate the NLRP3 inflammasome complex.
-
-
Treatment: Cells are treated with this compound before or after the priming step.
-
Measurement:
-
IL-1β Secretion: Mature IL-1β released into the cell culture supernatant is measured by ELISA.
-
Caspase-1 Activation: The cleavage of pro-caspase-1 into its active form is detected by Western blot.
-
ASC Oligomerization: The formation of ASC specks, a hallmark of inflammasome activation, can be visualized by immunofluorescence or quantified by Western blot after cross-linking.[2]
-
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Signaling Pathways
Caption: Key inflammatory signaling pathways modulated by this compound.
Experimental Workflow
Caption: A generalized workflow for in vitro cytokine release assays.
Conclusion
The in vitro evidence strongly supports the role of this compound as a multi-faceted inhibitor of cytokine release and expression. By directly targeting the NLRP3 inflammasome and modulating key signaling cascades like NF-κB and TGF-β, this compound effectively reduces the production of a wide range of pro-inflammatory and pro-fibrotic mediators. The quantitative data and established protocols summarized in this guide provide a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound in inflammatory and fibrotic diseases. Further investigation is warranted to fully elucidate its mechanisms and translate these promising in vitro findings into clinical applications.
References
- 1. This compound Directly Targets NLRP3 to Protect Melanocytes From Keratinocyte-Derived IL-1β Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an orally active anti-allergic drug, up-regulates the anti-inflammatory heme oxygenase-1 expression but down-regulates the pro-inflammatory cyclooxygenase-2 and inducible nitric oxide synthase expression in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of interleukin 5 production with no influence on interleukin 4 production by an anti-allergic drug, this compound, in Toxocara canis-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by this compound of the Synergistic Induction of Degranulation and IL-13 Expression by IL-33 and FcɛRI Cross-linking in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition by this compound of the cytokine-induced expression of chemokines and the adhesion molecule VCAM-1 in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of this compound on activation and transforming growth factor beta 1 expression in cultured rat stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [The inhibitory effect of this compound on transforming growth factor-beta(2) expression in cultured human trabecular meshwork cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of this compound on prostaglandin D synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of transforming growth factor-beta by this compound reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tranilast's Molecular Targets in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranilast [N-(3,4-dimethoxycinnamoyl)-anthranilic acid], an analog of a tryptophan metabolite, was initially developed as an anti-allergic drug.[1][2] Its established safety profile and mechanism of action, particularly its inhibitory effects on fibrosis and inflammation, have led to its investigation as a potential anti-cancer agent.[3][4] Pre-clinical studies have demonstrated that this compound exhibits anti-tumor activities across a range of cancer types by modulating key signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[1][2][3] This technical guide provides a comprehensive overview of the molecular targets of this compound in cancer cells, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways to support further research and drug development efforts.
Core Molecular Targets and Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-targeted approach, primarily involving the modulation of several key signaling pathways and cellular processes:
-
Transforming Growth Factor-beta (TGF-β) Signaling: A primary mechanism of this compound is its interference with the TGF-β signaling pathway, a critical regulator of tumor progression.[3][5] this compound has been shown to inhibit the expression of TGF-β itself and downstream mediators like Smad2 and Smad4.[6][7]
-
Aryl Hydrocarbon Receptor (AhR) Activation: this compound is a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8] Upon binding, the this compound-AhR complex translocates to the nucleus, where it regulates the expression of target genes, including those involved in cell cycle control and differentiation.[8][9]
-
Inhibition of Proliferation and Cell Cycle Arrest: this compound inhibits the proliferation of various cancer cell lines in a dose-dependent manner.[9] This is often accompanied by cell cycle arrest, primarily at the G1/S or G2/M phase, through the modulation of cyclins and cyclin-dependent kinases (CDKs).[10]
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells by upregulating pro-apoptotic proteins such as p53 and Bim, and inducing the cleavage of PARP and caspases.[6][10]
-
Modulation of PI3K/Akt and MAPK Pathways: this compound influences the PI3K/Akt and MAPK signaling cascades, which are crucial for cell survival and proliferation. It has been observed to decrease the phosphorylation of key kinases like ERK1/2.[4][10]
-
Inhibition of STAT3 Signaling: By reducing the secretion of inflammatory cytokines like IL-6 from the tumor microenvironment, this compound can indirectly inhibit the phosphorylation and activation of STAT3, a key transcription factor in cancer progression.[11][12]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Osteosarcoma | HOS | 130.4 | [9] |
| Osteosarcoma | 143B | 329.0 | [9] |
| Osteosarcoma | U2OS | 252.4 | [9] |
| Osteosarcoma | MG-63 | 332.6 | [9] |
| Colon Cancer | CT-26 | 200 | [5] |
Table 2: Effects of this compound on Cell Cycle Distribution in Osteosarcoma Cell Lines (in combination with Cisplatin)
| Cell Line | Treatment | % of Cells in G2/M Phase | Reference |
| HOS | Cisplatin alone | 34.8 | [9] |
| HOS | This compound + Cisplatin | 59.1 | [9] |
| 143B | Cisplatin alone | 51.4 | [9] |
| 143B | This compound + Cisplatin | 75.0 | [9] |
| U2OS | Cisplatin alone | 67.7 | [9] |
| U2OS | This compound + Cisplatin | 85.1 | [9] |
| MG-63 | Cisplatin alone | 24.2 | [9] |
| MG-63 | This compound + Cisplatin | 41.3 | [9] |
Table 3: Effects of this compound on Apoptosis in Osteosarcoma Cell Lines (in combination with Cisplatin)
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | Reference |
| HOS | Control | ~2% | ~1% | [9] |
| HOS | This compound + Cisplatin | ~10% | ~15% | [9] |
| 143B | Control | ~1% | ~1% | [9] |
| 143B | This compound + Cisplatin | ~8% | ~20% | [9] |
| U2OS | Control | ~1% | ~1% | [9] |
| U2OS | This compound + Cisplatin | ~5% | ~25% | [9] |
| MG-63 | Control | ~2% | ~2% | [9] |
| MG-63 | This compound + Cisplatin | ~10% | ~18% | [9] |
Table 4: Quantitative Effects of this compound on Protein and mRNA Expression
| Cancer Type | Cell Line | Target | Effect | Method | Reference |
| Lung Cancer | A549 | p-SMAD2 | Attenuated TGF-β2-induced phosphorylation | Western Blot | [6] |
| Lung Cancer | A549 | Smad4 mRNA | Significantly suppressed | RT-PCR | [13] |
| Trabecular Meshwork Cells | HTM | TGF-β2 mRNA | Decreased in a dose-dependent manner | RT-PCR | [14] |
| Mammary Carcinoma | 4T1 | p-Smad2 | Inhibited generation | Not specified | [4] |
| Mammary Carcinoma | 4T1 | p-ERK1/2, p-JNK | Inhibited activation | Not specified | [4] |
| Non-Small Cell Lung Cancer | Various | p-STAT3 | Inhibition of CAF-induced upregulation | Not specified | [11][12] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer effects of this compound: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the growth and metastasis of mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Aryl Hydrocarbon Receptor (AhR) by this compound, an Anti-allergy Drug, Promotes miR-302 Expression and Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Inhibits TGF-β1-induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug repositioning of this compound to sensitize a cancer therapy by targeting cancer‐associated fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug repositioning of this compound to sensitize a cancer therapy by targeting cancer-associated fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 14. [The inhibitory effect of this compound on transforming growth factor-beta(2) expression in cultured human trabecular meshwork cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Tranilast in Animal Models: A Deep Dive into Pharmacokinetics and Bioavailability
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Tranilast, an anti-allergic and anti-inflammatory agent, in various animal models. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering a centralized resource for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical settings.
Executive Summary
This compound, chemically known as N-(3',4'-dimethoxycinnamoyl)anthranilic acid, has been investigated for a variety of therapeutic applications beyond its initial use as an anti-allergic drug. Understanding its pharmacokinetic profile is crucial for the design of effective dosing regimens and the development of novel formulations. This document summarizes key pharmacokinetic parameters in mice, rats, rabbits, and dogs, details the experimental protocols used in these studies, and provides visual representations of experimental workflows to aid in the comprehension of these complex processes.
Pharmacokinetic Parameters of this compound
The pharmacokinetic profile of this compound has been characterized in several animal species following both intravenous and oral administration. The data reveals species-dependent differences in its disposition and highlights challenges with its oral bioavailability.
Intravenous Administration
Following intravenous administration, the pharmacokinetics of this compound are best described by a two-compartment model. The elimination half-life shows a clear trend of increasing with body size across the studied species.
| Animal Species | Dose (mg/kg) | Elimination Half-life (t½) (min) | Pharmacokinetic Model | Reference |
| Mice | 5 | 7.8 | Two-compartment | [1] |
| Rats | 5 | 21 | Two-compartment | [1] |
| Rabbits | 5 | 43 | Two-compartment | [1] |
| Dogs | 5 | 115 | Two-compartment | [1] |
Oral Administration and Bioavailability in Rats
The oral bioavailability of this compound in its crystalline form is generally low, which has prompted research into formulation strategies to enhance its absorption.
| Formulation | Dose (mg/kg) | Bioavailability (%) | Key Findings | Reference |
| Crystalline this compound | 10 | ~6.5 | Poor oral absorption in a rat model of colitis. | [2] |
| Amorphous Solid Dispersion with Eudragit EPO | Not specified | 19-fold increase vs. crystalline form | Enhanced dissolution in gastric fluid. | [3] |
| Solid Dispersion with pMB copolymer | 10 | 52-fold increase in AUC vs. crystalline form | Cmax increased 125-fold. | [4] |
Experimental Protocols
The determination of this compound's pharmacokinetic parameters relies on robust experimental designs and sensitive analytical methodologies.
Animal Studies
-
Animals: Studies have utilized various animal models, including mice, Wistar rats, Sprague-Dawley rats, rabbits, and dogs.[1][2][5]
-
Administration: For intravenous studies, this compound is typically administered as a bolus injection.[1] For oral bioavailability studies, it is administered via oral gavage.[2] Doses in therapeutic effect studies have ranged from 10 mg/kg to 200 mg/kg daily.[2][6][7]
-
Sample Collection: Blood samples are collected at predetermined time points post-administration. Plasma is separated for subsequent analysis.
Analytical Methodology
A common method for the quantification of this compound in biological matrices is high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC/ESI-MS).[3][4][8]
-
Sample Preparation: A frequent approach involves protein precipitation with a solvent like methanol, followed by centrifugation. The supernatant is then directly injected into the HPLC system.[9]
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a YWG-C18, is often used.[9]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and a buffer, such as potassium dihydrogen phosphate, at a specific ratio and pH.[9]
-
Detection: UV detection at a wavelength of 333 nm is suitable for quantifying this compound.[9]
-
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area to a standard curve generated with known concentrations of the drug.
Visualizing Experimental Workflows
To better illustrate the process of a typical pharmacokinetic study and the factors influencing this compound's therapeutic action, the following diagrams are provided.
Caption: Workflow of a typical preclinical pharmacokinetic study of this compound.
Caption: Factors influencing the oral bioavailability and therapeutic effect of this compound.
Conclusion
The pharmacokinetic data for this compound in animal models reveals that while it is readily distributed and eliminated, its oral bioavailability is a significant hurdle for clinical development. Formulation strategies, such as the use of amorphous solid dispersions and solid dispersions with novel polymers, have shown considerable promise in overcoming this limitation in rats. Further research is warranted to translate these findings to other species and ultimately to human applications. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for designing and interpreting future preclinical studies on this compound.
References
- 1. Relationship between the pharmacokinetic parameters of this compound and body weights in four animal species - Huang - Acta Pharmacologica Sinica [chinaphar.com]
- 2. Protective effects of this compound on experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical and pharmacokinetic characterization of amorphous solid dispersion of this compound with enhanced solubility in gastric fluid and improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel solid dispersion of this compound using amphiphilic block copolymer for improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic Effect of this compound in an Animal Model of Neuropathic Pain and Its Role in the Regulation of Tetrahydrobiopterin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analgesic Effect of this compound in an Animal Model of Neuropathic Pain and Its Role in the Regulation of Tetrahydrobiopterin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of this compound and metabolites in plasma and urine using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of this compound in human plasma by reversed-phase high performance liquid chromatography and its pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Tranilast in the Management of Keloid and Hypertrophic Scars: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keloids and hypertrophic scars are fibroproliferative disorders of the skin characterized by excessive collagen deposition following dermal injury.[1] These pathological scars can cause significant functional and cosmetic impairment, as well as symptoms such as pain and pruritus.[2] Current treatment modalities, including intralesional corticosteroids, surgical excision, and cryotherapy, are often met with limited success and high recurrence rates.[3][4] Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid), an anti-allergic agent, has emerged as a promising therapeutic option for the management of keloids and hypertrophic scars.[3] Initially approved for allergic disorders like asthma, this compound has demonstrated anti-fibrotic properties, primarily through the suppression of collagen synthesis by fibroblasts.[5][6] This technical guide provides an in-depth analysis of the initial studies on this compound for the treatment of keloids and hypertrophic scars, focusing on its mechanism of action, quantitative efficacy data from clinical and preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-fibrotic effects through multiple mechanisms, with the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway being a key element.[7] Mast cells, which are abundant in keloid and hypertrophic scar tissue, are a significant source of TGF-β1.[3] this compound was initially recognized for its ability to inhibit the degranulation of mast cells, thereby reducing the release of various mediators, including histamine and prostaglandins.[3][6]
Subsequent research revealed a more direct anti-fibrotic action. Studies have shown that this compound suppresses the release of TGF-β1 from keloid fibroblasts themselves.[5][6][8] TGF-β1 is a potent stimulator of collagen synthesis.[9] By inhibiting TGF-β1 release, this compound effectively downregulates the excessive production of collagen types I and III by fibroblasts, which is a hallmark of keloid and hypertrophic scar formation.[2] Furthermore, this compound has been shown to inhibit the release of other pro-inflammatory and fibrotic mediators such as Interleukin-1 beta (IL-1β) from monocytes and macrophages.[5][10]
dot
Caption: this compound's inhibitory effect on TGF-β1 signaling in fibroblasts.
Quantitative Data from Preclinical and Clinical Studies
Initial studies have provided quantitative evidence for the efficacy of this compound in treating keloids and hypertrophic scars. These findings are summarized in the tables below.
Table 1: In Vitro Studies on this compound's Effect on Fibroblasts
| Parameter | Cell Type | This compound Concentration | Result | Reference |
| Collagen Synthesis | Keloid & Hypertrophic Scar Fibroblasts | 3-300 μM | Suppressed collagen synthesis | [5][8] |
| Collagen Synthesis | Healthy Skin Fibroblasts | 3-300 μM | No effect | [5][8] |
| TGF-β1 Release | Keloid Fibroblasts | 30-300 μM | Inhibited TGF-β1 release | [5][6][8] |
| Prolyl Hydroxylase Activity | Keloid & Hypertrophic Scar Fibroblasts | 3-100 μM | No inhibition | [5][8] |
Table 2: Clinical Studies on Oral this compound for Keloid and Hypertrophic Scars
| Study Population | Dosage | Duration | Outcome Measures | Results | Reference |
| 35 patients with keloid and hypertrophic scars | Not specified | 12 weeks | Itching Sensation (VAS) | 51% improvement | [2] |
| Pain (VAS) | 56% improvement | [2] | |||
| Erythema (Lab* color system) | 43% mean improvement | [2] | |||
| Global Improvement (Good or better) | 80% at 6 weeks, 71.4% at 12 weeks | [2] | |||
| 263 Japanese patients with keloid and hypertrophic scars | 5 mg/kg/day | 12 weeks | Overall Improvement | 64.7% improvement rate | [10] |
Table 3: Preclinical and Clinical Studies on Topical this compound
| Study Model | Formulation | Treatment Regimen | Outcome Measures | Results | Reference |
| Rabbit Ear Hypertrophic Scar Model | Nanomicelle-generating microneedles with high-dose this compound (100-150 μg) | Not specified | Scar Elevation Index | 47% decrease | [9] |
| Epidermal Thickness | Decreased from 69.27 μm to 15.92 μm | [9] | |||
| Collagen Density | 9.06% decrease | [9] | |||
| 20 women post-cesarean section | 8% liposomal gel | Twice daily for 3 months | Patient and Observer Scar Assessment Scale (POSAS) | Significantly lower scores for this compound-treated half vs. placebo (p < 0.001) | [11] |
| 4 patients with hypertrophic scars | Iontophoretic delivery (12 mg in 1.5 ml ethanol/water) | 30 minutes once a week | Pain and Itching | Reduced after 1-2 treatments | [10][12] |
Experimental Protocols
Fibroblast Culture and Collagen Synthesis Assay
This protocol outlines the general steps for assessing the effect of this compound on collagen synthesis in keloid-derived fibroblasts.
dot
Caption: Workflow for measuring collagen synthesis in fibroblasts.
Methodology Details:
-
Fibroblast Isolation and Culture: Fibroblasts are isolated from keloid and normal skin tissues obtained during surgical procedures. The tissues are minced and treated with collagenase to release the fibroblasts. The isolated cells are then cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and antibiotics.
-
This compound Treatment: Cultured fibroblasts are treated with various concentrations of this compound (e.g., 3 µM to 300 µM) for a specified period.
-
Collagen Synthesis Measurement: To quantify collagen synthesis, a common method is the incorporation of a radiolabeled amino acid, such as [3H]proline, into newly synthesized proteins. After incubation with the radiolabel, the amount of radioactive collagen is measured by liquid scintillation counting. Non-collagen protein synthesis can be determined in parallel for comparison.
TGF-β1 Release Assay
This protocol describes a method to measure the effect of this compound on the release of TGF-β1 from cultured fibroblasts.
Methodology Details:
-
Cell Culture and Treatment: Keloid fibroblasts are cultured as described above and treated with different concentrations of this compound.
-
Sample Collection: The cell culture supernatant is collected after the treatment period.
-
TGF-β1 Quantification: The concentration of TGF-β1 in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. This assay provides a highly sensitive and specific method for quantifying the amount of secreted TGF-β1.
Western Blotting for Fibrosis-Related Proteins
This protocol is used to assess the expression of key proteins involved in fibrosis in a rabbit ear hypertrophic scar model treated with this compound.
dot
Caption: Western blotting workflow for fibrosis marker analysis.
Methodology Details:
-
Tissue Lysis: Scar tissue samples from the rabbit ear model are lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a method like the bicinchoninic acid (BCA) assay to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with primary antibodies specific for target proteins such as alpha-smooth muscle actin (α-SMA), Collagen Type I (COL1), and TGF-β1.[9] Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
Conclusion
Initial studies provide a strong rationale for the use of this compound in the treatment of keloids and hypertrophic scars. Its primary mechanism of action involves the inhibition of the TGF-β1 signaling pathway, leading to a reduction in collagen synthesis by fibroblasts. Both preclinical and clinical studies have demonstrated its efficacy in improving the clinical parameters of pathological scars with a favorable safety profile.[2][3] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential and molecular mechanisms of this compound. Future research, including larger, well-controlled clinical trials, is warranted to establish standardized treatment protocols and expand its application in the management of fibroproliferative disorders.
References
- 1. Pharmacotherapy for Keloids and Hypertrophic Scars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KoreaMed [koreamed.org]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. The Most Current Algorithms for the Treatment and Prevention of Hypertrophic Scars and Keloids: A 2020 Update of the Algorithms Published 10 Years Ago - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism involved in the inhibitory action of this compound on collagen biosynthesis of keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking the potential of this compound: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanism Involved in the Inhibitory Action of this compound on Collagen Biosynthesis of Keloid Fibroblasts [jstage.jst.go.jp]
- 9. Nanomicelle-generating Microneedles Loaded With this compound for Treatment of Hypertrophic Scars in a Rabbit Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. tandfonline.com [tandfonline.com]
Tranilast in Autoimmune Disorder Research: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an orally active anti-allergic agent, originally developed for the management of bronchial asthma and allergic rhinitis.[1][2] Its therapeutic applications have since expanded, with a growing body of evidence suggesting its potential in a spectrum of inflammatory and proliferative disorders, including autoimmune diseases.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its efficacy in preclinical models of autoimmunity, and detailed experimental protocols for its investigation. The multifaceted immunomodulatory properties of this compound, particularly its ability to stabilize mast cells, inhibit the NF-κB and TGF-β signaling pathways, and directly target the NLRP3 inflammasome, position it as a compelling candidate for further research and development in the context of autoimmune disorders.
Core Mechanisms of Action in Immunomodulation
This compound exerts its therapeutic effects through a multi-pronged approach, targeting several key inflammatory pathways implicated in the pathogenesis of autoimmune diseases.
Mast Cell Stabilization
A primary and well-established mechanism of this compound is its potent stabilizing effect on mast cell membranes.[1][2] Mast cells are critical initiators of inflammatory responses, releasing a cascade of pre-formed and newly synthesized mediators upon activation.[6] this compound inhibits the antigen-induced degranulation of mast cells, thereby preventing the release of histamine, pro-inflammatory cytokines such as TNF-α, and various proteases.[1][2][6] This action is attributed to its ability to counteract the plasma membrane deformation that occurs during exocytosis.[7][8] By suppressing mast cell activation, this compound can mitigate the initial inflammatory trigger in various autoimmune conditions, such as rheumatoid arthritis.[1][2]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory processes, driving the transcription of numerous pro-inflammatory genes.[9][10] this compound has been shown to be a potent inhibitor of NF-κB activation.[11][12] While it does not prevent the degradation of IκB proteins or the nuclear translocation of NF-κB, it interferes with the transcriptional activity of NF-κB by inhibiting the expression of the transcriptional coactivator cAMP response element-binding protein (CBP), leading to a loss of interaction between NF-κB and CBP.[12] This disruption results in the downregulation of NF-κB-dependent genes, including those encoding for adhesion molecules (VCAM-1, ICAM-1, E-selectin) and pro-inflammatory cytokines like IL-6 and TNF-α.[12][13]
dot
Caption: this compound inhibits NF-κB-dependent transcription.
Modulation of TGF-β Signaling
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine with complex roles in immunity, inflammation, and fibrosis.[14] While it has anti-inflammatory properties, its over-expression is associated with pathological fibrosis in several autoimmune diseases. This compound is a known inhibitor of the TGF-β pathway.[3][15] It has been shown to reduce the expression of TGF-β and its downstream effectors, such as Smad proteins.[16][17][18] For instance, this compound can inhibit the phosphorylation of Smad2 and Smad3, and suppress the expression of Smad4, which are key steps in the canonical TGF-β signaling cascade.[16][18] This leads to decreased collagen synthesis and extracellular matrix deposition, making it a potential therapeutic for the fibrotic complications of autoimmune disorders.[16][17]
dot
Caption: this compound modulates TGF-β signaling.
Direct Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[19][20] Dysregulation of the NLRP3 inflammasome is implicated in a variety of autoinflammatory and autoimmune diseases.[11] this compound has been identified as a direct inhibitor of the NLRP3 inflammasome.[20] It binds to the NACHT domain of NLRP3, thereby preventing its oligomerization and the subsequent assembly of the inflammasome complex.[19][20] This inhibitory action is selective for the NLRP3 inflammasome and does not affect AIM2 or NLRC4 inflammasomes.[20]
dot
Caption: this compound directly inhibits NLRP3 inflammasome assembly.
Effects on Other Signaling Pathways
Beyond these primary mechanisms, this compound also influences other signaling cascades relevant to autoimmune inflammation:
-
MAPK Pathway: this compound can suppress inflammation by inhibiting the phosphorylation of JNK, ERK, and p38 signaling pathways.[11]
-
JAK2/STAT3 Pathway: It has been shown to attenuate lung injury by inhibiting the CXCR4/JAK2/STAT3 signaling pathway.[21]
-
Nrf2-HO-1 Pathway: this compound can up-regulate the anti-inflammatory heme oxygenase-1 (HO-1) expression through the Nrf2 pathway, which contributes to its anti-inflammatory effects.[13][22]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from in vitro and in vivo studies, as well as human clinical trials, demonstrating the therapeutic potential of this compound.
Table 1: In Vitro Efficacy of this compound on Immune and Endothelial Cells
| Cell Type | Assay | Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Adhesion Molecule Expression | 12.5-100 µg/ml | Dose-dependent inhibition of TNF-α-induced VCAM-1, ICAM-1, and E-selectin expression. | [12] |
| HUVECs | Reporter Gene Assay | 50 µg/ml | Inhibition of ICAM-1-κB and E-selectin-κB reporter gene activity by 53% and 51%, respectively. | [12] |
| Rat Peritoneal Mast Cells | Mast Cell Degranulation | 500 µM - 1 mM | Significant suppression of mast cell degranulation. | [7][8] |
| RAW264.7 Macrophages | Cytokine Production | Not specified | Diminished production of TNF-α and IL-1β. | [13] |
| BEAS-2B Cells (LPS-stimulated) | Cytokine mRNA Expression | 50-200 µM | Dose-dependent reduction in TNF-α, IL-1β, and IL-6 mRNA levels. | [21][23] |
| Human Leiomyoma Cells | Cell Proliferation | 10-300 µM | Dose-dependent suppression of cell proliferation. | [24] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Autoimmune and Inflammatory Diseases
| Animal Model | Disease | Dosage and Administration | Key Findings | Reference |
| Mice | Collagen-Induced Arthritis | 400 mg/kg/day (oral) for 8 weeks | Significantly reduced clinical and X-ray scores of arthritis; decreased numbers of TNF-α-positive mast cells and osteoclasts. | [1][2] |
| Rats | Dinitrobenzene Sulfonic Acid-Induced Colitis | 2 mg/kg (as SMSD) | Significantly suppressed myeloperoxidase activity and submucosal thickening. | [25] |
| Rats | Smoke Inhalation-Induced Lung Injury | 100-300 mg/kg (IP) | Reduced pulmonary hemorrhage, edema, and inflammatory cell infiltration; decreased levels of IL-1β, TNF-α, and TGF-β1. | [26] |
| SCID Mice | Human Fibroid Xenograft | 50 mg/kg/day | 37% reduction in tumor weight; decreased expression of TGF-β3, fibronectin, and collagen. | [27][28] |
| db/db Mice | Type 2 Diabetes | 50, 100, 200 mg/kg (oral) for 4 weeks | Improved glucose tolerance and increased expression of PDX-1 and insulin. | [29] |
Table 3: this compound in Human Clinical Studies
| Condition | Dosage | Study Design | Primary Outcome | Reference |
| Cryopyrin-Associated Periodic Syndrome (CAPS) | 5 mg/kg for juveniles; 100 mg, 3 times daily for adults | Prospective cohort study | Changes in Auto-Inflammatory Diseases Activity Index (AIDAI) and inflammatory markers. | [30] |
| Muscular Dystrophy with Advanced Heart Failure | 100 mg, 3 times daily (oral) | Single-arm, open-label, multicenter study | Stable cardiac biomarkers (BNP, ANP, fractional shortening), suggesting a protective effect against heart failure progression. | [31][32] |
| Keloid and Hypertrophic Scarring | 5 mg/kg/day | Dose-ranging study | 64.7% improvement rate with a low rate of adverse events. | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
dot
References
- 1. The anti-allergic compound this compound attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-allergic compound this compound attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of its therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of this compound, an anti-allergy drug, in proliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 7. Anti-Allergic Drugs this compound and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an orally active anti-allergic drug, up-regulates the anti-inflammatory heme oxygenase-1 expression but down-regulates the pro-inflammatory cyclooxygenase-2 and inducible nitric oxide synthase expression in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. Unlocking the potential of this compound: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory Effect of this compound on Transforming Growth Factor-Beta-Induced Protein in Granular Corneal Dystrophy Type 2 Corneal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of transforming growth factor-beta by this compound reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Inhibits TGF-β1-induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound attenuates lipopolysaccharide-induced lung injury via the CXCR4/JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Therapeutic Potential of this compound, an Anti-allergy Drug, in Proliferative Disorders | Anticancer Research [ar.iiarjournals.org]
- 25. Enhanced biopharmaceutical effects of this compound on experimental colitis model with use of self-micellizing solid dispersion technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro and vivo study of this compound protects from acute respiratory distress syndrome and early pulmonary fibrosis induced by smoke inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Therapeutic Effects of Long-Term Administration of this compound in an Animal Model for the Treatment of Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Therapeutic Effects of Long-Term Administration of this compound in an Animal Model for the Treatment of Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound protects pancreatic β-cells from palmitic acid-induced lipotoxicity via FoxO-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. Efficacy of this compound in preventing exacerbating cardiac function and death from heart failure in muscular dystrophy patients with advanced-stage heart failure: a single-arm, open-label, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. This compound for advanced heart failure in patients with muscular dystrophy: a single-arm, open-label, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
Tranilast's Interaction with the Aryl hydrocarbon Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tranilast (N-(3',4'-dimethoxycinnamoyl) anthranilic acid), a drug historically used for allergic disorders, has been identified as a modulator of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular differentiation. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the AhR. It details the binding affinity, functional agonistic and partial antagonistic activities, and the downstream signaling pathways affected by this interaction. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the underlying molecular mechanisms to support further research and drug development efforts.
Introduction to the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The aryl hydrocarbon receptor (AhR) is a ligand-dependent transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[1] In its latent state, the AhR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (Hsp90).[2] Upon binding to a ligand, the AhR undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, it dissociates from the chaperone complex and forms a heterodimer with the AhR nuclear translocator (ARNT).[2] This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[2] A well-characterized target gene of the AhR is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.[3]
This compound as a Modulator of the Aryl Hydrocarbon Receptor
This compound has been characterized as a ligand that directly interacts with the AhR, influencing its activity. The nature of this modulation can vary depending on the cellular context, exhibiting both agonistic and partial antagonistic properties.
Binding Affinity of this compound to the AhR
Competitive binding assays have been employed to determine the affinity of this compound for the AhR. These studies have demonstrated that this compound can displace high-affinity AhR ligands, indicating a direct interaction.
Table 1: Quantitative Data on this compound-AhR Interaction
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Ki) | 44 µM | Mouse Liver Cytosol | [2] |
| Functional Activity | Agonist/Partial Antagonist | MDA-MB-468, BT474 cells | [4] |
| Maximal Response (miR-302 promoter activity) | ~4-fold induction | Mouse Embryonic Fibroblasts (MEFs) | [5] |
| Concentration for Maximal Response | 100 µM | Mouse Embryonic Fibroblasts (MEFs) | [5] |
Functional Activity of this compound
This compound primarily functions as an AhR agonist. Upon binding, it initiates the canonical AhR signaling pathway, leading to the transcription of target genes. However, in certain cellular contexts, such as in MDA-MB-468 breast cancer cells, this compound has been shown to act as a partial antagonist, where it can inhibit the induction of CYP1A1 by the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[4] This dual activity suggests that this compound may be classified as a Selective AhR Modulator (SAhRM).
Downstream Signaling Pathways Modulated by this compound
This compound's activation of the AhR leads to the modulation of specific downstream signaling pathways, with implications for cellular processes such as differentiation and pluripotency.
Canonical AhR Pathway Activation and CYP1A1 Induction
As an AhR agonist, this compound induces the expression of the archetypal AhR target gene, CYP1A1. This induction serves as a reliable biomarker for AhR activation.[2] The process follows the canonical pathway described in Section 1.
Regulation of miR-302 Expression
A significant downstream effect of this compound-mediated AhR activation is the upregulation of the microRNA cluster miR-302.[5] This occurs through the binding of the activated AhR/ARNT complex to two identified AhR binding motifs within the miR-302 promoter.[5] This pathway has been implicated in the promotion of somatic cell reprogramming.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the AhR.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the AhR by measuring its ability to compete with a radiolabeled ligand.
References
- 1. Activation of aryl hydrocarbon receptor (ahr) by this compound, an anti-allergy drug, promotes miR-302 expression and cell reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development, scrutiny, and modulation of transient reporter gene assays of the xenobiotic metabolism pathway in zebrafish hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Aryl Hydrocarbon Receptor (AhR) by this compound, an Anti-allergy Drug, Promotes miR-302 Expression and Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tranilast in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tranilast dosage, administration, and experimental protocols for in vivo mouse studies. This compound (N-(3,4-dimethoxycinnamoyl)-anthranilic acid) is an anti-allergic and anti-inflammatory agent that has shown therapeutic potential in a variety of disease models due to its inhibitory effects on mast cell degranulation and key signaling pathways involved in inflammation and fibrosis.[1]
Data Presentation: this compound Dosage and Administration in Mice
The following table summarizes the dosages and administration routes of this compound used in various mouse models. This information can serve as a starting point for dose-ranging studies in new experimental settings.
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Reference |
| Collagen-Induced Arthritis | 400 mg/kg/day | Oral | Once daily | 8 weeks | [2] |
| Human Fibroid Xenograft | 50 mg/kg/day | Intraperitoneal (i.p.) | Daily | 2 months | [3][4] |
| Chronic Asthma (House Dust Mite Antigen) | Not specified | Intraperitoneal (i.p.) | Before antigen administration | 7 weeks | [5] |
| Type 2 Diabetes (High-Fat Diet) | 25 or 50 mg/kg/day | Oral | Daily | ~6 weeks | [6] |
| Type 2 Diabetes (db/db mice) | 50, 100, or 200 mg/kg/day | Oral | Once daily | 4 weeks | [7] |
| Muckle-Wells Syndrome | 100 mg/kg | Oral | Twice a day | From day 4 after birth | [6] |
| Human Keloid Tissue Implantation | 50-200 mg/kg | Oral | Not specified | Not specified | [8] |
| Lewis Lung Carcinoma | 200 mg/kg/day | Intraperitoneal (i.p.) | Daily | Not specified | [9] |
| Prostate Cancer Xenograft (LANCaP-SF) | 100 or 200 mg/kg/day | Not specified | Not specified | Not specified | [10][11] |
| Breast Cancer (4T1 cells) | 300 mg/kg/day | Not specified | Not specified | Not specified | [10] |
| Breast Cancer Lung Metastasis (MDA-MB-231) | 300 mg/kg/day | Not specified | For 3 weeks | Not specified | [11] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
This protocol is based on the methodology described by Hoshino et al. (2010).[2]
Objective: To evaluate the therapeutic effect of this compound on the progression of established arthritis in a mouse model.
Materials:
-
Male DBA/1J mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen in CFA.
-
Inject 0.1 mL of the emulsion intradermally at the base of the tail of each mouse.
-
Administer a booster injection of type II collagen emulsified in IFA 21 days after the primary immunization.
-
-
Grouping and Treatment:
-
Monitor mice for signs of arthritis (e.g., erythema, swelling) after the booster injection.
-
Once arthritis is established (typically 3 weeks after the booster), randomly divide the mice into a treatment group and a vehicle control group.
-
Prepare this compound suspension in the vehicle at the desired concentration (e.g., 400 mg/kg).
-
Administer this compound or vehicle orally once daily for 8 weeks.[2]
-
-
Assessment:
-
Monitor clinical signs of arthritis weekly and score them based on a standardized scale.
-
At the end of the treatment period, perform X-ray analysis of the paws to assess joint destruction.
-
Collect paw tissues for histological analysis (e.g., H&E staining for inflammation, TRAP staining for osteoclasts) and molecular analysis (e.g., RT-PCR for inflammatory markers, Western blot for protein expression).
-
Human Fibroid Xenograft Model
This protocol is adapted from the study by Lufkin et al. (2023).[3][4]
Objective: To assess the in vivo efficacy of this compound in reducing the growth of human uterine fibroids in a mouse xenograft model.[12]
Materials:
-
Severe Combined Immunodeficient (SCID) mice
-
Human uterine fibroid tissue
-
Estrogen and progesterone pellets
-
This compound
-
Vehicle control (e.g., 1% NaHCO₃)[3]
-
Surgical instruments
-
Injection needles and syringes
Procedure:
-
Animal Preparation and Implantation:
-
Ovariectomize the SCID mice.
-
Supplement the mice with estrogen and progesterone via subcutaneous pellet implantation to support the growth of the fibroid tissue.
-
Implant fresh human fibroid explants subcutaneously into the mice.
-
-
Treatment:
-
Allow the mice to recover for a few days post-surgery.
-
Administer this compound (e.g., 50 mg/kg) or vehicle intraperitoneally once daily for 8 weeks.[3]
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the xenografts and measure their weight and volume.
-
Process the xenograft tissues for further analysis:
-
Histology: Immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).
-
Molecular Biology: RT-PCR and Western blotting to analyze the expression of genes and proteins related to fibrosis (e.g., collagens, TGF-β) and cell cycle regulation.[3]
-
-
Signaling Pathways and Experimental Workflow Diagrams
This compound Signaling Pathways
This compound has been shown to modulate multiple signaling pathways involved in inflammation, fibrosis, and cell proliferation.[13][14] The diagram below illustrates some of the key pathways targeted by this compound.
Caption: Key signaling pathways modulated by this compound.
General Experimental Workflow for In Vivo Mouse Studies with this compound
The following diagram outlines a typical workflow for conducting an in vivo mouse study to evaluate the efficacy of this compound.
Caption: General workflow for this compound in vivo mouse studies.
References
- 1. Articles [globalrx.com]
- 2. The anti-allergic compound this compound attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Long-Term Administration of this compound in an Animal Model for the Treatment of Fibroids [mdpi.com]
- 4. Therapeutic Effects of Long-Term Administration of this compound in an Animal Model for the Treatment of Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and pentoxifylline in a mouse model of chronic asthma using house dust mite antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects pancreatic β-cells from palmitic acid-induced lipotoxicity via FoxO-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effect of this compound, an anti-allergic drug, on the human keloid tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiangiogenic and antitumor effects of this compound on mouse lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Therapeutic Potential of this compound, an Anti-allergy Drug, in Proliferative Disorders | Anticancer Research [ar.iiarjournals.org]
- 12. Science Update: Drug reduces fibroids in mice, according to NIH-funded study | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unlocking the potential of this compound: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving Tranilast in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic agent that has demonstrated a range of biological activities, including the inhibition of mast cell degranulation and the suppression of fibrotic pathways.[1][2][3][4] Its mechanism of action involves the stabilization of mast cells, preventing the release of histamine and other inflammatory mediators.[2][4][5] Furthermore, this compound has been shown to modulate signaling pathways crucial in inflammation and cell proliferation, such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][6] Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro cell culture experiments. This document provides a detailed protocol for the preparation and use of this compound in cell-based assays.
Quantitative Data Summary
The following table summarizes the key physical and solubility properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 327.33 g/mol | |
| Appearance | Crystalline solid, white to pale yellow/green | [7][8] |
| Solubility in DMSO | 18 - 65 mg/mL (approx. 55 - 198 mM) | [7][8][9][10] |
| Storage (Powder) | -20°C for ≥ 4 years | [7] |
| Storage (DMSO Stock) | -20°C for up to 3 months | [8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM this compound stock solution in 100% cell culture-grade DMSO.
Materials:
-
This compound powder (MW: 327.33 g/mol )
-
Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 327.33 g/mol x 1000 mg/g = 16.37 mg
-
-
Weighing: Carefully weigh out 16.37 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Dissolving: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
Sterilization (Optional): DMSO at 100% concentration is considered self-sterilizing, and filtration is often unnecessary as it can lead to loss of the compound due to membrane binding.[11] If filtration is deemed essential, use a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[8]
Protocol 2: Dilution of this compound Stock for Cell Culture Application
This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Key Consideration: DMSO Cytotoxicity High concentrations of DMSO can be toxic to cells. It is critical to ensure the final concentration of DMSO in the cell culture medium remains non-toxic. For most cell lines, the final DMSO concentration should not exceed 0.5%, with 0.1% being a widely recommended safe limit, especially for sensitive or primary cell lines.[12][13] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 50 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (if necessary): For achieving low final concentrations, a serial dilution approach is recommended to ensure accuracy. For example, to achieve a final concentration of 50 µM in the well:
-
Prepare a 100X working solution (5 mM) by diluting the 50 mM stock 1:10 in sterile cell culture medium. (e.g., 10 µL of 50 mM stock + 90 µL of medium).
-
-
Final Dilution: Add the working solution to the cell culture wells to achieve the final concentration.
-
To get a 50 µM final concentration from a 5 mM (100X) working solution, add 10 µL of the working solution to every 1 mL of medium in your culture plate (a 1:100 dilution).
-
This results in a final DMSO concentration of 0.1% (from the original 100% stock diluted 1:10 and then 1:100).
-
-
Mix and Incubate: Gently mix the plate to ensure even distribution of the compound and incubate under standard cell culture conditions.
Signaling Pathway and Experimental Workflow
The primary anti-allergic mechanism of this compound is the inhibition of mast cell degranulation. The following diagrams illustrate this pathway and the experimental workflow for preparing this compound solutions.
Caption: this compound inhibits mast cell degranulation by blocking signaling cascades and stabilizing mediator granules.
Caption: Workflow for preparing this compound stock and working solutions for use in cell culture experiments.
References
- 1. Mast cell degranulation and its inhibition by an anti-allergic agent this compound. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. Unlocking the potential of this compound: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-allergic compound this compound attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Allergic Drugs this compound and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound CAS#: 53902-12-8 [m.chemicalbook.com]
- 9. raybiotech.com [raybiotech.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Tranilast in a 4T1 Murine Breast Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranilast (N-[3,4-dimethoxycinnamonyl]-anthranilic acid) is an orally administered drug, initially developed as an anti-allergic agent, that has demonstrated significant anti-tumor and anti-metastatic properties in various cancer models, including the highly aggressive 4T1 murine breast cancer model.[1][2] The 4T1 model is a valuable tool for preclinical cancer research as it spontaneously metastasizes to organs affected in human breast cancer, such as the lungs, liver, and bone.[3][4]
These application notes provide a comprehensive overview of the use of this compound in the 4T1 model, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. This document is intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound in breast cancer.
Data Presentation
Table 1: In Vivo Efficacy of this compound on 4T1 Primary Tumor Growth
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Source |
| This compound | 300 mg/kg/day | Oral Gavage | >50% reduction in primary tumor growth | [1] |
| This compound | 200 mg/kg | Oral Gavage | No significant effect on primary tumor growth alone | [5][6] |
| This compound + Doxorubicin | 200 mg/kg (this compound) + 2 mg/kg (Doxorubicin) | Oral Gavage (this compound), Intraperitoneal (Doxorubicin) | Significantly delayed tumor growth compared to Doxorubicin alone | [5] |
Table 2: In Vivo Efficacy of this compound on 4T1 Metastasis
| Treatment Group | Dosage | Administration Route | Effect on Metastasis | Source |
| This compound | 300 mg/kg/day | Oral Gavage | >90% reduction in lung metastases; no liver metastasis observed | [1] |
Table 3: Effect of this compound on the 4T1 Tumor Microenvironment
| Parameter | Treatment | Effect | Source |
| Collagen Content | This compound (200 mg/kg) | 20% reduction in 4T1 tumors | [6][7] |
| Hyaluronan Content | This compound (200 mg/kg) | 40% reduction in 4T1 tumors | [6][7] |
Table 4: Molecular Effects of this compound on 4T1 Cells
| Molecular Target | Effect of this compound Treatment | Source |
| Phospho-Smad2 | Inhibition | [1] |
| Phospho-ERK1/2 | Decreased phosphorylation | [8] |
| p53 | Upregulation | [8] |
| Cleaved PARP | Induction | [8] |
| Cleaved Caspase 3 | Significantly elevated in tumors | [8] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in 4T1 Breast Cancer
Caption: this compound inhibits 4T1 tumor growth by blocking TGF-β signaling and inducing apoptosis.
Experimental Workflow for In Vivo 4T1 Murine Model Study
References
- 1. This compound inhibits the growth and metastasis of mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prevention of Metastasis in a 4T1 Murine Breast Cancer Model by Doxorubicin Carried by Folate Conjugated pH Sensitive Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound-induced stress alleviation in solid tumors improves the efficacy of chemo- and nanotherapeutics in a size-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting transforming growth factor-β signaling for enhanced cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits cell proliferation and migration and promotes apoptosis in murine breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tranilast in collagen-induced arthritis models in mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tranilast in pre-clinical collagen-induced arthritis (CIA) mouse models, a widely accepted animal model for studying rheumatoid arthritis. This document outlines detailed experimental protocols, summarizes key quantitative findings, and illustrates the underlying signaling pathways affected by this compound treatment.
Introduction
This compound (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic agent that has demonstrated significant therapeutic potential in various inflammatory and fibrotic diseases.[1] In the context of rheumatoid arthritis, research has focused on its application in collagen-induced arthritis (CIA) in mice, a model that shares key pathological features with the human disease.[2][3] Studies have shown that this compound can effectively attenuate inflammation and inhibit bone destruction in this model.[4][5] Its therapeutic effects are attributed to its ability to stabilize mast cells, inhibit the release of inflammatory mediators, and modulate immune responses.[6]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Induction in Mice
A standard protocol for inducing CIA in susceptible mouse strains like DBA/1J is as follows:
Materials:
-
Male DBA/1J mice (8-10 weeks old)[2]
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
Procedure:
-
Emulsification: Prepare an emulsion by mixing equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant. This should be done carefully to create a stable water-in-oil emulsion.
-
Primary Immunization (Day 0): Anesthetize the mice and administer an intradermal injection of 100 µL of the CII/CFA emulsion at the base of the tail.[7]
-
Booster Immunization (Day 21): Prepare a second emulsion by mixing equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant. Administer an intradermal injection of 100 µL of the CII/IFA emulsion at a site different from the primary injection.[7]
-
Monitoring: Following the booster injection, monitor the mice daily for the onset and progression of arthritis.
Experimental Workflow for CIA Induction and this compound Treatment
Caption: Workflow of CIA induction, treatment, and assessment.
This compound Administration
Based on published studies, the following protocol for this compound administration in CIA mice has been shown to be effective:
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Suspension: Prepare a suspension of this compound in the vehicle at the desired concentration. A commonly used and effective dose is 400 mg/kg of body weight per day.[4][5]
-
Administration: Administer the this compound suspension or vehicle control orally to the mice once daily using an oral gavage needle.
-
Treatment Period: Treatment is typically initiated after the establishment of arthritis (around 3 weeks after the booster injection) and continued for a period of 8 weeks to assess its effect on the progression of chronic arthritis.[5]
Assessment of Arthritis
The severity of arthritis is evaluated using a combination of clinical, radiological, and histological scoring systems.
a. Clinical Scoring: Arthritis severity in each paw is scored based on the degree of erythema, swelling, and joint involvement. A common scoring system is as follows:
-
0: No signs of arthritis.
-
1: Mild swelling and/or erythema of the wrist or ankle.
-
2: Moderate swelling and erythema of the wrist or ankle.
-
3: Severe swelling and erythema of the entire paw, including digits.
-
4: Maximal inflammation with joint deformity and/or ankylosis. The scores for all four paws are summed to obtain a total clinical score for each mouse (maximum score of 16).[8]
b. Radiological Assessment: X-ray imaging of the paws is used to assess bone and cartilage destruction. A scoring system can be used to quantify the extent of joint damage.[4][5]
c. Histopathological Analysis: After the treatment period, mice are euthanized, and the paws are collected for histological analysis. Tissues are sectioned and stained (e.g., with Hematoxylin and Eosin) to evaluate synovial inflammation, pannus formation, and cartilage and bone erosion.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a representative study investigating the effects of this compound in a CIA mouse model.[4][5]
Table 1: Effect of this compound on Clinical and Radiological Scores
| Group | Mean Clinical Score (at 8 weeks) | Mean X-ray Score (at 8 weeks) |
| Vehicle-Treated CIA Mice | 10.5 ± 1.2 | 8.2 ± 0.9 |
| This compound-Treated CIA Mice | 4.8 ± 0.9 | 3.5 ± 0.6 |
| Normal Control Mice | 0 | 0 |
| *P < 0.05 compared to vehicle-treated CIA mice. |
Table 2: Effect of this compound on Cellular Infiltrates in Paw Tissue
| Group | TNF-α-positive Mast Cells (cells/mm²) | Osteoclasts (cells/mm²) |
| Vehicle-Treated CIA Mice | 35.2 ± 4.1 | 18.5 ± 2.3 |
| This compound-Treated CIA Mice | 12.8 ± 2.5 | 7.1 ± 1.5 |
| Normal Control Mice | 5.1 ± 1.2 | 2.3 ± 0.8 |
| *P < 0.05 compared to vehicle-treated CIA mice. |
Table 3: Effect of this compound on mRNA Levels of Inflammatory and Bone Resorption Markers in Paw Tissue (Fold change relative to normal control)
| Gene | Vehicle-Treated CIA Mice | This compound-Treated CIA Mice |
| TNF-α | 5.2 ± 0.6 | 2.1 ± 0.3 |
| IL-6 | 6.8 ± 0.9 | 2.9 ± 0.5 |
| IL-10 | 0.8 ± 0.2 | 2.5 ± 0.4 |
| RANKL | 4.5 ± 0.7 | 1.8 ± 0.4 |
| Cathepsin-K | 3.9 ± 0.5 | 1.5 ± 0.3 |
| P < 0.05 compared to vehicle-treated CIA mice. |
Signaling Pathways
This compound exerts its anti-arthritic effects by modulating several key signaling pathways involved in the pathogenesis of rheumatoid arthritis.
Inhibition of Mast Cell Activation and Degranulation
This compound is known for its mast cell-stabilizing properties.[6] In the context of CIA, it inhibits the activation of mast cells in the inflamed synovium, leading to a reduction in the release of pro-inflammatory mediators such as TNF-α, chymase, and tryptase.[4][5]
Inhibition of Mast Cell Activation by this compound
Caption: this compound inhibits mast cell activation and mediator release.
Suppression of Osteoclastogenesis
Bone erosion in rheumatoid arthritis is primarily mediated by osteoclasts. This compound has been shown to suppress osteoclastogenesis, thereby protecting against bone destruction.[4] This is achieved through the downregulation of key factors in the RANKL/RANK signaling pathway, including RANKL and Cathepsin-K.[5]
Suppression of Osteoclastogenesis by this compound
Caption: this compound suppresses bone resorption by inhibiting osteoclastogenesis.
Modulation of T-Cell Cytokine Profile
This compound has been observed to shift the T-cell cytokine balance from a pro-inflammatory Th1 profile to an anti-inflammatory Th2 profile.[5] This is evidenced by the decreased expression of the Th1 cytokine IL-6 and the increased expression of the anti-inflammatory Th2 cytokine IL-10 in the paws of this compound-treated arthritic mice.[5]
Modulation of T-Cell Cytokine Profile by this compound
Caption: this compound shifts the T-cell cytokine balance from Th1 to Th2.
Conclusion
This compound demonstrates significant therapeutic efficacy in the collagen-induced arthritis mouse model, a key pre-clinical model for rheumatoid arthritis. Its multi-faceted mechanism of action, involving the inhibition of mast cell activation, suppression of osteoclastogenesis, and modulation of the T-cell immune response, makes it a promising candidate for further investigation as a potential therapeutic agent for rheumatoid arthritis. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working in this area.
References
- 1. Unlocking the potential of this compound: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-allergic compound this compound attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-allergic compound this compound attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
Application Notes and Protocols for Tranilast Administration in a Rodent Model of Uterine Fibroids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Tranilast in a rodent model of uterine fibroids. The following sections detail the experimental protocols for inducing uterine fibroids in rats, the administration of this compound, and the subsequent analysis of its effects. Quantitative data from a relevant animal study are summarized, and key signaling pathways and experimental workflows are visualized.
Experimental Protocols
Induction of Uterine Fibroids in a Rat Model
This protocol is adapted from established methods for inducing uterine leiomyoma in rats using hormonal treatments.[1][2][3][4]
Materials:
-
Mature female Sprague-Dawley or Wistar rats (approximately 8-10 weeks old)
-
Estradiol Benzoate
-
Progesterone
-
Vehicle for hormone administration (e.g., sesame oil)
-
Gavage needles
-
Syringes and needles for injection
Procedure:
-
Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the start of the experiment, with free access to food and water.[3]
-
Hormone Preparation: Prepare solutions of Estradiol Benzoate and Progesterone in the chosen vehicle.
-
Induction:
-
Administer Estradiol Benzoate (e.g., 200 μg) via intramuscular injection twice a week.[2]
-
Alternatively, a combination of Diethylstilbestrol (an estrogen) and progesterone can be used. For a long-term model (20 weeks), administer Diethylstilbestrol (0.167 mg/kg) by gavage three times a week and inject progesterone (1.0 mg) once a week. For a short-term model (5 weeks), administer Diethylstilbestrol (1.35 mg/kg/day) and inject progesterone (1.0 mg) three times a week.[1]
-
-
Monitoring: Monitor the animals regularly for signs of distress and changes in body weight.
-
Confirmation of Fibroid Development: After the induction period (e.g., 8 weeks), uterine nodules resembling human uterine leiomyomas are expected to develop.[2] Pathohistological analysis can be performed on a subset of animals to confirm the presence of leiomyomas.
This compound Administration Protocol
This protocol is based on a study that demonstrated the efficacy of this compound in a mouse xenograft model of human uterine fibroids.[5][6][7][8] The dosage can be adapted for a rat model based on body weight.
Materials:
-
This compound (N-(3,4-dimethoxycinnamoyl) anthranilic acid)
-
Vehicle for this compound administration (e.g., appropriate solvent for oral gavage)
-
Gavage needles
-
Syringes
Procedure:
-
Animal Groups: Divide the rats with induced uterine fibroids into at least two groups: a control group receiving the vehicle and a treatment group receiving this compound.
-
Dosage and Administration:
-
Treatment Duration: Continue the treatment for a period of two months.[5][6]
-
Monitoring: Throughout the treatment period, monitor the animals for any adverse effects and record body weights regularly.
Sample Collection and Analysis
Procedure:
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the rats according to approved institutional guidelines. Carefully dissect the uterus and excise the fibroid tumors.
-
Tumor Measurement: Weigh each tumor to determine the effect of this compound on tumor growth.
-
Histological Analysis: Fix a portion of the tumor tissue in formalin and embed it in paraffin for histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess tissue morphology and collagen deposition.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of cell proliferation (e.g., Ki67, CCND1, E2F1) and apoptosis (e.g., cleaved caspase 3).[5][6]
-
Gene and Protein Expression Analysis: Snap-freeze a portion of the tumor tissue in liquid nitrogen for subsequent RNA and protein extraction. Analyze the expression of key genes and proteins involved in fibroid pathogenesis (e.g., fibronectin, COL3A1, TGF-β3, CCND1, E2F1) using methods like RT-qPCR and Western blotting.[5][6]
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of this compound in a mouse xenograft model of human uterine fibroids.[5][6][9]
Table 1: Effect of this compound on Uterine Fibroid Tumor Weight
| Treatment Group | Mean Tumor Weight (g) | Percentage Reduction |
| Vehicle (Control) | 0.85 ± 0.12 | - |
| This compound (50 mg/kg/day) | 0.53 ± 0.09 | 37%[5][6][9] |
Table 2: Effect of this compound on mRNA Expression of Key Genes in Uterine Fibroids
| Gene | Fold Change (this compound vs. Control) | Function |
| Fibronectin (FN1) | ↓ Significant Decrease | Extracellular Matrix (ECM) Component |
| Collagen Type III Alpha 1 (COL3A1) | ↓ Significant Decrease | ECM Component |
| Cyclin D1 (CCND1) | ↓ Significant Decrease | Cell Cycle Regulator |
| E2F Transcription Factor 1 (E2F1) | ↓ Significant Decrease | Cell Cycle Regulator |
| Transforming Growth Factor Beta 3 (TGF-β3) | ↓ Significant Decrease | Pro-fibrotic Cytokine |
Table 3: Effect of this compound on Protein Expression and Cellular Markers
| Marker | Change in this compound-Treated Group | Method of Detection |
| Ki67 | ↓ Significant Decrease in staining | Immunohistochemistry |
| CCND1 | ↓ Significant Decrease in staining | Immunohistochemistry |
| E2F1 | ↓ Significant Decrease in staining | Immunohistochemistry |
| Cleaved Caspase 3 | ↑ Significant Increase in nuclear staining | Immunohistochemistry |
| TGF-β3 | ↓ Reduced staining | Immunohistochemistry |
| Collagen | ↓ Reduced staining | Masson's Trichrome Staining |
Visualizations
Signaling Pathway of this compound in Uterine Fibroids
Caption: Mechanism of this compound on fibroid growth.
Experimental Workflow
Caption: Workflow for this compound efficacy testing.
Mechanism of Action
This compound exerts its therapeutic effects on uterine fibroids through multiple mechanisms. It is known to inhibit the proliferation of uterine leiomyoma cells and reduce the deposition of extracellular matrix (ECM).[5][10][11] One of the key pathways affected by this compound is the Transforming Growth Factor-beta (TGF-β) signaling pathway.[12][13]
Specifically, this compound has been shown to inhibit the expression of TGF-β3, a cytokine that is overexpressed in uterine fibroids and plays a crucial role in promoting the synthesis of ECM components like collagen and fibronectin.[5][13] By downregulating TGF-β3, this compound leads to a decrease in ECM accumulation, which is a hallmark of fibrotic tumors.
Furthermore, this compound has been observed to inhibit the expression of cell cycle regulatory proteins such as Cyclin D1 (CCND1) and E2F1, leading to reduced cell proliferation.[5][14] Concurrently, it promotes apoptosis (programmed cell death) by increasing the levels of cleaved caspase 3.[5][6] The combined effect of inhibiting cell proliferation, reducing ECM deposition, and inducing apoptosis results in a significant reduction in the size and weight of uterine fibroids.[5][9] this compound is also known to stabilize mast cells and inhibit the release of inflammatory mediators, which may also contribute to its anti-fibrotic effects.[5][14]
References
- 1. scielo.br [scielo.br]
- 2. [Estrogen induced rat model of uterine leiomyoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A combination of Vitamin D3 and Epigallocatechin Gallate significantly inhibits leiomyoma growth in an experimental animal model - IJMDAT [ijmdat.com]
- 5. Therapeutic Effects of Long-Term Administration of this compound in an Animal Model for the Treatment of Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Effects of Long-Term Administration of this compound in an Animal Model for the Treatment of Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Science Update: Drug reduces fibroids in mice, according to NIH-funded study | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IJMS | Free Full-Text | Therapeutic Effects of Long-Term Administration of this compound in an Animal Model for the Treatment of Fibroids [mdpi.com]
- 10. biomedfrontiers.org [biomedfrontiers.org]
- 11. Therapeutic Potential of this compound, an Anti-allergy Drug, in Proliferative Disorders | Anticancer Research [ar.iiarjournals.org]
- 12. Unlocking the potential of this compound: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Transforming Growth Factor β in Uterine Fibroid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits the proliferation of uterine leiomyoma cells in vitro through G1 arrest associated with the induction of p21(waf1) and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Wound Healing Assays Using Tranilast
Introduction
Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic agent that has demonstrated significant potential in modulating the wound healing process.[1][2] Primarily known for its inhibitory effects on the release of mediators from mast cells, such as histamine and prostaglandins, this compound also influences key cellular and signaling events crucial for tissue repair.[3][4] Its ability to regulate fibroblast and keratinocyte behavior, coupled with its impact on the transforming growth factor-beta (TGF-β) signaling pathway, makes it a compound of interest for research into normal and pathological wound healing, including the prevention of hypertrophic scars and keloids.[1][3][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro wound healing assays, specifically focusing on the widely used scratch (or wound) assay. This information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in wound repair.
Mechanism of Action in Wound Healing
This compound exerts its effects on wound healing through a multi-faceted mechanism:
-
Inhibition of Inflammatory Mediators: this compound stabilizes mast cells, preventing the release of pro-inflammatory substances that characterize the initial phase of wound healing.[3][4]
-
Modulation of TGF-β Signaling: A key action of this compound is the inhibition of the TGF-β signaling pathway.[3][6] It has been shown to suppress the release of TGF-β1 from fibroblasts, a potent cytokine that promotes collagen synthesis and fibroblast proliferation.[4][5] This action is central to its anti-fibrotic properties.
-
Effects on Fibroblasts: this compound has been observed to inhibit the proliferation and migration of fibroblasts, as well as suppress collagen synthesis in fibroblasts derived from keloid and hypertrophic scar tissue.[4][5][7]
-
Effects on Keratinocytes: Studies have shown that this compound can inhibit the growth of normal human keratinocytes, potentially by affecting cell spreading through the inhibition of F-actin fiber and focal contact formation.[8]
-
Modulation of Other Signaling Pathways: In other contexts, this compound has been shown to influence pathways such as CXCR4/JAK2/STAT3, which are involved in inflammatory responses.[9]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from various in vitro studies.
Table 1: Effective Concentrations of this compound on Fibroblasts
| Cell Type | Parameter Measured | Effective Concentration | Reference |
| Keloid and Hypertrophic Scar Fibroblasts | Collagen Synthesis Suppression | 3-300 µM | [4][5] |
| Keloid Fibroblasts | Inhibition of TGF-β1 Release | 30-300 µM | [4][5] |
Table 2: IC50 Values of this compound on Various Cell Types
| Cell Type | Parameter Measured | IC50 Value | Reference |
| Human Coronary Artery Endothelial Cells (ECs) | Inhibition of Proliferation (induced by 5% FBS) | 19.1 µM | [4] |
| Human Coronary Artery Smooth Muscle Cells (SMCs) | Inhibition of Proliferation (induced by PDGF-BB 20 ng/mL) | 24.5 µM | [4] |
| Human Dermal Microvascular Endothelial Cells (HDMECs) | Inhibition of Proliferation | 136 µM | [10] |
| Human Dermal Microvascular Endothelial Cells (HDMECs) | Inhibition of VEGF-induced Chemotaxis | 135 µM | [10] |
Table 3: Effects of this compound on Vascular Smooth Muscle Cells (VSMCs)
| Parameter Measured | Maximal Percentage Inhibition | Reference |
| Proliferation | 60.8 ± 2.3% | [7] |
| Migration | 52.7 ± 14.7% | [7] |
| Collagen Synthesis | 62.1 ± 8.1% | [7] |
Experimental Protocols
In Vitro Wound Healing (Scratch) Assay
This protocol describes a standard method for assessing the effect of this compound on the migration of adherent cells, such as fibroblasts or keratinocytes, in a 2D culture system.
Materials:
-
Human dermal fibroblasts or human epidermal keratinocytes
-
Appropriate cell culture medium (e.g., DMEM for fibroblasts, KGM for keratinocytes) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant across all conditions)
-
Phosphate-buffered saline (PBS)
-
12-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Culture the desired cell type to sub-confluency.
-
Trypsinize and count the cells.
-
Seed the cells into 12-well or 24-well plates at a density that will result in a confluent monolayer within 24 hours. For fibroblasts, a recommended starting density is 2 x 10^5 cells per well in a 12-well plate.[11]
-
-
Creating the "Wound":
-
Once the cells have formed a confluent monolayer, gently aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well. A cross-shaped scratch can also be made.[11] Ensure consistent pressure and angle to create uniform wounds.
-
Wash the wells gently with PBS to remove detached cells.[11]
-
-
This compound Treatment:
-
Prepare different concentrations of this compound in the appropriate cell culture medium. It is advisable to use a serum-free or low-serum medium to minimize cell proliferation, thus focusing on cell migration.
-
Add the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and an untreated control.
-
-
Image Acquisition:
-
Immediately after adding the treatment medium (time 0), capture images of the scratch in each well using an inverted microscope at low magnification (e.g., 4x or 10x).[11]
-
Mark the plate to ensure that images are taken from the same field of view at subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images at regular intervals (e.g., 8, 12, 24, and 48 hours) until the wound in the control group is nearly closed.[11]
-
-
Data Analysis:
-
Use image analysis software to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure for each condition relative to the initial wound area at time 0.
-
The formula for wound closure is:
-
% Wound Closure = [ (Area at T0 - Area at Tx) / Area at T0 ] * 100
-
Where T0 is the initial time point and Tx is the subsequent time point.
-
-
Compare the rate of wound closure between this compound-treated groups and the control groups.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound's inhibitory effect on the TGF-β signaling pathway.
Caption: Experimental workflow for an in vitro scratch assay with this compound.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Articles [globalrx.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Mechanism Involved in the Inhibitory Action of this compound on Collagen Biosynthesis of Keloid Fibroblasts [jstage.jst.go.jp]
- 6. Unlocking the potential of this compound: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prominent inhibitory effects of this compound on migration and proliferation of and collagen synthesis by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the cell growth of normal human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound attenuates lipopolysaccharide-induced lung injury via the CXCR4/JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the proliferation, chemotaxis and tube formation of human microvascular endothelial cells in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols for Oral Administration of Tranilast in Rodents
These application notes provide detailed protocols for the preparation and oral administration of Tranilast to rodents for research purposes. The information is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
This compound, with the chemical name 2-[[3-(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-benzoic acid, is an antiallergic agent.[1] A summary of its relevant physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H17NO5 | [1] |
| Molecular Weight | 327.33 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Solubility | - Water: Almost insoluble[3], Insoluble[2][4] - PBS (pH 7.2): Approx. 0.2 mg/mL[1] - DMSO: >10 mg/mL[4], 20 mg/mL[1], 65 mg/mL (at 25°C)[2] - Ethanol: Approx. 2 mg/mL[1], Insoluble[2] - Dimethyl formamide (DMF): Approx. 35 mg/mL[1] - Dioxane: Soluble[3] | [1][2][3][4] |
| Stability | Photochemically unstable in solution.[3] Store solid at -20°C for up to 4 years.[1] Store solutions at -20°C for up to 3 months.[4] | [1][3][4] |
Experimental Protocols for Oral Administration
The following are two recommended protocols for the oral administration of this compound to rodents. The choice of protocol may depend on the specific experimental design, the required dosing accuracy, and animal welfare considerations.
Protocol 1: Oral Gavage using Carboxymethyl Cellulose Sodium (CMC-Na) Suspension
This is a standard and widely used method for the oral administration of poorly water-soluble compounds in rodents.
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC-Na)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriately sized oral gavage needles (stainless steel, flexible plastic, or soft-tipped)
-
Syringes
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly add 0.5 g of CMC-Na powder to 100 mL of sterile water while stirring vigorously with a magnetic stirrer. Continue stirring until the CMC-Na is completely dissolved and the solution is clear. Other concentrations of CMC-Na (e.g., 1%) can also be used depending on the required viscosity.
-
Dosage Calculation: Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the body weight of the animals. For example, for a 50 mg/kg dose in a 25 g mouse, you would need 1.25 mg of this compound per mouse.
-
Suspension Preparation:
-
Weigh the calculated amount of this compound powder.
-
Levigate the this compound powder with a small amount of the 0.5% CMC-Na vehicle to form a smooth paste. This can be done in a mortar and pestle.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution to the paste while continuously mixing to achieve the final desired concentration.
-
For a more homogenous suspension, use a homogenizer.
-
A final concentration of 5 mg/mL can be achieved to deliver a 50 mg/kg dose in a volume of 10 mL/kg.[2]
-
-
Administration:
-
Gently restrain the rodent.
-
Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Draw the calculated volume of the this compound suspension into a syringe fitted with an appropriately sized gavage needle.
-
Ensure the suspension is well-mixed immediately before drawing it into the syringe.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Monitor the animal briefly after administration to ensure there are no adverse effects.
-
Note: The maximum recommended gavage volume for mice is typically 10 mL/kg.[5]
Protocol 2: Voluntary Oral Administration in a Palatable Jelly
This method can reduce the stress associated with handling and gavage, which may be beneficial for long-term studies.[6][7][8]
Materials:
-
This compound powder
-
Gelatin
-
Non-caloric sweetener (e.g., sucralose)
-
Flavoring essence (e.g., strawberry, chocolate)
-
Sterile water
-
Small weighing dishes or a 24-well plate
-
Heating plate with stirring function
-
Micropipettes
Procedure:
-
Jelly Preparation (Vehicle):
-
Prepare a stock solution of gelatin (e.g., 10% w/v) in water by heating and stirring until fully dissolved.
-
Prepare a stock solution of a non-caloric sweetener (e.g., 20% w/v sucralose).
-
In a separate container, mix the gelatin solution with the sweetener solution and a few drops of flavoring essence.
-
Aliquot the jelly mixture into small molds (e.g., wells of a 24-well plate) and allow it to set at 4°C.
-
-
Dosage Calculation: Calculate the amount of this compound needed per jelly piece based on the desired dose and the number of animals to be treated.
-
This compound Jelly Preparation:
-
Dissolve or suspend the calculated amount of this compound in a small volume of a suitable solvent (e.g., DMSO) before mixing it into the liquid jelly preparation. Ensure the final concentration of the organic solvent is minimal and non-toxic.
-
Alternatively, for a suspension, directly mix the this compound powder into the warm liquid jelly mixture before it sets. Ensure thorough mixing for a homogenous distribution.
-
Pour the this compound-containing jelly mixture into molds and allow it to set.
-
-
Animal Training:
-
For a few days prior to the experiment, acclimate the rodents to the plain (vehicle) jelly by placing a small piece in their cage. This will encourage voluntary consumption.
-
-
Administration:
-
Provide each animal with a pre-weighed piece of the this compound-containing jelly.
-
Observe the animals to ensure they consume the entire dose.
-
Note: The palatability of the jelly containing this compound should be assessed, as the drug's taste may deter voluntary consumption.
Mechanism of Action and Signaling Pathways
This compound exerts its effects through multiple mechanisms, primarily by inhibiting the release of chemical mediators from mast cells, such as histamine and prostaglandins.[9] It also significantly impacts fibrotic processes by modulating the transforming growth factor-beta (TGF-β) signaling pathway.[9][10] Additionally, this compound has been shown to influence other signaling cascades, including the MAPK, PI3K, NF-κB, and JAK2/STAT3 pathways, which are involved in inflammation, cell proliferation, and apoptosis.[11][12][13]
This compound's Impact on the TGF-β Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the TGF-β signaling pathway, a key mechanism in its anti-fibrotic action.
Caption: Inhibition of the TGF-β signaling pathway by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. downstate.edu [downstate.edu]
- 6. Voluntary oral administration of drugs in mice [protocols.io]
- 7. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Articles [globalrx.com]
- 10. Unlocking the potential of this compound: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Cell Viability Assay with Tranilast Treatment
Abstract
Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic drug that has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] Its mechanism of action is primarily attributed to the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and survival.[2][3] These properties make this compound a compound of significant interest in oncology and drug development research. This document provides a detailed protocol for assessing the effects of this compound on cell viability using a colorimetric assay, outlines the experimental workflow, and illustrates the key signaling pathways involved.
Data Presentation: Effect of this compound on Cell Viability
The following table summarizes representative quantitative data on the dose-dependent effect of this compound on the viability of a generic cancer cell line after a 48-hour treatment period, as measured by a standard MTT or WST-1 assay. The data is presented as the mean percentage of cell viability relative to an untreated control.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 92 ± 4.8 |
| 50 | 75 ± 6.1 |
| 100 | 58 ± 5.5 |
| 200 | 41 ± 4.9 |
| 400 | 25 ± 3.8 |
Note: This table is an illustrative example compiled from typical dose-response effects reported in the literature. Actual IC50 values and viability percentages are cell-line dependent.[3]
Experimental Protocols
This section details the methodology for performing a cell viability assay using the water-soluble tetrazolium salt, WST-1, to evaluate the cytotoxic and anti-proliferative effects of this compound.
1. Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., 4T1 murine breast cancer cells, CT-26 colon carcinoma cells).
-
This compound: (CAS No. 53902-12-8).
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA (0.25%): For cell detachment.
-
WST-1 Reagent: (e.g., from Roche or similar supplier).
-
Dimethyl Sulfoxide (DMSO): ACS grade, sterile.
-
Equipment:
-
96-well flat-bottom cell culture plates, sterile.
-
Humidified incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Multichannel pipette.
-
Inverted microscope.
-
Hemocytometer or automated cell counter.
-
2. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) by dissolving the required amount in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
3. Experimental Procedure
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200, 400 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations.
-
Include "vehicle control" wells containing medium with the same final concentration of DMSO as the treated wells.
-
Include "blank" wells containing only culture medium without cells to serve as a background control for the absorbance reading.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
WST-1 Assay:
-
After the incubation period, add 10 µL of the WST-1 reagent directly to each well.
-
Gently shake the plate for 1 minute to ensure thorough mixing.
-
Incubate the plate for an additional 1 to 4 hours in the incubator. The optimal incubation time depends on the cell type and density and should be determined by observing the color change in the control wells.
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background noise.
-
4. Data Analysis and Interpretation
-
Subtract the average absorbance value of the blank wells from the absorbance values of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Cell Viability against the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Visualizations: Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the cell viability assay and the signaling pathways affected by this compound.
Caption: Experimental workflow for the this compound cell viability assay.
References
- 1. Therapeutic Effects of Long-Term Administration of this compound in an Animal Model for the Treatment of Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of transforming growth factor-beta by this compound reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits cell proliferation and migration and promotes apoptosis in murine breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of the TGF-β Pathway Following Tranilast Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of Tranilast on the Transforming Growth Factor-β (TGF-β) signaling pathway. This document includes an overview of the pathway, the mechanism of this compound, detailed experimental protocols, and expected outcomes.
Introduction to this compound and the TGF-β Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in a variety of fibrotic diseases and cancer. The canonical signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI). This activated receptor complex subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.
This compound (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic drug that has been repurposed for its anti-fibrotic and anti-proliferative properties. Its mechanism of action involves the modulation of the TGF-β pathway. While the precise mechanism of this compound's interaction with the TGF-β pathway can be cell-type dependent, studies have shown it can interfere with SMAD signaling. Some studies indicate that this compound inhibits the phosphorylation of SMAD2 and SMAD3[1][2]. In contrast, other research suggests that in certain cell lines, such as human lung cancer cell lines A549 and PC14, this compound may not affect the phosphorylation of SMAD2/3 but instead significantly reduces the expression of the common mediator, SMAD4[3][4].
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating the effect of this compound on key proteins in the TGF-β pathway, as measured by Western blot.
| Cell Line | Treatment | Target Protein | Change in Protein Level | This compound Concentration | Reference |
| Human Peritoneal Mesothelial Cells (HPMCs) | TGF-β1 + this compound | p-Smad2/Smad2 ratio | Reversed TGF-β1-induced increase | 100 µM | [1] |
| Human Peritoneal Mesothelial Cells (HPMCs) | TGF-β1 + this compound | p-Smad3/Smad3 ratio | Reversed TGF-β1-induced increase | 100 µM | [1] |
| Human Peritoneal Mesothelial Cells (HPMCs) | TGF-β1 + this compound | Smad4 | Reversed TGF-β1-induced increase | 100 µM | [1] |
| Human Lung Cancer Cells (A549) | TGF-β2 + this compound | p-Smad2 | Attenuated TGF-β2-induced increase | 50, 100, 200 µM | [5][6] |
| Human Lung Cancer Cells (A549) | TGF-β1 + this compound | Smad4 | Decreased expression | 50, 100, 150 µM | [3] |
| Human Lung Cancer Cells (PC14) | TGF-β1 + this compound | Smad4 | Decreased expression | 20, 50, 100 µM | [3] |
| Human Cardiac Fibroblasts (HCF) | Angiotensin II + this compound | p-Smad2 | Inhibited Ang II-induced increase | 1, 3, 10, 30 µM | [2][7] |
| Human Cardiac Fibroblasts (HCF) | Angiotensin II + this compound | p-Smad3 | Inhibited Ang II-induced increase | 1, 3, 10, 30 µM | [2][7] |
Signaling Pathway Diagram
Figure 1: TGF-β signaling pathway and points of inhibition by this compound.
Experimental Workflow Diagram
Figure 2: Experimental workflow for Western blot analysis of the TGF-β pathway.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: A549, PC14, HPMCs, or other relevant cell lines.
-
This compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Recombinant Human TGF-β1: For pathway stimulation.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS[8][9].
-
Protease and Phosphatase Inhibitor Cocktails: To be added fresh to the lysis buffer.
-
BCA or Bradford Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
Tris-Glycine SDS-PAGE Gels.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) Substrate.
Protocol
1. Cell Culture and Treatment
- Seed the chosen cell line in appropriate culture dishes and grow to 70-80% confluency.
- Serum-starve the cells for 12-24 hours, if necessary for the experiment.
- Pre-treat the cells with various concentrations of this compound (e.g., 20, 50, 100, 150, 200 µM) for a specified duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
- Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for the desired time (e.g., 30-60 minutes for phosphorylation events, or 24-48 hours for changes in total protein expression).
2. Cell Lysis
- Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Add ice-cold RIPA buffer, supplemented with fresh protease and phosphatase inhibitors, to the culture dish.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
- Normalize the protein concentration of all samples with lysis buffer.
- Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto a Tris-Glycine SDS-PAGE gel.
- Run the gel until adequate separation of proteins is achieved.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with the primary antibody (e.g., anti-p-Smad2, anti-Smad4) diluted in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
- Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis
- Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin) to correct for loading differences.
- For phosphorylation analysis, present the data as a ratio of the phosphorylated protein to the total protein.
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
Weak or No Signal: Check protein transfer efficiency. Ensure the primary and secondary antibodies are compatible and used at the correct dilutions. Confirm the activity of the ECL substrate.
-
Inconsistent Loading: Perform accurate protein quantification and carefully load equal amounts of protein in each lane. Always normalize to a reliable loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits angiotensin II-induced myocardial fibrosis through S100A11/ transforming growth factor-β (TGF-β1)/Smad axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits angiotensin II-induced myocardial fibrosis through S100A11/ transforming growth factor-β (TGF-β1)/Smad axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Phospho-SMAD2 (Ser465, Ser467) Polyclonal Antibody (44-244G) [thermofisher.com]
- 12. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Application Notes: Tranilast in Human Fibroblast Cell Culture
Introduction
Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic drug that has demonstrated significant anti-fibrotic properties, making it a molecule of interest for researchers in fields such as dermatology, ophthalmology, and oncology.[1][2][3][4] In human fibroblast cell culture, this compound has been shown to modulate key cellular processes involved in tissue remodeling and fibrosis, primarily by inhibiting collagen synthesis and cell proliferation.[2][5] Its mechanism of action is largely attributed to its inhibitory effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis.[6][7][8] These application notes provide a comprehensive overview of the use of this compound in human fibroblast cell culture, including its effects on cellular signaling, quantitative data on its efficacy, and detailed protocols for relevant experiments.
Mechanism of Action
This compound exerts its anti-fibrotic effects on human fibroblasts through several mechanisms:
-
Inhibition of the TGF-β/Smad Pathway: this compound has been shown to interfere with the TGF-β signaling cascade.[6][8] It can reduce the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β signaling.[6] This disruption leads to a decrease in the expression of TGF-β target genes, including those encoding for extracellular matrix (ECM) proteins like collagen.[2][8] Some studies suggest that this compound may also inhibit the release of TGF-β1 from fibroblasts themselves, creating a negative feedback loop that further dampens pro-fibrotic signaling.[7][9]
-
Modulation of MAPK and NF-κB Signaling: Evidence suggests that this compound can also influence other signaling pathways involved in inflammation and cell proliferation. It has been observed to inhibit the phosphorylation of mitogen-activated protein kinases (MAPK) such as ERK, JNK, and p38 in human corneal fibroblasts.[10] Furthermore, this compound has been reported to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in inflammatory responses, by interfering with its association with the coactivator CBP.[10][11]
-
Anti-proliferative Effects: this compound can inhibit the proliferation of human fibroblasts in a dose-dependent manner.[5][6] This effect is thought to be mediated, in part, by its ability to arrest the cell cycle at the G0/G1 phase.[12]
Data Presentation
The following tables summarize the quantitative effects of this compound on human and rabbit fibroblasts as reported in various studies.
Table 1: Effect of this compound on Fibroblast Proliferation
| Cell Type | This compound Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| Rabbit Tenon's capsule fibroblasts | 300 | ~27% | [5] |
| Rabbit corneal stromal fibroblasts | 300 | ~45% | [5] |
| Human keloid fibroblasts | 300 | Significant suppression | [13] |
| Bovine retinal pigment epithelial cells and rabbit dermal fibroblasts | 300 | Inhibition with no toxicity | [14] |
Table 2: Effect of this compound on Collagen Synthesis
| Cell Type | This compound Concentration (µM) | Inhibition of Collagen Synthesis (%) | Reference |
| Human skin fibroblasts | 300 | ~55% | [2] |
| Keloid fibroblasts | 3-300 | Dose-dependent suppression | [7][9] |
| Scleroderma fibroblasts | Not specified | Similar to normal fibroblasts | [2] |
| Rabbit Tenon's capsule and corneal stromal fibroblasts | 300 | Significant reduction | [5] |
Table 3: Effect of this compound on Gene and Protein Expression
| Cell Type | this compound Concentration (µM) | Target | Effect | Reference | | :--- | :--- | :--- | :--- | | Human skin fibroblasts | Not specified | pro alpha 1(I) collagen mRNA | Decreased by 60% |[2] | | Human corneal fibroblasts | Not specified | pSmad2 and pSmad3 | Reduced |[6] | | Human corneal fibroblasts | Not specified | α-SMA, type I collagen | Reduced expression |[6] | | Keloid fibroblasts | 30-300 | TGF-β1 release | Inhibited |[7][9] | | Human uterine leiomyoma and myometrial cells | 300 | Fibronectin, collagen 1A1, versican mRNA | Decreased |[15] |
Mandatory Visualizations
Caption: TGF-β/Smad Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for Studying this compound's Effects.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[16][17][18][19]
1. Materials:
-
Human fibroblasts (e.g., normal skin, keloid, or scleroderma-derived)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Procedure:
-
Seed human fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions (e.g., 0, 10, 30, 100, 300 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound stock).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).
Protocol 2: Western Blot for Collagen Type I and Phospho-Smad2
This protocol outlines the detection of protein expression changes.[6]
1. Materials:
-
Human fibroblasts cultured in 6-well plates
-
This compound
-
TGF-β1 (as a stimulant for the pathway)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Collagen Type I, anti-phospho-Smad2, anti-Smad2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Seed fibroblasts in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for a specified time (e.g., 30-60 minutes for p-Smad2, 24-48 hours for Collagen I).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
3. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's expression to a loading control (e.g., β-actin).
-
For p-Smad2, normalize to the total Smad2 expression.
-
Compare the expression levels between different treatment groups.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Collagen (COL1A1) and TGF-β1 mRNA
This protocol is for analyzing changes in gene expression.[2][6]
1. Materials:
-
Human fibroblasts cultured in 6-well plates
-
This compound
-
TGF-β1
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
RT-qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (COL1A1, TGFB1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
2. Procedure:
-
Treat cells as described in the Western Blot protocol (steps 1-3).
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
Set up the RT-qPCR reaction by mixing the cDNA template, forward and reverse primers for the gene of interest, and RT-qPCR master mix.
-
Run the reaction in an RT-qPCR instrument using a standard thermal cycling protocol.
-
Include no-template controls and a dissociation curve analysis to ensure specificity.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Compare the fold change in gene expression between treated and control groups.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted TGF-β1
This protocol is for quantifying the amount of secreted protein in the cell culture supernatant.[14]
1. Materials:
-
Human fibroblasts cultured in 24-well plates
-
This compound
-
Conditioned media (cell culture supernatant) from treated and control cells
-
Commercial TGF-β1 ELISA kit
-
Microplate reader
2. Procedure:
-
Seed fibroblasts in 24-well plates and allow them to adhere.
-
Replace the medium with a serum-free or low-serum medium to reduce background.
-
Treat the cells with different concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Collect the conditioned media from each well and centrifuge to remove any cellular debris.
-
Perform the ELISA for TGF-β1 according to the manufacturer's protocol. This typically involves:
-
Activating latent TGF-β1 to its immunoreactive form.
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using the provided standards.
-
Determine the concentration of TGF-β1 in each sample by interpolating from the standard curve.
-
Compare the levels of secreted TGF-β1 between different treatment groups.
References
- 1. This compound inhibits collagen synthesis in normal, scleroderma and keloid fibroblasts at a late passage culture but not at an early passage culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of collagen synthesis in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Long-Term Administration of this compound in an Animal Model for the Treatment of Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the potential of this compound: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits cell proliferation and collagen synthesis by rabbit corneal and Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effect of this compound on Transforming Growth Factor-Beta-Induced Protein in Granular Corneal Dystrophy Type 2 Corneal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanism Involved in the Inhibitory Action of this compound on Collagen Biosynthesis of Keloid Fibroblasts [jstage.jst.go.jp]
- 8. dovepress.com [dovepress.com]
- 9. The mechanism involved in the inhibitory action of this compound on collagen biosynthesis of keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition by this compound of the cytokine-induced expression of chemokines and the adhesion molecule VCAM-1 in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition by this compound of collagen accumulation in hypersensitive granulomatous inflammation in vivo and of morphological changes and functions of fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Effect of this compound, an anti-allergic drug, on the human keloid tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on proliferation, collagen gel contraction, and transforming growth factor beta secretion of retinal pigment epithelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, an orally active antiallergic compound, inhibits extracellular matrix production in human uterine leiomyoma and myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Tranilast-Loaded Liposomal Gel for Topical Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of a Tranilast-loaded liposomal gel intended for topical application. This formulation strategy aims to enhance the dermal delivery of this compound, a drug known for its anti-inflammatory and anti-allergic properties, by encapsulating it within liposomal vesicles dispersed in a gel base.[1][2] Liposomes can facilitate the penetration of drugs into the skin, potentially increasing local bioavailability and therapeutic efficacy.[2][3][4]
Overview of this compound and Topical Delivery
This compound (N-[3,4-dimethoxycinnamoyl] anthranilic acid) is an anti-allergic and anti-inflammatory agent.[1] Its mechanism of action involves the inhibition of chemical mediator release from mast cells, such as histamine and prostaglandins, and modulation of the transforming growth factor-beta (TGF-β) signaling pathway, which plays a role in tissue fibrosis.[1][5][6] These properties make it a promising candidate for treating various skin conditions, including atopic dermatitis, keloids, and hypertrophic scars.[1][7][8] Topical delivery of this compound aims to localize its therapeutic effects, thereby minimizing systemic side effects.[9][10] The development of a liposomal gel formulation is a strategic approach to improve the skin permeation of this compound.[2][11]
Characterization of this compound-Loaded Liposomes and Liposomal Gel
Comprehensive characterization is essential to ensure the quality, stability, and performance of the this compound-loaded liposomal gel.[12] Key parameters to be evaluated are summarized in the tables below.
Table 1: Physicochemical Characterization of this compound-Loaded Liposomes
| Parameter | Method | Typical Values | Reference |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 300 nm, PDI < 0.3 | [13][14] |
| Zeta Potential | Zetasizer | -20 to -50 mV | [15][16] |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy, HPLC | > 70% | [3][12][13] |
| Drug Loading (%) | HPLC | 1 - 5% | [15] |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, unilamellar vesicles |
Table 2: Characterization of this compound-Loaded Liposomal Gel
| Parameter | Method | Typical Values | Reference |
| pH | pH meter | 6.0 - 7.0 | [14][17] |
| Viscosity | Brookfield Viscometer | 5000 - 15000 cP | [14][18] |
| Spreadability | Parallel Plate Method | 10 - 20 g.cm/s | [14] |
| Drug Content Uniformity | HPLC | 95 - 105% | [19] |
| In Vitro Drug Release | Franz Diffusion Cell | Sustained release over 24h | [13][17][20] |
| Ex Vivo Skin Permeation | Franz Diffusion Cell with animal or human skin | Enhanced permeation compared to non-liposomal gel | [11][20] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of a this compound-loaded liposomal gel.
Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This method is one of the most common for preparing multilamellar vesicles (MLVs).[13][21]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or Egg Lecithin
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Round-bottom flask (250 mL)
-
Water bath
-
Probe sonicator or bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Accurately weigh this compound, soybean phosphatidylcholine, and cholesterol in a predetermined molar ratio (e.g., 1:10:5).
-
Dissolve the weighed materials in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.[10][16]
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C).[16] A thin, uniform lipid film will form on the inner wall of the flask.
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently in the water bath at the same temperature for 1-2 hours.[21] This will form a milky suspension of multilamellar liposomes.
-
To obtain smaller, more uniform vesicles (SUVs), the liposomal suspension can be sonicated using a probe sonicator (e.g., 5 minutes on, 2 minutes off, for 3 cycles) or a bath sonicator (e.g., 30 minutes).[21][22]
-
The resulting liposomal suspension can be stored at 4°C.
Protocol for Preparation of this compound-Loaded Liposomal Gel
This protocol describes the incorporation of the prepared liposomes into a carbomer gel base.[3][17]
Materials:
-
This compound-loaded liposomal suspension
-
Carbopol 940 or 934
-
Triethanolamine
-
Glycerin
-
Purified water
Equipment:
-
Beaker
-
Magnetic stirrer or overhead mechanical stirrer
-
pH meter
Procedure:
-
Disperse Carbopol 940 (e.g., 1% w/v) in purified water with continuous stirring.[16][17] Avoid lump formation.
-
Allow the dispersion to hydrate for at least 2-3 hours, or overnight, to ensure complete swelling of the polymer.
-
Slowly add the this compound-loaded liposomal suspension to the hydrated Carbopol gel base under gentle stirring.
-
Add glycerin (e.g., 3% v/v) as a humectant and continue stirring until a homogenous dispersion is obtained.[16]
-
Neutralize the gel by adding triethanolamine dropwise while monitoring the pH with a pH meter until a pH of 6.5-7.0 is achieved.[3][17] The dispersion will thicken to form a clear or translucent gel.
-
Store the liposomal gel in a well-closed container at a cool, dark place.
Protocol for Characterization of Liposomal Gel
Procedure:
-
Centrifuge the this compound-loaded liposomal suspension at high speed (e.g., 15,000 rpm) for 1 hour at 4°C to separate the liposomes from the unencapsulated drug.[3]
-
Carefully collect the supernatant.
-
Measure the concentration of free this compound in the supernatant using a validated UV-Vis spectrophotometric or HPLC method.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Procedure:
-
Use a Franz diffusion cell apparatus.[13]
-
Fill the receptor compartment with a suitable medium (e.g., PBS pH 7.4 containing a solubilizing agent like Tween 80 to maintain sink conditions) and maintain the temperature at 32 ± 0.5°C.
-
Place a synthetic membrane (e.g., dialysis membrane) between the donor and receptor compartments.
-
Apply a known amount of the this compound-loaded liposomal gel to the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).
-
Plot the cumulative amount of drug released per unit area versus time.
Visualizations
Experimental Workflow
Caption: Workflow for this compound-loaded liposomal gel preparation and characterization.
This compound Signaling Pathway
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. Articles [globalrx.com]
- 2. mdpi.com [mdpi.com]
- 3. ijrpc.com [ijrpc.com]
- 4. Design and development of topical liposomal formulations in a regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the potential of this compound: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. The Effect of this compound 8% Liposomal Gel Versus Placebo on Post-Cesarean Surgical Scars: A Prospective Double-Blind Split-Scar Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jptcp.com [jptcp.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Preparation and Optimization of an Ultraflexible Liposomal Gel for Lidocaine Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsm.com [ijpsm.com]
- 14. jddtonline.info [jddtonline.info]
- 15. Liposome Characterization Technologies - CD Formulation [formulationbio.com]
- 16. scispace.com [scispace.com]
- 17. rjpbcs.com [rjpbcs.com]
- 18. Development and Characterization of Apremilast Transethosomal Gel for Transdermal Delivery | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 19. Evaluation of topical dosage forms | PPTX [slideshare.net]
- 20. In vitro release of this compound from oily gels and penetration of the drug into Yucatan micropig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jetir.org [jetir.org]
- 22. eijppr.com [eijppr.com]
Application Notes and Protocols: Tranilast in a Glaucoma Surgery Scarring Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma filtration surgery, a common procedure to lower intraocular pressure (IOP), is often complicated by postoperative scarring of the filtering bleb, leading to surgical failure. The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in this fibrotic process. Tranilast, an anti-allergic drug, has demonstrated anti-fibrotic properties by inhibiting the TGF-β pathway, making it a promising candidate for preventing scarring after glaucoma surgery.[1][2] This document provides a detailed experimental design for evaluating the efficacy of this compound in a rabbit model of glaucoma surgery scarring.
This compound, N-(3,4-dimethoxycinnamoyl) anthranilic acid, is known to inhibit the release of various mediators from mast cells and has been shown to suppress collagen synthesis in fibroblasts.[3][4][5][6] Its mechanism of action involves the inhibition of TGF-β1 secretion and the suppression of the TGF-β/Smad signaling pathway, which is a key regulator of fibrosis.[3][7][8][9][10] By interfering with this pathway, this compound can potentially reduce fibroblast proliferation and extracellular matrix deposition, thereby preventing the scarring that leads to bleb failure.
Signaling Pathway: this compound Inhibition of TGF-β Induced Fibrosis
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the TGF-β signaling pathway, which leads to a reduction in fibrosis.
Experimental Design and Workflow
A rabbit model of glaucoma filtration surgery will be utilized to assess the anti-scarring efficacy of this compound. The following diagram outlines the experimental workflow.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved corneal toxicity and permeability of this compound by the preparation of ophthalmic formulations containing its nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Quantitative analysis of functional filtering bleb size using Mask R-CNN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of subconjunctival injection of mitomycin-C on iridial circulation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bleb analysis using anterior segment optical coherence tomography after trabeculectomy with amniotic membrane transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Tranilast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid), initially developed as an anti-allergic agent, has demonstrated significant anti-proliferative effects in various cell types, including cancer cells and vascular smooth muscle cells.[1][2] One of the key mechanisms underlying its therapeutic potential is the induction of cell cycle arrest, primarily at the G0/G1 phase.[3] This application note provides a comprehensive guide to analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining. It includes detailed experimental protocols, a summary of quantitative data, and diagrams of the experimental workflow and the underlying signaling pathway.
Flow cytometry is a powerful technique for cell cycle analysis as it allows for the rapid and quantitative measurement of DNA content in a large population of cells.[4] Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[4] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Mechanism of this compound-Induced G0/G1 Cell Cycle Arrest
This compound has been shown to modulate key signaling pathways that regulate cell cycle progression. A primary mechanism involves the upregulation of the tumor suppressor protein p53 and the subsequent induction of the cyclin-dependent kinase (CDK) inhibitor p21.[5][6] p21, in turn, inhibits the activity of CDK2 and CDK4, which are crucial for the G1 to S phase transition.[1][5] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the release of E2F transcription factors required for the expression of genes necessary for DNA synthesis. The culmination of this signaling cascade is the arrest of the cell cycle at the G0/G1 checkpoint.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of various cell lines as determined by flow cytometry. The data illustrates a consistent increase in the percentage of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Normal Human Keratinocytes | 0 (Control) | 48 | 65.2 | 20.1 | 14.7 |
| 400 | 48 | 85.3 | 8.5 | 6.2 | |
| Vascular Smooth Muscle Cells | 0 (Control) | 24 | 58.9 | 28.3 | 12.8 |
| 100 | 24 | 75.4 | 15.1 | 9.5 | |
| 300 | 24 | 88.1 | 6.7 | 5.2 | |
| BT-474 (Breast Cancer) | 0 (Control) | 24 | 55.6 | 30.1 | 14.3 |
| 200 | 24 | 72.8 | 18.5 | 8.7 | |
| MDA-MB-231 (Breast Cancer) | 0 (Control) | 24 | 60.1 | 25.4 | 14.5 |
| 200 | 24 | 70.2 | 19.3 | 10.5 |
Note: The data presented is a representative compilation from multiple studies. Actual percentages may vary depending on the specific experimental conditions.
Experimental Protocols
This section provides a detailed protocol for the treatment of cells with this compound and subsequent analysis of cell cycle distribution by flow cytometry using propidium iodide staining.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells, breast cancer cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding:
-
Culture cells in appropriate flasks or plates to ~70-80% confluency.
-
Trypsinize the cells, count them, and seed them into 6-well plates at a density of 2-5 x 10^5 cells per well in 2 mL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 100 µM, 200 µM, 300 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
After incubation, collect the culture medium (containing floating cells) from each well.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium for each sample.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully discard the ethanol and wash the cell pellet with PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate detector (e.g., FL2 or PE-Texas Red channel).
-
Collect data for at least 10,000 events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Generate a histogram of PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound cell cycle analysis.
References
- 1. This compound inhibits vascular smooth muscle cell growth and intimal hyperplasia by induction of p21(waf1/cip1/sdi1) and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treatment decreases cell growth, migration and inhibits colony formation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. ahajournals.org [ahajournals.org]
- 6. p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Tranilast Efficacy in a Human Non-Small Cell Lung Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranilast [N-(3',4'-dimethoxycinnamoyl)-anthranilic acid] is an anti-allergic drug that has demonstrated potential as an anti-cancer agent.[1][2][3] In the context of non-small cell lung cancer (NSCLC), this compound has been shown to inhibit key processes involved in tumor progression and metastasis, primarily by modulating the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][4][5] These application notes provide a comprehensive overview of the methodologies to measure the efficacy of this compound in preclinical NSCLC models, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action
This compound exerts its anti-tumor effects in NSCLC through multiple mechanisms:
-
Inhibition of the TGF-β1/Smad Signaling Pathway: this compound suppresses the expression of Smad4, a key mediator in the TGF-β signaling cascade.[4][5] This disruption inhibits the downstream effects of TGF-β1, a potent activator of the Epithelial-Mesenchymal Transition (EMT).[4][5][6]
-
Reversal of Epithelial-Mesenchymal Transition (EMT): By inhibiting the TGF-β1/Smad4 axis, this compound can reverse the EMT process. This is characterized by an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker vimentin.[4]
-
Inhibition of Cell Invasion and Metastasis: The reversal of EMT leads to a reduction in the invasive and metastatic potential of NSCLC cells.[4][5] In vivo studies have shown that this compound treatment can decrease pleural dissemination of lung cancer cells.[4]
-
Modulation of the Tumor Microenvironment: this compound can also target cancer-associated fibroblasts (CAFs), a major component of the tumor microenvironment. It has been shown to suppress the IL-6/JAK/STAT3 signaling pathway, which is activated by CAF-secreted factors and contributes to drug resistance.[2]
-
Anti-angiogenic and Pro-apoptotic Effects: this compound has been observed to reduce tumor vascularity and increase apoptosis in tumor cells in vivo.[7]
Key Signaling Pathway
The primary signaling pathway affected by this compound in NSCLC is the TGF-β/Smad pathway. The following diagram illustrates the mechanism of this compound's intervention.
Caption: this compound inhibits the TGF-β/Smad signaling pathway by suppressing Smad4 expression.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | This compound Concentration (µM) | Incubation Time | Result | Reference |
| A549 | Cell Viability (MTT) | 50, 100, 150 | 24h | Dose-dependent decrease in viability | [4] |
| PC14 | Cell Viability (MTT) | 20, 50, 100 | 24h | Dose-dependent decrease in viability | [4] |
| Multiple NSCLC lines | Cell Viability | 150-250 | Not Specified | IC50 values | [2] |
| A549 | Invasion (Matrigel) | 100 | 24h | Significant suppression of TGF-β1-induced invasion | [4] |
| PC14 | Invasion (Matrigel) | 100 | 24h | Significant suppression of TGF-β1-induced invasion | [4] |
In Vivo Efficacy of this compound
| Model | Treatment | Duration | Outcome | Reference |
| Mouse Lewis Lung Carcinoma | 200 mg/kg/day this compound (i.p.) | Not Specified | Tumor size reduced to ~63% of control; suppressed pulmonary metastasis | [7] |
| Mouse Orthotopic NSCLC (A549) | Not Specified | Not Specified | Reduced pleural dissemination; suppressed vimentin and Smad4 expression | [4][5] |
| Mouse Xenograft (PC9 + CAFs) | 200 mg/kg this compound (oral gavage) | 5 times/week | Enhanced tumor-inhibitory effect of osimertinib | [8] |
Effect of this compound on Protein Expression
| Cell Line / Model | Protein | Treatment | Method | Result | Reference |
| A549 | E-cadherin | 100 µM this compound + TGF-β1 (24h) | Western Blot | Increased expression | [4] |
| A549 | Vimentin | 100 µM this compound + TGF-β1 (24h) | Western Blot | Decreased expression | [4] |
| A549 | Smad4 | 100 µM this compound + TGF-β1 (24h) | Western Blot | Decreased expression | [4] |
| PC14 | Vimentin | 100 µM this compound + TGF-β1 (24h) | Western Blot | Decreased expression | [4] |
| PC14 | Smad4 | 100 µM this compound + TGF-β1 (24h) | Western Blot | Decreased expression | [4] |
| Mouse Orthotopic NSCLC | Vimentin | This compound | IHC | Suppressed expression | [4] |
| Mouse Orthotopic NSCLC | Smad4 | This compound | IHC | Suppressed expression | [4] |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for determining the effect of this compound on the viability of NSCLC cells (e.g., A549).
Materials:
-
NSCLC cells (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed 1 x 10^4 A549 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 200 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24-48 hours.[10]
-
Add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.[9]
-
After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
Matrigel Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of NSCLC cells.
Materials:
-
NSCLC cells (e.g., A549)
-
Serum-free medium
-
Complete medium with 10% FBS (chemoattractant)
-
This compound
-
Matrigel-coated Transwell inserts (8-µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain (0.1%)
Protocol:
-
Rehydrate the Matrigel-coated inserts by adding serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.
-
Harvest and resuspend NSCLC cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Remove the rehydration medium and add 100 µL of the cell suspension (containing the desired concentration of this compound or vehicle) to the upper chamber of the Transwell insert.
-
Add 600 µL of complete medium with 10% FBS to the lower chamber.[12]
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.[12]
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface by immersing the insert in methanol for 30 minutes.[13]
-
Stain the cells with 0.1% crystal violet for 1 hour at room temperature.[13]
-
Wash the inserts with water and allow them to air dry.
-
Count the stained cells in several random fields under a microscope.
Western Blotting for EMT Markers
This protocol is for analyzing the expression of E-cadherin, vimentin, and Smad4.
Materials:
-
NSCLC cells
-
This compound
-
TGF-β1
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-E-cadherin, anti-vimentin, anti-Smad4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Plate NSCLC cells and treat with this compound in the presence or absence of TGF-β1 (1 ng/ml) for 24-48 hours.[4]
-
Lyse the cells and quantify the protein concentration.
-
Resolve equal amounts of protein (20-50 µg) on an SDS-PAGE gel.[14]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent.[15]
-
Normalize the protein expression to a loading control like β-actin.
Orthotopic Lung Cancer Mouse Model
This protocol describes the establishment of an in vivo model to assess this compound's efficacy.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
A549 human NSCLC cells
-
Matrigel
-
This compound for administration (e.g., oral gavage)
-
Anesthesia
Protocol:
-
Culture and harvest A549 cells. Resuspend the cells in a mixture of PBS and Matrigel.
-
Anesthetize the mice.
-
Inject 3 x 10^6 A549 cells in 100 µL into the mediastinum of each mouse.[16]
-
Monitor tumor growth using methods like bioluminescence imaging (if using luciferase-expressing cells) or spiral CT.[6][16]
-
Once tumors are established, randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 200 mg/kg daily by oral gavage) to the treatment group.[8]
-
Monitor tumor size and the general health of the mice regularly.
-
At the end of the study, sacrifice the mice and excise the tumors and lungs for histological analysis (e.g., H&E staining, immunohistochemistry for EMT markers and Smad4).
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound's efficacy.
Caption: Workflow for assessing this compound efficacy in NSCLC models.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Drug repositioning of this compound to sensitize a cancer therapy by targeting cancer‐associated fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the growth and metastasis of mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 5. This compound Inhibits TGF-β1-induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiangiogenic and antitumor effects of this compound on mouse lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. This compound inhibits the cell growth of normal human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. snapcyte.com [snapcyte.com]
- 13. Matrigel invasion assay [bio-protocol.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. An epithelial-to-mesenchymal transition induced extracellular vesicle prognostic signature in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tranilast's Low Water Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Tranilast's low water solubility during experiments.
Troubleshooting Guide
Problem: Precipitate Formation When Preparing this compound Stock Solutions
Q1: I'm observing precipitation when trying to dissolve this compound in aqueous buffers. What am I doing wrong?
A1: this compound has very low solubility in water and aqueous buffers like PBS.[1][2] Direct dissolution in these solvents will likely result in precipitation. It is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution before further dilution into your experimental aqueous medium.
Recommended Solvents for Stock Solutions:
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~35 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [1] |
| Ethanol | ~2 mg/mL | [1] |
| PBS (pH 7.2) | ~0.2 mg/mL | [1] |
Experimental Protocol: Preparing a this compound Stock Solution
-
Weigh the desired amount of crystalline this compound powder.
-
Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 20 mg/mL).
-
Purge the solution with an inert gas to prevent oxidation.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Store the stock solution at -20°C for long-term stability. For aqueous solutions, it is not recommended to store for more than one day.[1]
Q2: My this compound precipitates out of the cell culture medium after I add my stock solution. How can I prevent this?
A2: This is a common issue when the final concentration of the organic solvent is too high in the aqueous medium, or when the final concentration of this compound exceeds its solubility limit in the medium.
Troubleshooting Steps:
-
Minimize Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is minimal and non-toxic to your cells. Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines.
-
Step-wise Dilution: Instead of adding the concentrated stock directly to your final volume of medium, perform serial dilutions. First, dilute the stock into a smaller volume of medium and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Adding a cold stock solution to a warmer medium can sometimes cause precipitation. Ensure both the stock solution and the medium are at a similar temperature before mixing.
-
Consider Alternative Formulations: If precipitation persists, you may need to explore advanced formulation strategies to enhance this compound's aqueous solubility.
Advanced Solubilization Strategies
For experiments requiring higher aqueous concentrations of this compound or for in vivo studies where organic solvents are not ideal, several advanced formulation techniques can be employed.
| Formulation Strategy | Description | Key Advantages | Reference |
| Amorphous Solid Dispersions (ASDs) | This compound is dispersed in a hydrophilic polymer matrix in an amorphous state. | Significant increase in dissolution rate and oral bioavailability. A 3,000-fold increase in dissolution rate was observed with a Eudragit EPO-based ASD.[3] | [3][4] |
| Crystalline Solid Dispersions (CSDs) | This compound is wet-milled with a carrier to produce crystalline nanoparticles. | Improved dissolution behavior and high photostability. CSDs with a particle size of ~122 nm showed a 32-fold increase in AUC.[5] | [5] |
| Nano-size Composite Structures | This compound is spray-dried with α-glucosyl rutin to form nano-sized composite particles. | Drastic improvement in solubility and oral absorption. A 36.4-fold increase in AUC was observed in rats.[6] | [6] |
| Self-Micellizing Solid Dispersions | An amphiphilic block copolymer is used to create a solid dispersion that forms micelles upon contact with aqueous media. | Enhanced oral bioavailability, with a 52-fold increase in AUC in rats.[7] | [7] |
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action of this compound?
A3: this compound has multiple mechanisms of action, making it a subject of interest for various therapeutic areas. Its primary known mechanisms include:
-
Inhibition of Mast Cell Degranulation: this compound stabilizes mast cells, preventing the release of histamine and other inflammatory mediators.[8][9][10]
-
Inhibition of TGF-β Signaling: this compound can inhibit the release and signaling of Transforming Growth Factor-beta (TGF-β), which is involved in fibrosis and cell proliferation.[11][12][13][14] It has been shown to suppress the expression of Smad4, a key mediator in the TGF-β pathway.[11]
-
NLRP3 Inflammasome Inhibition: this compound directly binds to the NACHT domain of NLRP3, inhibiting its oligomerization and the subsequent activation of the NLRP3 inflammasome.[15][16][17][18] This prevents the release of pro-inflammatory cytokines IL-1β and IL-18.[15][17]
Q4: What are the key signaling pathways affected by this compound?
A4: this compound influences several critical signaling pathways, including:
-
Mast Cell Degranulation Pathway: By stabilizing mast cells, this compound inhibits the downstream effects of IgE-mediated activation.[8]
-
TGF-β/Smad Pathway: this compound inhibits TGF-β1-induced epithelial-mesenchymal transition (EMT) by suppressing Smad4 expression.[11]
-
NLRP3 Inflammasome Pathway: this compound directly targets and inhibits the assembly of the NLRP3 inflammasome complex.[16][17][18][19]
-
MAPK and PI3K Pathways: this compound has been shown to modulate cell differentiation and proliferation through the suppression of MAPK and PI3K signaling pathways.[20]
Q5: Are there any common issues to be aware of when working with this compound in cell culture?
A5: Besides solubility issues, it's important to consider the potential effects of this compound on cell proliferation and morphology. Studies have shown that this compound can inhibit the growth of normal human keratinocytes in a dose-dependent manner and may cause cell cycle arrest.[21] It is advisable to perform dose-response experiments to determine the optimal non-toxic concentration for your specific cell line and experimental goals.
Visualizing this compound's Mechanism of Action
Experimental Workflow for this compound Solubilization
Caption: A simplified workflow for preparing this compound solutions for experiments.
This compound's Inhibition of the NLRP3 Inflammasome Pathway
Caption: this compound directly inhibits NLRP3, preventing inflammasome assembly.
This compound's Effect on the TGF-β Signaling Pathway
Caption: this compound inhibits TGF-β signaling by suppressing Smad4 expression.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. EP0974350B1 - External preparation containing this compound and process for producing the same - Google Patents [patents.google.com]
- 3. Physicochemical and pharmacokinetic characterization of amorphous solid dispersion of this compound with enhanced solubility in gastric fluid and improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel crystalline solid dispersion of this compound with high photostability and improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption improvement of this compound by forming highly soluble nano-size composite structures associated with α-glucosyl rutin via spray drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel solid dispersion of this compound using amphiphilic block copolymer for improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mast cell degranulation and its inhibition by an anti-allergic agent this compound. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-allergic compound this compound attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Allergic Drugs this compound and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of transforming growth factor-beta by this compound reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. excli.de [excli.de]
- 15. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. embopress.org [embopress.org]
- 18. This compound directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound inhibits the cell growth of normal human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tranilast-induced Hepatotoxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tranilast in animal studies. The information is designed to help anticipate, identify, and manage potential hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be hepatotoxic in animal models?
A1: The majority of animal studies indicate that this compound is generally well-tolerated and often exhibits hepatoprotective effects against liver injury induced by other agents, such as thioacetamide.[1][2] However, some evidence suggests that at higher doses, this compound may cause mild, manageable signs of liver stress. For instance, one preclinical study noted a slight elevation of Alanine Aminotransferase (ALT) in a few animals, although this was not accompanied by hyperbilirubinemia or histological changes in the liver.[3] It is crucial to monitor liver function, especially during long-term or high-dose administration.
Q2: What are the primary mechanisms of this compound's action in the liver?
A2: this compound is primarily recognized for its anti-inflammatory and anti-fibrotic properties. Its mechanisms of action include the inhibition of transforming growth factor-beta (TGF-β) signaling, which plays a key role in the development of hepatic fibrosis.[4] Additionally, this compound can directly target and inhibit the NLRP3 inflammasome, a key component of the inflammatory response.[5][6] By suppressing these pathways, this compound can reduce hepatic inflammation and steatosis.[4][5][6]
Q3: What are the key metabolic pathways for this compound?
A3: The primary metabolic pathway for this compound in humans is conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1.[7] A Phase I metabolite, 4-demethylthis compound, is also formed.[7] While the metabolic pathways in common animal models are not as extensively detailed, glucuronidation is a common metabolic route across species. Understanding this can be important, as alterations in UGT activity could potentially affect this compound clearance and systemic exposure.
Q4: Have there been reports of this compound-induced liver injury in humans?
A4: Yes, there have been reports of this compound-induced liver injury in humans, particularly at higher doses. Some clinical trials have noted an incidence of elevated liver enzymes.[3] Additionally, a Japanese study documented five cases of drug-induced liver injury attributed to this compound.[8] These findings underscore the importance of careful monitoring of liver function in preclinical animal studies to identify potential translatability of this adverse effect.
Q5: What are the early warning signs of hepatotoxicity to monitor in my animal study?
A5: Early warning signs of hepatotoxicity are often detected through biochemical analysis of serum or plasma. Key indicators include elevations in liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). An increase in total bilirubin can also indicate impaired liver function. Clinical signs in animals may include weight loss, reduced food intake, lethargy, or changes in grooming behavior.
Troubleshooting Guide
This guide provides a structured approach to identifying and managing potential this compound-induced hepatotoxicity during your experiments.
Issue 1: Elevated Liver Enzymes (ALT/AST) in Treated Animals
-
Possible Cause 1: High Dose of this compound.
-
Troubleshooting Steps:
-
Confirm the finding: Repeat the liver enzyme assays on fresh or properly stored samples to rule out technical error.
-
Review dosing: Ensure that the correct dose was administered and that there were no calculation errors.
-
Dose-response assessment: If the study design allows, compare the enzyme levels across different dose groups. A clear dose-dependent increase would suggest a drug-related effect.
-
Consider a dose reduction: If the elevations are significant and the experimental goals can still be achieved, a reduction in the this compound dose for subsequent cohorts may be warranted.
-
Histopathological analysis: At the study endpoint, perform a thorough histopathological examination of the liver to determine if the enzyme elevations correlate with cellular damage.[3]
-
-
-
Possible Cause 2: Idiosyncratic Reaction.
-
Troubleshooting Steps:
-
Assess the incidence: Determine the percentage of animals in the treatment group showing elevated enzymes. If it is a small subset, it may indicate an idiosyncratic reaction.
-
Genetic background: Be aware that the genetic background of the animal strain can influence susceptibility to drug-induced liver injury.
-
Rule out other causes: Ensure that there are no other confounding factors, such as infections or other experimental manipulations, that could be causing liver stress.
-
-
Issue 2: Increased Total Bilirubin Levels
-
Possible Cause: Inhibition of Bilirubin Metabolism.
-
Troubleshooting Steps:
-
Correlate with enzyme levels: Assess whether the hyperbilirubinemia is accompanied by significant elevations in ALT/AST. This can help differentiate between cholestatic and hepatocellular injury patterns.
-
Metabolism considerations: Since this compound is metabolized via glucuronidation, high concentrations could potentially compete with bilirubin for UGT enzymes, leading to elevated unconjugated bilirubin.[7]
-
Histopathology: Examine the liver for signs of cholestasis, such as bile duct proliferation or bile plugs.
-
-
Issue 3: Unexpected Weight Loss or Adverse Clinical Signs
-
Possible Cause: Systemic Toxicity Manifesting as Liver Stress.
-
Troubleshooting Steps:
-
Comprehensive health monitoring: Increase the frequency of animal health checks, including body weight, food and water intake, and behavioral assessments.
-
Blood chemistry panel: In addition to liver enzymes, analyze other markers of organ function (e.g., kidney function markers like BUN and creatinine) to assess for broader systemic toxicity.[3]
-
Necropsy: For any animals that are euthanized due to poor health, perform a full gross necropsy and collect tissues for histopathology to identify the cause of the adverse signs.
-
-
Data Presentation: Quantitative Parameters
Table 1: this compound Dosing in Selected Animal Studies
| Species | Dose Range | Route of Administration | Duration | Observed Liver-Related Outcome | Reference |
| Mice | 50 mg/kg/day | Intraperitoneal | 2 months | No significant adverse effects on liver function markers. | [3] |
| Rats | 300 mg/kg | Oral | 15 days | Protective against thioacetamide-induced liver injury. | [9] |
| Rats | 420 mg/kg/day | Oral (in diet) | 8 weeks | Ameliorated hepatic steatosis and fibrosis in a NASH model. | [4] |
| Mice | 200 mg/kg | Intraperitoneal / Oral | Acute / Chronic | Inhibited NLRP3 inflammasome activation in a model of metabolic stress. | [5][6] |
| Rats | 150 & 300 mg/kg | Oral | 6 weeks | Protective against thioacetamide-induced liver fibrosis. | [1] |
| Mice | 300-500 mg/kg/day | Oral | 20 weeks | Suppressed increases in liver weight and liver enzyme levels in a NASH model. | [10] |
Table 2: Key Biomarkers for Assessing Hepatotoxicity
| Biomarker | Type | Significance |
| Alanine Aminotransferase (ALT) | Serum/Plasma Enzyme | A highly specific indicator of hepatocellular injury. |
| Aspartate Aminotransferase (AST) | Serum/Plasma Enzyme | An indicator of hepatocellular injury; less specific than ALT as it is also found in other tissues. |
| Total Bilirubin | Serum/Plasma | An indicator of the liver's ability to conjugate and excrete bile; elevated levels can suggest cholestasis or severe hepatocellular damage. |
| Alkaline Phosphatase (ALP) | Serum/Plasma Enzyme | An indicator of cholestatic injury and damage to the biliary epithelium. |
| Glutathione (GSH) | Tissue Homogenate | A key antioxidant; depletion can indicate oxidative stress. |
| Malondialdehyde (MDA) | Tissue Homogenate | A marker of lipid peroxidation and oxidative stress. |
| Histopathology (H&E, Masson's Trichrome) | Liver Tissue | Provides direct visual evidence of necrosis, inflammation, steatosis, and fibrosis. |
Experimental Protocols
Protocol 1: Assessment of Serum Liver Enzymes and Bilirubin
-
Sample Collection: Collect blood from animals via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Serum/Plasma Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum. Alternatively, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
Analysis: Use a veterinary or clinical chemistry analyzer to quantify the levels of ALT, AST, and total bilirubin. Follow the manufacturer's instructions for the specific analyzer and reagent kits.
-
Data Interpretation: Compare the values from this compound-treated groups to those of the vehicle control group. A statistically significant increase in these parameters may indicate hepatotoxicity.
Protocol 2: Histopathological Evaluation of Liver Tissue
-
Tissue Collection and Fixation: At the end of the study, euthanize the animals and perform a gross examination of the liver. Excise a section of the liver (typically the left or median lobe) and fix it in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections using a microtome. Mount the sections on glass slides.
-
For general morphology, stain with Hematoxylin and Eosin (H&E). This will allow for the assessment of necrosis, inflammation, cellular degeneration (e.g., ballooning), and steatosis.
-
To assess fibrosis, stain separate sections with Masson's trichrome, which stains collagen blue.
-
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded manner. The evaluation should include a semi-quantitative scoring of the severity and distribution of any observed lesions.
Visualizations
Caption: A typical experimental workflow for monitoring potential hepatotoxicity in animal studies involving this compound.
Caption: A decision-making workflow for troubleshooting elevated liver enzymes in this compound-treated animals.
Caption: Simplified signaling pathway showing this compound's inhibitory effects on key drivers of liver injury.
References
- 1. Antioxidant and Hepatoprotective Effects of this compound against Thioacetamide-Induced Liver Fibrosis in Rats [javs.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Effects of Long-Term Administration of this compound in an Animal Model for the Treatment of Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an antifibrogenic agent, ameliorates a dietary rat model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. This compound directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Five cases of drug-induced liver injury by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces serum IL-6 and IL-13 and protects against thioacetamide-induced acute liver injury and hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits TRPV2 and Suppresses Fibrosis Progression and Weight Gain in a NASH Model Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tranilast Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro concentration of Tranilast while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective concentration range for this compound in vitro?
A1: The effective concentration of this compound can vary significantly depending on the cell type and the biological effect being measured. Generally, concentrations ranging from 10 µM to 500 µM have been reported to elicit biological responses. For antiproliferative effects in cancer cell lines, IC50 values are often observed between 100 µM and 400 µM.[1][2] It is crucial to perform a dose-response experiment for your specific cell line and endpoint.
Q2: Is this compound cytotoxic?
A2: this compound can exhibit both cytostatic and cytotoxic effects. At lower concentrations, it may inhibit cell proliferation without inducing cell death (cytostatic).[3][4] At higher concentrations, it has been shown to induce apoptosis.[1][5] Some studies have reported no significant cytotoxicity in certain cell types, such as normal human keratinocytes and human dermal microvascular endothelial cells, even at concentrations up to 300-400 µM, as measured by LDH release.[2][4][6] Therefore, determining the cytotoxic threshold in your experimental system is essential.
Q3: How should I dissolve this compound for in vitro experiments?
A3: this compound is sparingly soluble in aqueous solutions like PBS (approximately 0.2 mg/mL).[7] It is commonly dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to create a stock solution.[7][8][9][10] A common practice is to prepare a high-concentration stock solution in DMSO and then dilute it in cell culture medium to the final desired concentration.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%.[10] It is important to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: How can I determine if the observed effect of this compound is due to cytotoxicity or a specific biological activity?
A5: It is important to perform parallel assays. For example, you can assess cell viability/cytotoxicity using assays like MTT or LDH release alongside a functional assay that measures your specific endpoint (e.g., inhibition of a particular signaling pathway, cytokine release, or cell migration). This will help you to distinguish between a general toxic effect and a targeted biological response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental results. | - Inconsistent this compound stock solution.- Pipetting errors.- Uneven cell seeding. | - Prepare fresh stock solutions regularly and store them properly.- Use calibrated pipettes and ensure thorough mixing.- Ensure a single-cell suspension before seeding and allow cells to adhere evenly. |
| No observable effect of this compound. | - this compound concentration is too low.- Inactive this compound.- Insufficient incubation time. | - Perform a dose-response experiment with a wider concentration range.- Verify the quality and storage conditions of your this compound.- Optimize the incubation time based on literature for your cell type and endpoint. |
| High background in cytotoxicity assays. | - High spontaneous cell death.- Serum in the culture medium can contain LDH. | - Optimize cell culture conditions to ensure high viability before starting the experiment.- For LDH assays, use serum-free medium for the treatment period if possible, or use a medium-only background control. |
| Precipitation of this compound in culture medium. | - Exceeding the solubility limit of this compound in the final medium. | - Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility.- Visually inspect the medium for any precipitate after adding this compound. If precipitation occurs, lower the final concentration. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| HOS (Osteosarcoma) | Cell Viability | 130.4 | [1] |
| 143B (Osteosarcoma) | Cell Viability | 329.0 | [1] |
| U2OS (Osteosarcoma) | Cell Viability | 252.4 | [1] |
| MG-63 (Osteosarcoma) | Cell Viability | 332.6 | [1] |
| WI-38 (Normal Fibroblast) | Cell Viability | 444.7 | [1] |
| HDMECs | Proliferation | 136 | [2][6] |
| HDMECs | VEGF-induced Chemotaxis | 135 | [2][6] |
| HDMECs | Tube Formation | 175 | [2][6] |
| Bovine Retinal Endothelial Cells | VEGF-stimulated Proliferation | 22 | [7] |
| Bovine Retinal Endothelial Cells | VEGF-stimulated Migration | 18 | [7] |
| Bovine Retinal Endothelial Cells | VEGF-stimulated Tube Formation | 193 | [7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~20-200 mg/mL | [7][8][9][10] |
| Ethanol | ~2-10 mg/mL | [7][8] |
| Dimethyl formamide | ~35 mg/mL | [7] |
| PBS (pH 7.2) | ~0.2 mg/mL | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell metabolic activity as an indicator of viability.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Serum-free cell culture medium (recommended to reduce background)
-
96-well flat-bottom plates
-
Lysis buffer (e.g., 1% Triton X-100 in serum-free medium)
-
Commercially available LDH assay kit
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere.
-
Prepare dilutions of this compound in serum-free medium. Include the following controls:
-
Vehicle Control: Medium with the same final DMSO concentration.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Cells treated with lysis buffer.
-
-
Replace the culture medium with the prepared this compound dilutions and controls.
-
Incubate for the desired treatment period.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength of 680 nm.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
6-well plates or culture flasks
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
References
- 1. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
Preventing Tranilast precipitation in cell culture media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Tranilast in cell culture and prevent its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or N-(3',4'-dimethoxycinnamoyl) anthranilic acid, is an anti-allergic and anti-inflammatory compound. Its primary mechanisms of action include inhibiting the release of chemical mediators like histamine from mast cells and modulating key signaling pathways involved in inflammation and fibrosis, such as the Transforming Growth Factor-beta (TGF-β) pathway.[1][2] this compound has also been shown to directly target and inhibit the NLRP3 inflammasome.
Q2: Why does this compound precipitate in my cell culture medium?
This compound has poor aqueous solubility.[3] When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture medium, the sudden change in solvent polarity can cause the drug to fall out of solution and form a precipitate.
Q3: What are the consequences of this compound precipitation in my experiments?
Precipitation of this compound in your cell culture can lead to several issues:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and non-reproducible experimental results.
-
Cell Toxicity: The precipitate particles can be cytotoxic to cells.
-
Interference with Assays: Precipitates can interfere with microscopic imaging and plate reader-based assays.
Q4: Can the components of the cell culture medium affect this compound solubility?
Yes, components in the cell culture medium can influence the solubility of this compound. While not extensively documented for this compound specifically, hydrophobic drugs can interact with proteins present in fetal bovine serum (FBS), which can sometimes help to keep them in solution. However, the high salt concentration and pH of the medium can also contribute to precipitation.
Troubleshooting Guide: Preventing and Managing this compound Precipitation
This section provides a step-by-step guide to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Possible Cause | Solution |
| High final concentration of this compound. | Lower the final working concentration of this compound. Consult the literature for effective concentrations in your specific cell type. |
| High concentration of the organic solvent (e.g., DMSO) in the final working solution. | The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced precipitation and cytotoxicity.[4] Prepare a more concentrated stock solution to minimize the volume added to the medium. |
| Rapid dilution. | Add the this compound stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even distribution. |
| Temperature shock. | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
Problem: Precipitate appears after a period of incubation (e.g., several hours to overnight).
| Possible Cause | Solution |
| Slow precipitation over time. | The working concentration of this compound may still be too high for long-term stability in the aqueous medium. Consider reducing the concentration or refreshing the medium with freshly prepared this compound solution at regular intervals. |
| Interaction with media components. | If using a serum-free medium, consider adding a small percentage of serum (if compatible with your experimental design) to see if it improves solubility. |
| pH changes in the medium. | Ensure the cell culture medium is properly buffered and the incubator's CO2 levels are stable to maintain a consistent pH. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration |
| DMSO | ~20-200 mg/mL[5][6] |
| Dimethyl formamide (DMF) | ~35 mg/mL[6] |
| Ethanol | ~2-10 mg/mL[5][6] |
| PBS (pH 7.2) | ~0.2 mg/mL[6] |
Table 2: Reported Effective Concentrations of this compound in Cell Culture
| Cell Type | Application | Effective Concentration |
| Normal Human Keratinocytes | Inhibition of cell growth | 5-400 µM[7] |
| Pancreatic β-cells (INS-1) | Protection from lipotoxicity | 10-100 µM[3] |
| Non-small cell lung cancer (NSCLC) cells | Inhibition of STAT3 activation | 100 µM[8] |
| Uterine leiomyoma cells | Inhibition of proliferation | 10-300 µM[6] |
| Retinal pigment epithelial cells and fibroblasts | Inhibition of proliferation | 300 µM[9] |
| Breast cancer cell line (4T1) | Increased AKT1 phosphorylation, decreased ERK1/2 phosphorylation | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 327.34 g/mol )
-
Anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh out 3.27 mg of this compound powder.
-
Adding DMSO: Add 100 µL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolving this compound: Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear and free of any visible particles. Gentle warming to 37°C can aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol describes the preparation of a 100 µM this compound working solution from a 100 mM stock.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium (with serum and other supplements) is pre-warmed to 37°C.
-
Dilution: In a sterile tube, add 999 µL of the pre-warmed cell culture medium.
-
Adding Stock Solution: While gently vortexing or swirling the medium, add 1 µL of the 100 mM this compound stock solution dropwise. This will result in a final this compound concentration of 100 µM and a final DMSO concentration of 0.1%.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store the diluted working solution.
Visualizations
Signaling Pathways
Caption: this compound inhibits the TGF-β pathway by reducing Smad2/3 phosphorylation.
Caption: this compound directly inhibits NLRP3 inflammasome activation.
Experimental Workflow & Troubleshooting
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: A logical guide to troubleshooting this compound precipitation issues.
References
- 1. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects pancreatic β-cells from palmitic acid-induced lipotoxicity via FoxO-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 6. Therapeutic Potential of this compound, an Anti-allergy Drug, in Proliferative Disorders | Anticancer Research [ar.iiarjournals.org]
- 7. This compound inhibits the cell growth of normal human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug repositioning of this compound to sensitize a cancer therapy by targeting cancer‐associated fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits angiotensin II-induced myocardial fibrosis through S100A11/ transforming growth factor-β (TGF-β1)/Smad axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tranilast Delivery & Plasma Level Consistency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tranilast. Our goal is to help you achieve consistent and predictable plasma concentrations in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-individual variability in this compound plasma concentrations in our animal studies. What are the potential causes?
A1: High inter-individual variability in plasma drug concentrations is a common challenge.[1][2] Several factors can contribute to this variability with this compound:
-
Poor Aqueous Solubility: this compound has low water solubility, which can lead to variable and incomplete absorption from the gastrointestinal tract.[3][4][5]
-
Genetic Factors: Variations in drug-metabolizing enzymes and transporters among individuals can significantly impact this compound's pharmacokinetics.[6]
-
Physiological Conditions: Factors such as age, body weight, and the health status of the liver and kidneys can influence drug absorption, distribution, metabolism, and excretion.[6]
-
Food Effects: The presence and composition of food in the stomach can alter the absorption of this compound.
-
Formulation Differences: The specific formulation of this compound used can dramatically affect its dissolution and subsequent absorption.
Q2: Our in vitro dissolution studies show poor release of this compound from our current formulation. How can we improve this?
A2: Improving the dissolution of poorly soluble drugs like this compound is crucial for enhancing bioavailability.[3][7] Consider the following strategies:
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can enhance the dissolution rate.[8][9]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its wettability and dissolution.[4][7][10] Amorphous solid dispersions, in particular, have shown significant success in increasing the oral bioavailability of this compound.[4][10]
-
Use of Solubilizing Agents: Incorporating surfactants or complexing agents like cyclodextrins into the formulation can enhance the solubility of this compound.[7][8][9]
-
pH Adjustment: Modifying the microenvironment pH in the formulation can improve the solubility of ionizable drugs like this compound.[8][9]
Q3: We suspect that rapid metabolism is contributing to low and inconsistent plasma levels of this compound. How can we investigate this?
A3: this compound is known to be metabolized in the body, primarily through glucuronidation and demethylation.[11] To investigate if rapid metabolism is an issue in your experiments, you can:
-
Conduct In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound and identify the major metabolites.
-
Pharmacokinetic Modeling: A one-compartment open model has been used to describe the pharmacokinetics of this compound after oral administration.[12] Analyzing plasma concentration-time data with such models can help estimate metabolic clearance rates.
-
Quantify Metabolites in Plasma and Urine: Simultaneous determination of this compound and its metabolites in biological samples can provide a comprehensive picture of its metabolic fate.[13]
Troubleshooting Guides
Issue: Inconsistent Plasma Concentrations of this compound
This guide provides a systematic approach to troubleshooting inconsistent plasma levels of this compound in your experimental subjects.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting inconsistent this compound plasma levels.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize key pharmacokinetic parameters of this compound from different studies and formulations.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (h) | T1/2 (h) | AUC (µg·h/mL) | Reference |
| Tablet | 400 | 74.92 | 5.11 | 7.31 | 1339 | [14] |
| Capsule | 400 | 77.40 | 4.84 | 9.44 | 1544 | [14] |
| Oral Solution | 200 | - | - | - | - | [12] |
Table 2: Impact of Formulation on this compound Bioavailability in Rats
| Formulation | Cmax Increase (-fold) | AUC Increase (-fold) | Reference |
| Amorphous Solid Dispersion (Eudragit EPO) | - | 19 | [10] |
| Crystalline Solid Dispersion | 60 | 32 | [5] |
| Amorphous Solid Dispersion (Fine Droplet Drying) | - | 16 | [15] |
| Solid Dispersion (pMB-based) | 125 | 52 | [16] |
| Nano-size Composite (α-glucosyl rutin) | 114 | 36.4 | [3] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of this compound in human plasma.[17]
Objective: To accurately quantify the concentration of this compound in human plasma samples.
Materials:
-
This compound and an appropriate internal standard (e.g., tramadol).
-
Methanol (HPLC grade).
-
Ammonium acetate (HPLC grade).
-
Human plasma.
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
Procedure:
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add the internal standard.
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a suitable reversed-phase C18 column.
-
The mobile phase can consist of a mixture of methanol and 10 mM ammonium acetate (e.g., 70:30, v/v).[17]
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in the appropriate mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To assess the dissolution characteristics of different this compound formulations.
Materials:
-
This compound formulation.
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle).
-
Dissolution medium (e.g., simulated gastric fluid, pH 1.2).[10]
-
Syringes and filters.
-
UV-Vis spectrophotometer or HPLC system for analysis.
Procedure:
-
Prepare the dissolution medium and equilibrate it to 37 ± 0.5 °C.
-
Place the this compound formulation into the dissolution vessel.
-
Start the apparatus at a specified rotation speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw an aliquot of the dissolution medium.
-
Filter the sample immediately.
-
Analyze the concentration of this compound in the filtered sample using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).
-
Calculate the percentage of drug dissolved at each time point.
Signaling Pathways
This compound's Proposed Mechanism of Action
This compound is believed to exert its anti-inflammatory and anti-fibrotic effects through multiple pathways. A major proposed mechanism involves the inhibition of the Transforming Growth Factor-beta (TGF-β) pathway.[18][19] It has also been shown to directly target and inhibit the NLRP3 inflammasome.[20]
Caption: Simplified diagram of this compound's proposed mechanisms of action.
References
- 1. Impact of Plasma Exposure of Statins and Their Metabolites With Major Adverse Cardiovascular Events in Chinese Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variation in Plasma Levels of Apixaban and Rivaroxaban in Clinical Routine Treatment of Venous Thromboembolism [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel crystalline solid dispersion of this compound with high photostability and improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors influencing plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 10. Physicochemical and pharmacokinetic characterization of amorphous solid dispersion of this compound with enhanced solubility in gastric fluid and improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Determination of this compound in human plasma by reversed-phase high performance liquid chromatography and its pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of this compound and metabolites in plasma and urine using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and relative bioavailability of this compound in healthy volunteers [journal11.magtechjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of novel solid dispersion of this compound using amphiphilic block copolymer for improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid chromatographic/tandem mass spectrometric method for the quantitation of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic Effects of Long-Term Administration of this compound in an Animal Model for the Treatment of Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound: a review of its therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Tranilast Interaction with UGT1A1 Enzyme in Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the interaction between Tranilast and the UGT1A1 enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the metabolism of this compound?
This compound is primarily metabolized via glucuronidation, and the key enzyme responsible for this process is UDP-glucuronosyltransferase 1A1 (UGT1A1). This has been demonstrated in studies using human liver and jejunum microsomes, as well as with recombinant UGT1A1 enzymes.[1][2]
Q2: What is the clinical significance of the this compound-UGT1A1 interaction?
The interaction is clinically significant due to the potential for this compound to cause hyperbilirubinemia (elevated bilirubin levels), particularly in individuals with reduced UGT1A1 activity.[1][3] This is because this compound and its metabolites can inhibit the glucuronidation of bilirubin, which is also a substrate of UGT1A1.[1][2] Individuals with Gilbert's syndrome, a condition characterized by genetically lower UGT1A1 activity, are at an increased risk.[3]
Q3: My in vitro results for this compound glucuronidation kinetics differ from published values. What could be the cause?
Discrepancies in kinetic parameters can arise from several factors:
-
Enzyme Source: The choice of enzyme source (e.g., human liver microsomes, recombinant UGT1A1) can significantly impact results.[4] Recombinant enzymes provide a cleaner system to study a specific isoform, while microsomes offer a more physiologically relevant environment but with potential contributions from other enzymes.
-
Incubation Conditions: Factors such as pH, temperature, protein concentration, and the presence of co-factors like UDPGA must be carefully controlled and optimized.[4]
-
Substrate and Inhibitor Concentrations: The concentrations of this compound and any potential inhibitors used in the assay will directly affect the observed reaction rates.
-
Analytical Method: The method used to quantify the formation of this compound glucuronide (e.g., LC-MS/MS) should be validated for sensitivity, linearity, and specificity.
Q4: I am observing atypical (non-Michaelis-Menten) kinetics in my this compound-UGT1A1 interaction studies. Why might this be happening?
Atypical kinetics, such as substrate inhibition or sigmoidal curves, can occur in UGT1A1 assays.[4] This can be due to multiple binding sites on the enzyme or complex interactions between the substrate, inhibitor, and the enzyme's active site. It is important to carefully analyze the kinetic data using appropriate models to accurately determine the kinetic parameters.
Q5: How does this compound's metabolite affect UGT1A1 activity?
The primary phase I metabolite of this compound, 4-demethylthis compound (N-3), also strongly inhibits UGT1A1-mediated glucuronidation.[1][2] This means that when studying the overall effect of this compound, it is important to consider the contribution of its metabolites to the inhibition of UGT1A1.
Troubleshooting Guides
Issue: Low or no detectable this compound glucuronidation activity.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure proper storage and handling of UGT1A1 enzyme preparations (microsomes or recombinant protein). Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize incubation time, protein concentration, and concentrations of this compound and UDPGA. Perform preliminary experiments to determine the linear range for time and protein. |
| Cofactor Degradation | Prepare fresh UDPGA solutions for each experiment, as it can be unstable. |
| Inhibitory Contaminants | Ensure all reagents and solvents are of high purity and free from contaminants that could inhibit UGT1A1 activity. |
Issue: High variability in IC50 values for this compound inhibition of UGT1A1.
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the inhibitor (this compound) stock solutions. |
| Solvent Effects | Keep the final concentration of the solvent (e.g., DMSO) used to dissolve this compound low and consistent across all wells, including controls. High solvent concentrations can inhibit enzyme activity. |
| Pre-incubation Time | Standardize the pre-incubation time of the enzyme with the inhibitor before initiating the reaction with the substrate. |
| Data Analysis | Use a consistent and appropriate non-linear regression model to fit the dose-response curve and calculate the IC50 value. Ensure a sufficient number of data points are used to define the curve. |
Quantitative Data Summary
Table 1: Kinetic Parameters for this compound Glucuronidation
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes | 51.5 | 10.4 |
| Human Jejunum Microsomes | 50.6 | 42.9 |
| Recombinant UGT1A1 | 38.0 | 19.7 |
| Data sourced from[1] |
Table 2: IC50 Values for Inhibition of this compound Glucuronidation
| Inhibitor | Enzyme Source | IC50 (μM) |
| Bilirubin | Human Liver Microsomes | 123.9 |
| Bilirubin | Human Jejunum Microsomes | 81.1 |
| β-estradiol | Human Jejunum Microsomes | 75.3 |
| Data sourced from[2] |
Experimental Protocols
Key Experiment: In Vitro UGT1A1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound on UGT1A1 activity using a probe substrate like bilirubin or estradiol.
Materials:
-
Human Liver Microsomes (HLM) or recombinant human UGT1A1
-
This compound
-
UGT1A1 probe substrate (e.g., Bilirubin, Estradiol)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (for microsomal assays)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Prepare stock solutions of this compound and the probe substrate in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of all reagents in Tris-HCl buffer.
-
-
Incubation Mixture:
-
In a microcentrifuge tube, combine the buffer, MgCl₂, HLM or recombinant UGT1A1, and alamethicin (if using HLM).
-
Add varying concentrations of this compound (the inhibitor). Include a vehicle control without this compound.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
-
Reaction Initiation:
-
Initiate the glucuronidation reaction by adding the UGT1A1 probe substrate and UDPGA to the pre-incubated mixture.
-
-
Incubation:
-
Incubate at 37°C for a predetermined time within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold quenching solvent, such as acetonitrile.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new tube or plate for analysis.
-
-
Analysis:
-
Quantify the formation of the glucuronidated metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of UGT1A1 activity at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
References
- 1. Glucuronidation of antiallergic drug, this compound: identification of human UDP-glucuronosyltransferase isoforms and effect of its phase I metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. UGT1A1 Guided Cancer Therapy: Review of the Evidence and Considerations for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro-in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans: pitfalls and promises - PubMed [pubmed.ncbi.nlm.nih.gov]
How to mitigate Tranilast-induced anemia in long-term animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring and mitigating potential hematological effects, specifically anemia, during long-term animal studies with Tranilast.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to cause anemia in long-term animal studies?
A: Currently, there is no direct evidence in published literature specifically identifying this compound as a cause of anemia in long-term animal studies. Most preclinical studies report this compound as being well-tolerated. However, given its anti-proliferative properties on various cell types, the potential for effects on rapidly dividing hematopoietic cells in the bone marrow cannot be entirely ruled out and warrants proactive monitoring.
Q2: What are the potential mechanisms by which this compound could theoretically induce anemia?
A: While not reported, a few theoretical mechanisms could be considered based on this compound's known pharmacological activities:
-
Anti-proliferative Effects: this compound has been shown to inhibit the proliferation of various cell types. It is plausible that this effect could extend to hematopoietic stem and progenitor cells in the bone marrow, which are characterized by rapid division. This could potentially lead to a reduction in red blood cell production (erythropoiesis), resulting in a non-regenerative anemia.
-
Modulation of TGF-β Signaling: this compound is known to inhibit the transforming growth factor-beta (TGF-β) pathway. TGF-β has a complex and context-dependent role in regulating hematopoietic stem cell quiescence and differentiation. While some studies suggest that inhibiting TGF-β can improve hematopoiesis in certain disease states like Fanconi anemia, this pathway is also crucial for maintaining hematopoietic homeostasis.[1][2] Dysregulation of this pathway could theoretically impact normal erythropoiesis.
-
Immune-Mediated Hemolytic Anemia: This is a general mechanism for drug-induced anemia where the drug leads to the production of antibodies against red blood cells.[3][4] There is no evidence to suggest that this compound induces this type of anemia.
-
Aplastic Anemia: This is a rare but serious form of drug-induced anemia characterized by bone marrow failure.[5][6] It can be caused by direct toxicity to hematopoietic stem cells or an immune-mediated mechanism.[5][7] There are no reports linking this compound to aplastic anemia.
Q3: How does this compound's effect on the Nrf2-HO-1 pathway relate to anemia?
A: this compound is a known activator of the Nrf2-HO-1 pathway, which is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 has been shown to be protective for erythropoiesis, especially during aging and in certain types of anemia.[8][9][10][11] Therefore, this particular mechanism of this compound is more likely to be protective against anemia rather than a cause of it.
Troubleshooting Guide
This guide is intended to assist researchers who observe hematological changes during their long-term animal studies with this compound.
Q1: We've observed a statistically significant decrease in hemoglobin and hematocrit in our this compound-treated group compared to controls. What should we do next?
A: The first step is to characterize the anemia. A systematic approach is crucial for determining the underlying cause.
Step 1: Confirm and Classify the Anemia
-
Perform a Complete Blood Count (CBC) with a blood smear evaluation. This will confirm the decrease in red blood cell (RBC) parameters (hemoglobin, hematocrit, RBC count) and provide red blood cell indices (MCV, MCHC).[2][10][12]
-
Perform a reticulocyte count. This is the most critical step to differentiate between a regenerative and non-regenerative anemia.[3][7][11]
-
Regenerative anemia (high reticulocyte count) suggests blood loss or hemolysis (red blood cell destruction).
-
Non-regenerative anemia (low reticulocyte count) points towards a problem with red blood cell production in the bone marrow.[11]
-
Step 2: Investigate the Cause
-
If the anemia is regenerative:
-
Check for signs of blood loss: Carefully examine animals for any signs of internal or external bleeding.
-
Evaluate for hemolysis: Examine plasma for signs of hemolysis (icterus, hemoglobinemia) and the blood smear for spherocytes, schistocytes, or Heinz bodies.[11] Consider a direct Coombs test if an immune-mediated process is suspected.[13]
-
-
If the anemia is non-regenerative:
-
Evaluate other cell lines: Check the CBC for concurrent neutropenia or thrombocytopenia. Pancytopenia could suggest a more generalized bone marrow suppression.
-
Perform a bone marrow analysis: A bone marrow aspirate or biopsy is essential to assess cellularity, the myeloid-to-erythroid (M:E) ratio, and the morphology of hematopoietic precursors.[4][14] This can help identify hypoplasia, aplasia, or maturational arrest in the erythroid lineage.
-
Q2: Our reticulocyte count is low in the anemic animals. What does this suggest and what is the next step?
A: A low reticulocyte count in the presence of anemia indicates a non-regenerative anemia, suggesting impaired erythropoiesis. This points towards a potential effect of this compound on the bone marrow.
Next Steps:
-
Dose-Response Evaluation: If not already part of the study design, consider if the anemia is dose-dependent.
-
Bone Marrow Examination: This is the most definitive next step. A detailed cytological evaluation of the bone marrow will help determine if there is a reduction in erythroid precursors (erythroid hypoplasia) or a halt in their development (maturation arrest).[4][14]
-
Consider Reversibility: If ethically and scientifically feasible within the study protocol, a drug withdrawal and recovery phase can determine if the anemia resolves upon cessation of this compound treatment.
Q3: Could other factors be contributing to the anemia we are observing?
A: Yes, it is important to rule out other potential causes of anemia in a long-term study setting:
-
Chronic Inflammation: The underlying disease model itself might cause anemia of chronic disease, which is typically a mild, non-regenerative anemia.[15]
-
Nutritional Deficiencies: Ensure that the diet is adequate, as deficiencies in iron, vitamin B12, or folate can lead to anemia.[15]
-
Chronic Illness: Conditions like chronic kidney disease can lead to decreased erythropoietin production and anemia.
-
Infections: Certain chronic infections can also suppress bone marrow function.
Data Presentation
Quantitative hematological data should be summarized in a clear, tabular format to allow for easy comparison between treatment groups and over time. Below is a template table that researchers can populate with their experimental data.
| Time Point | Treatment Group | n | Hemoglobin (g/dL) | Hematocrit (%) | RBC Count (x10^6/µL) | MCV (fL) | MCHC (g/dL) | Reticulocyte Count (%) |
| Baseline | Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| This compound (Low Dose) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | ||
| This compound (High Dose) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | ||
| Month 3 | Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| This compound (Low Dose) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | ||
| This compound (High Dose) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | ||
| Month 6 | Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| This compound (Low Dose) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | ||
| This compound (High Dose) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
RBC: Red Blood Cell; MCV: Mean Corpuscular Volume; MCHC: Mean Corpuscular Hemoglobin Concentration. Statistical significance vs. vehicle control should be noted.
Experimental Protocols
1. Complete Blood Count (CBC) and Blood Smear Evaluation
-
Principle: Automated hematology analyzers provide quantitative data on blood cell populations, while manual smear evaluation allows for morphological assessment.[10][12]
-
Methodology:
-
Collect 100-200 µL of whole blood from an appropriate site (e.g., tail vein, saphenous vein) into a tube containing K2EDTA anticoagulant.[16]
-
Gently invert the tube 8-10 times to ensure proper mixing and prevent clotting.
-
Analyze the sample using a validated veterinary hematology analyzer as soon as possible.[16]
-
Prepare a blood smear by placing a small drop of blood on a clean glass slide and using a second slide at a 30-45 degree angle to spread the blood in a smooth, fluid motion.
-
Allow the smear to air dry completely.
-
Stain the smear with a Romanowsky-type stain (e.g., Wright-Giemsa).
-
Examine the smear under a microscope, assessing red blood cell morphology, white blood cell differential, and platelet estimation.
-
2. Manual Reticulocyte Count
-
Principle: Supravital stains, such as new methylene blue, precipitate the residual ribosomal RNA in reticulocytes, allowing them to be identified and counted.[17]
-
Methodology:
-
In a small test tube, mix equal parts (e.g., 3 drops each) of fresh whole blood (in EDTA) and new methylene blue stain.[7]
-
Incubate the mixture at room temperature for 15-20 minutes.[7]
-
Gently resuspend the cells and prepare a blood smear as described above.
-
Allow the smear to air dry. Do not fix or counterstain.
-
Under the 100x oil immersion objective, count the number of reticulocytes (cells containing blue-staining reticulum) per 1000 total red blood cells in an area where the RBCs are evenly distributed.[17]
-
Calculate the reticulocyte percentage: (Number of Reticulocytes / 1000 RBCs) x 100.
-
3. Bone Marrow Smear Preparation and Analysis
-
Principle: Cytological evaluation of bone marrow provides a detailed assessment of hematopoiesis.[4][14]
-
Methodology:
-
Immediately following euthanasia, dissect the femur and/or tibia and clean off the surrounding soft tissue.
-
Cut off the proximal and distal epiphyses to expose the marrow cavity.
-
Expel the bone marrow onto a clean glass slide by inserting a needle into one end of the bone and flushing with air from a syringe.[6]
-
Gently prepare smears from the marrow particles (spicules) using a "squash prep" or "pull-apart" technique with a second slide.
-
Allow the smears to air dry rapidly.
-
Fix and stain the smears using a Romanowsky-type stain.
-
Under microscopic examination, assess:
-
Cellularity: The ratio of hematopoietic cells to adipose tissue.
-
Myeloid-to-Erythroid (M:E) Ratio: Count at least 500 nucleated cells and determine the ratio of myeloid (neutrophil, eosinophil, basophil) precursors to nucleated erythroid precursors.
-
Maturation of all lineages: Assess for orderly and complete maturation of myeloid, erythroid, and megakaryocytic lines.
-
Iron stores: Stain a separate slide with Prussian blue to assess macrophage iron stores.
-
-
Visualizations
Caption: Workflow for monitoring and troubleshooting anemia in animal studies.
Caption: this compound's interaction with pathways relevant to hematopoiesis.
References
- 1. Basic Approach to Anemia Diagnosis - WSAVA2005 - VIN [vin.com]
- 2. zoetisdiagnostics.com [zoetisdiagnostics.com]
- 3. How do you manually calculate reticulocyte count? | Drlogy [drlogy.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Revised guides for organ sampling and trimming in rats and mice: BONE MARROW SMEAR [reni.item.fraunhofer.de]
- 7. Module 6.4: Reticulocyte Procedure – Clinical Veterinary Diagnostic Laboratory [pressbooks.umn.edu]
- 8. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 9. uogqueensmcf.com [uogqueensmcf.com]
- 10. morrisanimalfoundation.org [morrisanimalfoundation.org]
- 11. dvm360.com [dvm360.com]
- 12. Complete Blood Count | VCA Animal Hospitals [vcahospitals.com]
- 13. Overview of Anemia in Animals - Circulatory System - Merck Veterinary Manual [merckvetmanual.com]
- 14. Cytologic evaluation of bone marrow in rats: indications, methods, and normal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eclinpath.com [eclinpath.com]
- 16. animalcare.umich.edu [animalcare.umich.edu]
- 17. laboratorytests.org [laboratorytests.org]
Stabilizing Tranilast in solution to prevent photochemical degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tranilast. The focus is on preventing its photochemical degradation in solution to ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation after exposure to light. What is happening?
A1: this compound is known to be photochemically unstable in solution. When exposed to light, particularly UV radiation in the 260-360 nm range, it can undergo photoisomerization to its cis-isomer and photodimerization, leading to a loss of the active compound and the formation of impurities.[1] In aqueous solutions, photodimerization is the primary degradation pathway, while in oily solutions, the formation of the cis-isomer is more prevalent.[1]
Q2: What are the common degradation products of this compound?
A2: The main photodegradation products of this compound are its cis-isomer and various photodimerization products (often referred to as N-13 and N-14 in literature).[1] The formation of these products significantly reduces the concentration of the active trans-Tranilast in your solution.
Q3: Do the degradation products of this compound have biological activity?
A3: Yes, but it is significantly reduced compared to the parent compound. The cis-isomer of this compound has been reported to have about half the inhibitory effect on passive cutaneous anaphylaxis (PCA) reaction in rats compared to this compound.[1] The photodimerization products show little to no inhibitory effect on the PCA reaction.[1] There is currently limited information available on the specific signaling pathways of these degradation products.
Q4: How can I prevent the photochemical degradation of this compound in my experiments?
A4: There are two primary strategies to enhance the photostability of this compound in solution:
-
Use of UV-Absorbing Agents: Incorporating UV absorbers into your formulation can effectively protect this compound from light-induced degradation.
-
Formulation as a Solid Dispersion: Preparing this compound as a crystalline or amorphous solid dispersion can significantly improve its photostability.
The following sections provide more detailed troubleshooting and guidance on these methods.
Troubleshooting Guide: Photochemical Degradation
Issue 1: Rapid degradation of this compound in an oily gel formulation.
Cause: Direct exposure of the oily gel to light. This compound in an oily gel can degrade by as much as 74.1% within the first hour of light exposure.[1][2]
Solution: Add a suitable UV-absorbing agent to the oily gel formulation.
Recommended UV Absorbers:
| UV Absorber | Concentration | Remaining this compound after 8h Light Exposure |
| Control (no absorber) | - | ~68.7% |
| 2-(2-benzotriazolyl)-p-cresol (BTPC) | 3% | Most effective |
| 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione (P1789) | 3% | Effective |
| 2-hydroxy-4-methoxybenzophenone (HMBP) | 3% | Moderately effective |
| Ethyl p-aminobenzoate (EPABA) | 3% | Ineffective |
| 2-ethylhexyl-p-dimethylaminobenzoate (DABAO) | 3% | Ineffective |
Data compiled from a study on this compound in oily gels exposed to a white fluorescent lamp at 3000 lx.[1]
Experimental Protocol: Preparation and Evaluation of this compound Oily Gels with UV Absorbers
A detailed protocol for preparing and evaluating the photostability of this compound in oily gels can be found in the study by Hori et al. (1999), "Effect of UV-Absorbing Agents on Photodegradation of this compound in Oily Gels."[1]
Issue 2: this compound degradation in aqueous or organic solutions for in vitro/in vivo studies.
Cause: this compound is inherently unstable in most common laboratory solvents when exposed to light. Aqueous solutions are particularly susceptible to photodimerization.[1]
Solution:
-
Work in low-light conditions: Perform all manipulations of this compound solutions under amber or red light to minimize exposure to UV and blue light.
-
Use light-blocking containers: Store stock solutions and experimental samples in amber vials or tubes wrapped in aluminum foil.
-
Prepare fresh solutions: It is recommended not to store aqueous solutions of this compound for more than one day.[3]
-
Consider solid dispersion formulations: For oral administration studies, formulating this compound as a crystalline solid dispersion can significantly enhance its photostability and bioavailability.[4][5]
Quantitative Data: Photostability of this compound Formulations
| Formulation | Light Source | Exposure Time | Remaining this compound |
| This compound Solution | UVA/B (250 W/m²) | 24 h | Highly photodegradable |
| Amorphous Solid Dispersion | UVA/B (250 W/m²) | 24 h | Highly photodegradable |
| Crystalline Solid Dispersion (CSD/TL) | UVA/B (250 W/m²) | 24 h | High photochemical stability |
Data from a study by Kawabata et al. (2010), "Novel crystalline solid dispersion of this compound with high photostability and improved oral bioavailability."[4][5]
Issue 3: Inconsistent results in cell-based assays using this compound.
Cause: Degradation of this compound in the cell culture medium during incubation, especially if the incubator has a light source.
Solution:
-
Protect cell culture plates from light: Wrap plates in aluminum foil or use light-blocking plate covers during incubation.
-
Minimize exposure during handling: Perform media changes and other manipulations under subdued lighting.
-
Account for potential degradation: If light protection is not fully possible, consider the potential for degradation when interpreting results and include appropriate controls.
Experimental Protocols
Protocol 1: General Photostability Testing of this compound in Solution
This protocol is based on the ICH Q1B guidelines for photostability testing.[6][7]
-
Sample Preparation:
-
Prepare a solution of this compound in the desired solvent at a known concentration.
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.
-
-
Light Exposure:
-
Expose the test sample to a light source that provides both visible and UV light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
Place the dark control sample alongside the test sample.
-
-
Sample Analysis:
-
At predetermined time points, withdraw aliquots from both the test and control samples.
-
Analyze the samples by a stability-indicating HPLC method to determine the concentration of this compound and its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.
-
The difference in degradation between the test and control samples represents the photochemical degradation.
-
Protocol 2: HPLC Method for the Analysis of this compound and its Photodegradation Products
This is a general method that can be optimized for specific experimental needs.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A linear gradient can be effective for separating the parent drug from its degradation products.[1]
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detection: UV detection at a wavelength where both this compound and its degradation products have significant absorbance (e.g., 320 nm).[1]
-
Injection Volume: 10-20 µL.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound has been shown to modulate several key signaling pathways, which contributes to its therapeutic effects. Understanding these pathways is crucial for designing and interpreting experiments.
-
Nrf2-HO-1 Pathway Activation: this compound activates the Nrf2-HO-1 pathway, which is involved in the cellular antioxidant response and has anti-inflammatory effects.[3]
Caption: this compound activates the Nrf2-HO-1 signaling pathway.
-
TGF-β Signaling Pathway Inhibition: this compound is a known inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in fibrosis and cell proliferation.[6]
Caption: this compound inhibits the TGF-β signaling pathway.
-
Protein Kinase C (PKC) Dependent Signaling Pathway Inhibition: this compound has been shown to suppress the PKC-dependent signal transduction pathway, which is involved in angiogenesis.
Caption: this compound inhibits the PKC-dependent signaling pathway.
Experimental Workflow: Photostability Assessment
The following diagram illustrates a typical workflow for assessing the photochemical stability of a this compound formulation.
Caption: A typical experimental workflow for assessing the photostability of this compound.
References
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. Effect of UV-absorbing agents on photodegradation of this compound in oily gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eletrophilic Chemistry of this compound Is Involved in Its Anti-Colitic Activity via Nrf2-HO-1 Pathway Activation [mdpi.com]
- 4. zenodo.org [zenodo.org]
- 5. This compound, an orally active antiallergic compound, inhibits extracellular matrix production in human uterine leiomyoma and myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the potential of this compound: Targeting fibrotic signaling pathways for therapeutic benefit [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Systematized Liquid Chromatographic Method for Estimation of Roflumilast in Tablets and in Presence of its Degradation Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Adjusting Tranilast dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the use of Tranilast in experimental settings. The focus is on adjusting this compound dosage to minimize off-target effects and ensure the validity and reproducibility of research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a multifaceted mechanism of action. It was initially identified as an anti-allergic agent that inhibits the release of chemical mediators, such as histamine and prostaglandins, from mast cells.[1][2] It also exhibits significant anti-fibrotic and anti-inflammatory properties, primarily through the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway.[2][3] Additionally, studies have shown that this compound can impact other signaling pathways and cellular processes, including angiogenesis and cell proliferation in various cell types.[4]
Q2: What are the common "off-target" effects of this compound in a research context?
A2: The definition of an "off-target" effect depends on the primary research question.
-
For allergy and inflammation studies , where the on-target effect is mast cell stabilization, off-target effects could include the inhibition of fibroblast proliferation, anti-angiogenic effects, or cell cycle arrest in non-target cells.
-
For fibrosis research , where the on-target effect is the inhibition of the TGF-β pathway in fibroblasts, off-target effects might involve the anti-proliferative effects on other cell types, such as cancer cells, or its anti-allergic functions if not relevant to the study.
-
For cancer research , where the on-target effect is the inhibition of tumor cell proliferation, its effects on mast cells or non-cancerous fibroblasts could be considered off-target.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects primarily involves careful dose selection. It is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect while having minimal impact on other cellular processes. Performing a dose-response curve for your specific cell type and assay is highly recommended. The tables provided in this guide offer a starting point for determining appropriate concentration ranges.
Q4: What are the solubility and stability of this compound in cell culture media?
A4: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent such as DMSO or ethanol. Further dilutions into aqueous buffers or cell culture media should be made immediately before use. The solubility of this compound in PBS (pH 7.2) is approximately 0.2 mg/ml. It is not recommended to store aqueous solutions of this compound for more than one day. If you observe precipitation upon dilution in your culture media, you may need to adjust the final DMSO concentration (while keeping it at a non-toxic level for your cells, typically <0.1%) or explore the use of other solubilizing agents.
Q5: Are there any known stability issues with this compound in solution?
A5: this compound is known to be photochemically unstable in solution. Therefore, it is important to protect this compound solutions from light. Prepare fresh dilutions from a stock solution for each experiment and avoid prolonged exposure of your experimental setup to light.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Protect all this compound solutions from light. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. Consult the data tables below for reported effective concentrations. |
| Cell Line Variability | Different cell lines can have varying sensitivities to this compound. Ensure you are using a consistent cell passage number and that the cells are healthy and in the exponential growth phase. |
| Solubility Issues | Visually inspect your culture medium after adding this compound for any signs of precipitation. If precipitation occurs, consider reducing the final concentration of this compound or slightly increasing the final DMSO concentration (ensure it remains non-toxic to your cells). |
Issue 2: Unexpected Cell Morphology Changes or Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | High concentrations of this compound can induce cell cycle arrest or apoptosis in some cell types.[5][6] Reduce the concentration of this compound and perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold for your cells. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically below 0.1%). Run a solvent-only control to assess its effect on cell morphology and viability. |
| Off-Target Effects | The observed morphological changes may be a result of this compound's effect on signaling pathways other than your primary target. Analyze markers of other known this compound-sensitive pathways (e.g., TGF-β, PKC) to understand the cellular response better. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound across different cellular contexts to aid in the selection of appropriate concentrations and the differentiation between on-target and potential off-target effects.
Table 1: Effective Concentrations of this compound for Anti-Allergic and Anti-Inflammatory Effects
| Effect | Cell Type/System | Effective Concentration Range | IC50 | Reference |
| Mast Cell Degranulation Inhibition | Rat Peritoneal Mast Cells | 100 µM - 1 mM | ~500 µM | [4] |
| Inhibition of Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) | LPS-induced BEAS-2B cells | 50 µM - 200 µM | Not specified | [7] |
Table 2: Effective Concentrations of this compound for Anti-Fibrotic Effects
| Effect | Cell Type | Effective Concentration Range | IC50 | Reference |
| Inhibition of Collagen Synthesis | Keloid and Hypertrophic Scar Fibroblasts | 3 µM - 300 µM | Not specified | [8] |
| Inhibition of TGF-β1 Secretion | Keloid Fibroblasts | 30 µM - 300 µM | Not specified | [8] |
| Inhibition of Fibroblast Proliferation | Rabbit Dermal Fibroblasts | ~300 µM | Not specified | |
| Inhibition of TGF-β1 Secretion | Retinal Pigment Epithelial Cells | ~300 µM | Not specified |
Table 3: Effective Concentrations of this compound for Anti-Proliferative and Anti-Cancer Effects
| Effect | Cell Line | Effective Concentration Range | IC50 | Reference |
| Inhibition of Cell Proliferation | Human Dermal Microvascular Endothelial Cells | >25 µg/ml (~76 µM) | 136 µM | [9] |
| Inhibition of VEGF-induced Chemotaxis | Human Dermal Microvascular Endothelial Cells | >25 µg/ml (~76 µM) | 135 µM | [9] |
| Inhibition of Cell Growth | Normal Human Keratinocytes | 5 µM - 400 µM | Not specified | [5] |
| Inhibition of Cell Proliferation | Murine Breast Cancer (4T1) | Not specified | Not specified | [6] |
| Inhibition of Cell Growth | Human Breast Cancer (BT-474, MDA-MB-231) | Not specified | Not specified | [10] |
| Inhibition of Cell Proliferation | Prostate Cancer Cell Lines | 0.1 mM - 1 mM | Not specified | [4] |
| Inhibition of Cell Viability | Colon Cancer (CT-26) | Not specified | 200 µM | [10] |
| Inhibition of Cell Proliferation | Neurofibroma (NF1) Cells | 10 µM - 100 µM | Not specified | [11] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on adherent or suspension cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Analysis of TGF-β Pathway Activation by Western Blotting
This protocol is for detecting changes in the phosphorylation of SMAD2, a key downstream effector of the TGF-β pathway, following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
TGF-β1 (as a positive control for pathway activation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the appropriate duration. Include a positive control (TGF-β1 treatment) and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-SMAD2 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD2.
Protocol 3: Gene Expression Analysis by RT-qPCR
Materials:
-
Cells of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the Western blotting protocol.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Data Analysis: Run the qPCR reaction in a qPCR instrument. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
Visualizations
Caption: Overview of major signaling pathways affected by this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Inhibition of transforming growth factor-beta by this compound reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Anti-Allergic Drugs this compound and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the cell growth of normal human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits cell proliferation and migration and promotes apoptosis in murine breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates lipopolysaccharide-induced lung injury via the CXCR4/JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. This compound inhibits the proliferation, chemotaxis and tube formation of human microvascular endothelial cells in vitro and angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound treatment decreases cell growth, migration and inhibits colony formation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture contamination issues with Tranilast experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues and other common challenges encountered during experiments with Tranilast.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound (N-(3,4-dimethoxycinnamoyl)-anthranilic acid) is an anti-allergic drug that has been shown to possess anti-inflammatory, anti-proliferative, and anti-fibrotic properties. In cell culture, its mechanism of action involves the modulation of several signaling pathways, most notably the transforming growth factor-beta (TGF-β) pathway, which plays a crucial role in cell growth, differentiation, and extracellular matrix production.[1][2] this compound has also been shown to affect other pathways such as the Nrf2-HO-1 and CXCR4/JAK2/STAT3 signaling cascades.[3][4]
Q2: How should I prepare and store this compound for cell culture experiments?
This compound is sparingly soluble in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[4][5]
-
Preparation of Stock Solutions: It is recommended to prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 100 mM stock solution can be prepared by dissolving 32.73 mg of this compound in 1 mL of DMSO.[6] Ensure the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[3][5]
-
Working Solutions: When preparing working solutions, dilute the DMSO stock solution directly into the pre-warmed cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: Can this compound itself be a source of contamination?
While this compound powder itself is unlikely to be a source of microbial contamination if handled under sterile conditions, improper handling of the compound or the stock solution can introduce contaminants into your cell culture. Always use aseptic techniques when preparing and using this compound solutions.
Q4: I've observed changes in cell morphology after treating my cells with this compound. Is this normal?
Yes, it is possible to observe changes in cell morphology. For instance, studies have shown that this compound can cause cell elongation and decreased cell spreading in normal human keratinocytes.[7] These morphological changes are often linked to the drug's effect on the cytoskeleton and are not necessarily a sign of contamination. It is important to have an untreated control group to compare and correctly attribute these changes to the effect of this compound.
Troubleshooting Guide
Issue 1: I see precipitate in my cell culture after adding this compound.
This is a common issue due to this compound's low aqueous solubility. It is crucial to differentiate between drug precipitate and microbial contamination.
| Observation | Possible Cause | Troubleshooting Steps |
| Crystalline, non-motile particles under the microscope. | This compound Precipitation: Occurs when the concentration of this compound exceeds its solubility limit in the culture medium. | 1. Check Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved and free of precipitate before diluting it into the medium.[3] 2. Optimize Dilution: When preparing the working solution, add the this compound stock dropwise to the pre-warmed medium while gently swirling to facilitate mixing. 3. Lower Concentration: Consider using a lower final concentration of this compound if precipitation persists. 4. pH Check: Ensure the pH of your culture medium is within the optimal range, as pH can affect drug solubility.[8] |
| Cloudy medium, rapid pH change (yellowing), and/or motile particles. | Bacterial Contamination: Characterized by a rapid increase in turbidity and a drop in pH due to bacterial metabolism.[2][9] | 1. Discard Culture: Immediately discard the contaminated culture to prevent it from spreading. 2. Decontaminate: Thoroughly decontaminate the incubator and biosafety cabinet. 3. Review Aseptic Technique: Ensure proper sterile techniques are being followed by all lab personnel. |
| Filamentous structures or budding yeast-like particles. | Fungal/Yeast Contamination: Often appears as fuzzy patches or individual ovoid particles. The pH of the medium may increase.[9] | 1. Discard Culture: Dispose of the contaminated flask immediately. 2. Thorough Cleaning: Clean and decontaminate all surfaces and equipment. 3. Check Reagents: Ensure all media, sera, and other reagents are sterile. |
Issue 2: My cells are showing increased cell death or reduced proliferation after this compound treatment.
This compound is known to have anti-proliferative and pro-apoptotic effects on various cell types.[1][10]
| Observation | Possible Cause | Troubleshooting Steps |
| Dose-dependent decrease in cell viability. | This compound-induced Cytotoxicity/Apoptosis: This is an expected effect of the drug in many cell lines. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. 2. Time-Course Experiment: Evaluate the effect of this compound on cell viability at different time points. 3. Apoptosis Assay: Use assays like Annexin V/PI staining or caspase activity assays to confirm if the observed cell death is due to apoptosis.[11] |
| Sudden, widespread cell death not correlated with this compound concentration. | Contamination or other stressors: Could be due to microbial contamination, incorrect CO2 levels, or issues with the culture medium. | 1. Check for Contamination: As outlined in Issue 1, carefully examine the culture for any signs of microbial contamination. 2. Verify Incubator Conditions: Ensure the incubator's temperature, CO2, and humidity levels are correct. 3. Test Media and Reagents: Use fresh, pre-tested media and supplements to rule out any issues with your reagents. |
Quantitative Data Summary
Table 1: Effect of this compound on Cell Proliferation and Viability
| Cell Line | Assay | Concentration Range | Effect | Reference |
| Normal Human Keratinocytes | Cell Growth Assay | 5-400 µM | Significant decrease in cell number in a dose-dependent manner. | [7] |
| Rabbit Tenon's Capsule Fibroblasts | Cell Counting | 3-300 µM | ~27% decrease in cell number at 300 µM. | [12] |
| Rabbit Corneal Stromal Fibroblasts | Cell Counting | 3-300 µM | ~45% decrease in cell number at 300 µM. | [12] |
| Human Breast Cancer (BT-474 & MDA-MB-231) | Cell Growth Assay | Not specified | Inhibition of growth in both cell lines. | [10] |
| Pancreatic β-cells (INS-1) | Cell Viability Assay | Up to 100 µM | Restored cell viability in the presence of palmitic acid-induced lipotoxicity. | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the old medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blotting for Signaling Pathway Analysis
This protocol provides a general workflow for analyzing changes in protein expression in key signaling pathways affected by this compound.
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Smad2, Smad2, Nrf2, HO-1, p-STAT3, STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. How to recognize bacterial contamination in your cell culture - Eppendorf United Kingdom [eppendorf.com]
- 3. This compound | TRPV2 channel inhibitor | Hello Bio [hellobio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Miscellaneous Compounds | Tocris Bioscience [tocris.com]
- 7. This compound inhibits the cell growth of normal human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and in vitro/in vivo characterization of this compound-AMP clay complex for improving drug dissolution and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. This compound treatment decreases cell growth, migration and inhibits colony formation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound protects pancreatic β-cells from palmitic acid-induced lipotoxicity via FoxO-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits cell proliferation and collagen synthesis by rabbit corneal and Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Tranilast in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preclinical studies involving Tranilast. Our goal is to help you overcome common challenges and improve the therapeutic index of this promising compound in your experimental models.
Troubleshooting Guide
Researchers often encounter challenges with this compound's poor solubility and low bioavailability, which can lead to inconsistent results and hinder the translation of preclinical findings. This guide addresses specific issues and provides actionable solutions.
Issue 1: Poor Aqueous Solubility Leading to Inconsistent In Vitro Results
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffers during cell-based assays. | This compound's low intrinsic solubility (approx. 0.2 mg/mL in PBS at pH 7.2).[1] | - Prepare stock solutions in organic solvents like DMSO, ethanol, or dimethylformamide (DMF) and dilute into aqueous buffers immediately before use. Ensure the final concentration of the organic solvent is minimal to avoid cellular toxicity.[1]- Utilize a formulation strategy to enhance solubility, such as creating a solid dispersion with a hydrophilic polymer. |
| High variability in efficacy data between experimental repeats. | Inconsistent dissolution of this compound powder. | - Employ micronization to reduce particle size and increase surface area for dissolution.[2]- Use a validated solubilization method, such as the shake-flask method, to ensure consistent saturation.[2][3] |
| Difficulty in preparing a stable, homogenous solution for experiments. | Photochemical instability of this compound in solution, leading to degradation. | - Prepare solutions fresh for each experiment and protect from light.- Consider using a crystalline solid dispersion formulation, which has shown high photochemical stability. |
Issue 2: Low and Variable Oral Bioavailability in Animal Models
| Problem | Possible Cause | Recommended Solution |
| Low plasma concentrations of this compound after oral administration. | Poor dissolution in gastrointestinal fluids and low permeability. | - Develop an amorphous solid dispersion (ASD) with a hydrophilic polymer like Eudragit EPO to improve dissolution in acidic conditions.[4]- Formulate this compound as a nano-sized composite with carriers like α-glucosyl rutin to enhance absorption.[5] |
| High inter-animal variability in pharmacokinetic profiles. | Inconsistent gastric emptying and intestinal transit times affecting the dissolution of poorly soluble this compound. | - Administer the formulation via oral gavage to ensure consistent delivery to the stomach.[6][7]- Use a liquid formulation, such as a self-micellizing solid dispersion, to improve homogeneity and absorption. |
| Failure to achieve therapeutic concentrations at the target tissue. | Insufficient systemic exposure due to low bioavailability. | - Increase the oral dose of the enhanced formulation (e.g., ASD or nano-composite).- For localized delivery, consider alternative administration routes such as intranasal for brain delivery or topical for skin conditions.[8][9] |
Quantitative Data on Improved this compound Formulations
The following table summarizes the significant improvements in bioavailability achieved with different formulation strategies in preclinical rat models.
| Formulation Strategy | Key Improvement Metrics | Fold Increase vs. Crystalline this compound |
| Crystalline Solid Dispersion (CSD) | CmaxAUC | 60-fold32-fold |
| Amorphous Solid Dispersion (ASD) with Eudragit EPO | Bioavailability | 19-fold |
| Nano-size Composite with α-Glucosyl Rutin | CmaxAUC | 114-fold36.4-fold |
| Solid Dispersion with Poly[MPC-co-BMA] (pMB) | CmaxAUC | 125-fold52-fold |
| Complex with 3-aminopropyl functionalized magnesium phyllosilicate (AMP clay) | CmaxAUC | 6-fold3-fold |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It stabilizes mast cells, inhibiting the release of inflammatory mediators like histamine and prostaglandins.[10][11][12] Additionally, it modulates the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial in fibrosis and cell proliferation.[11][13][14] this compound has been shown to suppress the phosphorylation of Smad2, a key downstream effector in the TGF-β pathway.[11]
Q2: I am observing high toxicity in my cell-based assays. Could the this compound formulation be the cause?
A2: Yes. If you are using a stock solution of this compound in an organic solvent like DMSO, high final concentrations of the solvent can be toxic to cells. It is crucial to keep the final solvent concentration in your cell culture medium below a non-toxic level (typically <0.5%). Always run a vehicle control (medium with the same concentration of the solvent) to assess solvent-induced toxicity.
Q3: My in vivo fibrosis model is not showing a significant therapeutic effect with this compound. What could be the reason?
A3: This could be due to several factors:
-
Insufficient Bioavailability: As discussed in the troubleshooting guide, the poor oral bioavailability of crystalline this compound may prevent it from reaching therapeutic concentrations in the target tissue. Consider using one of the enhanced formulations mentioned in the table above.
-
Timing of Administration: In models like bleomycin-induced pulmonary fibrosis, the timing of drug administration is critical. For an anti-fibrotic effect, it's often more relevant to start treatment after the initial inflammatory phase has subsided (e.g., after day 7).[4][15]
-
Animal Model Selection: Ensure the chosen animal model is appropriate for studying the specific fibrotic disease and that the underlying pathology involves the TGF-β pathway, a primary target of this compound.
Q4: How can I prepare an improved this compound formulation for oral gavage in my animal studies?
A4: To prepare a suspension of a solid dispersion for oral gavage, you can follow these general steps:
-
Prepare the solid dispersion of this compound with a suitable polymer (e.g., Eudragit EPO) using a method like solvent evaporation.
-
Weigh the required amount of the solid dispersion powder to achieve the desired dose.
-
Suspend the powder in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) sodium solution.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
Experimental Protocols
1. Shake-Flask Method for Aqueous Solubility Assessment
This protocol is adapted from standard methods for determining the equilibrium solubility of a compound.[2][3]
-
Materials: this compound powder (or formulated powder), phosphate-buffered saline (PBS, pH 7.2), orbital shaker with temperature control, centrifuge, HPLC system for quantification.
-
Procedure:
-
Add an excess amount of this compound to a known volume of PBS in a sealed flask.
-
Place the flask in an orbital shaker set to 37°C and agitate at a speed that ensures continuous mixing without vortex formation.
-
Allow the suspension to equilibrate for at least 24 hours.
-
After equilibration, stop the shaker and allow the undissolved particles to settle.
-
Carefully collect an aliquot of the supernatant and centrifuge at high speed to remove any remaining solid particles.
-
Analyze the concentration of this compound in the clear supernatant using a validated HPLC method.
-
2. In Vitro Drug Release Study using USP Apparatus 2 (Paddle Apparatus)
This protocol is suitable for evaluating the dissolution rate of different this compound formulations.[16][17][18]
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
De-aerate the dissolution medium and bring it to the specified temperature in the dissolution vessels.
-
Place a known amount of the this compound formulation (equivalent to a specific dose) into each vessel.
-
Start the paddle rotation at the specified speed.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
3. In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This is a widely used model to assess the anti-fibrotic potential of therapeutic agents.[19][20][21]
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin.
-
Treatment:
-
Prepare the this compound formulation (e.g., a solid dispersion suspended in 0.5% CMC) for oral administration.
-
Begin treatment at a clinically relevant time point, for example, 7 days after bleomycin instillation, to target the fibrotic phase.
-
Administer this compound or vehicle control daily via oral gavage.
-
-
Endpoint Analysis (typically at day 21):
-
Harvest the lungs for analysis.
-
Assess the extent of fibrosis through histological staining (e.g., Masson's trichrome) and scoring (e.g., Ashcroft score).
-
Quantify collagen deposition by measuring the hydroxyproline content of the lung tissue.
-
Analyze the expression of fibrosis-related genes (e.g., TGF-β, collagen I) via qPCR or protein levels via Western blot or ELISA.
-
Visualizations
Caption: Dual mechanisms of action of this compound.
Caption: Workflow for improving this compound's therapeutic index.
Caption: Troubleshooting logic for preclinical this compound studies.
References
- 1. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 2. Novel crystalline solid dispersion of this compound with high photostability and improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fip.org [fip.org]
- 4. Physicochemical and pharmacokinetic characterization of amorphous solid dispersion of this compound with enhanced solubility in gastric fluid and improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New approach to the mechanism of antiasthmatic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downstate.edu [downstate.edu]
- 8. escholarship.org [escholarship.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Anti-Allergic Drugs this compound and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptional activation of p21 by this compound is mediated via transforming growth factor beta signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Inhibition of transforming growth factor-beta by this compound reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 15. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Release Testing (IVRT) | Teledyne LABS [teledynelabs.com]
- 17. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurofins.it [eurofins.it]
- 19. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 20. criver.com [criver.com]
- 21. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is Tranilast not effective in preventing coronary restenosis
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of why Tranilast, despite initial promise, proved ineffective in preventing coronary restenosis in large-scale clinical trials. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams.
Frequently Asked Questions (FAQs)
Q1: What was the initial scientific rationale for using this compound to prevent coronary restenosis?
A1: The initial rationale was based on this compound's known anti-inflammatory and anti-proliferative properties. In vitro and animal studies demonstrated that this compound could inhibit key processes in the pathophysiology of restenosis. Specifically, this compound was shown to:
-
Inhibit Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: Restenosis is primarily driven by the proliferation and migration of VSMCs, leading to neointimal hyperplasia and narrowing of the artery.[1][2] this compound was found to suppress the growth of VSMCs stimulated by potent mitogens like platelet-derived growth factor (PDGF) and fetal bovine serum (FBS).[1]
-
Induce Cell Cycle Arrest: this compound was observed to arrest VSMCs in the G0/G1 phase of the cell cycle.[3] This effect was associated with the upregulation of the tumor suppressor proteins p21 and p53, which in turn inhibit the activity of cyclin-dependent kinases (CDKs) necessary for cell cycle progression.[1][3]
-
Inhibit Collagen Synthesis: The extracellular matrix, particularly collagen, contributes to the bulk of the restenotic lesion. This compound was shown to reduce collagen synthesis by VSMCs.[4]
-
Suppress Inflammatory Cytokines: this compound inhibits the release of inflammatory cytokines such as transforming growth factor-beta (TGF-β), which is a key mediator of fibrosis and VSMC proliferation.
These preclinical findings suggested that this compound could effectively target the fundamental mechanisms of coronary restenosis.
Q2: Early clinical trials in Japan showed positive results. What were their key findings?
A2: Several smaller-scale clinical trials conducted in Japan during the 1990s and early 2000s reported a significant reduction in angiographic restenosis rates with this compound treatment following percutaneous transluminal coronary angioplasty (PTCA).
For instance, the this compound Restenosis Following Angioplasty Trial (TREAT-1) and a subsequent study on directional coronary atherectomy showed that oral administration of this compound markedly reduced the rate of restenosis as measured by angiography.[5][6] The Second this compound Restenosis Following Angioplasty Trial (TREAT-2) further supported these findings, demonstrating a significant reduction in the restenosis rate even in patients with restenotic lesions.
Q3: Why did the large-scale PRESTO trial show that this compound was ineffective?
A3: The Prevention of REStenosis with this compound and its Outcomes (PRESTO) trial, a large, multicenter, randomized, double-blind, placebo-controlled study involving 11,484 patients, failed to demonstrate a beneficial effect of this compound on clinical or angiographic outcomes.[7] The primary endpoint, a composite of death, myocardial infarction, or ischemia-driven target vessel revascularization, was not significantly different between the this compound and placebo groups.[7] Furthermore, the angiographic substudy showed no improvement in minimal lumen diameter or plaque volume with this compound treatment.[7]
Several factors may explain the discrepancy between the PRESTO trial and the earlier Japanese trials:
-
Patient Population: The PRESTO trial enrolled a broader, more diverse "all-comer" patient population in a Western setting, which may have had different baseline characteristics and risk factors compared to the more homogenous patient population in the Japanese trials.[8]
-
Procedural Differences: The Japanese trials primarily focused on patients undergoing conventional balloon angioplasty. In contrast, the PRESTO trial was conducted in an era where coronary stenting was becoming the standard of care. The pathophysiology of in-stent restenosis can differ from that of post-angioplasty restenosis, with a more pronounced inflammatory and fibrotic response, which this compound may not have been potent enough to overcome.
-
Trial Design and Endpoints: The PRESTO trial was significantly larger and more rigorously designed to assess clinical endpoints, whereas the earlier trials were smaller and focused on angiographic endpoints, which may not always translate to clinical benefit.[8]
-
Dosage and Duration: While various doses and durations were tested in PRESTO, it's possible that the optimal therapeutic window for this compound in a diverse population with varying degrees of vascular injury was not achieved.[8]
-
Adverse Effects: A notable finding in the PRESTO trial was the significant incidence of liver enzyme abnormalities in the this compound groups, leading to a high rate of treatment discontinuation.[7] This may have reduced the overall efficacy in the intent-to-treat analysis.
Q4: What are the key signaling pathways involved in coronary restenosis that this compound was expected to modulate?
A4: Coronary restenosis is a complex process involving multiple signaling pathways. This compound was anticipated to interfere with these pathways at several key points. The primary pathway involves the response to vascular injury, leading to the proliferation and migration of vascular smooth muscle cells (VSMCs) and the deposition of extracellular matrix (ECM).
Following balloon angioplasty or stent placement, the arterial wall is injured, triggering an inflammatory response. Platelets adhere to the site of injury and release growth factors, most notably Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-beta (TGF-β).
-
PDGF Signaling: PDGF binds to its receptor on VSMCs, activating downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways promote cell cycle progression, leading to VSMC proliferation and migration from the media to the intima of the vessel wall.
-
TGF-β Signaling: TGF-β is a potent stimulator of collagen and other ECM protein synthesis by VSMCs, contributing to the fibrotic component of the neointima.
-
Cell Cycle Regulation: The proliferation of VSMCs is tightly controlled by cell cycle regulatory proteins. This compound was shown to upregulate the expression of p21 and p53. p21 is a cyclin-dependent kinase inhibitor that binds to and inactivates cyclin/CDK complexes, thereby halting the cell cycle in the G1 phase and preventing DNA replication and cell division. p53 is a tumor suppressor protein that can induce the expression of p21 in response to cellular stress.
The diagrams below illustrate these pathways and the intended points of intervention for this compound.
Troubleshooting Experimental Discrepancies
Issue: In-house in vitro experiments show a significant inhibitory effect of this compound on VSMC proliferation, but this is not translating to in vivo animal models.
Possible Causes and Solutions:
-
Pharmacokinetics and Bioavailability: this compound may have poor bioavailability or rapid metabolism in the animal model, resulting in suboptimal plasma concentrations at the site of arterial injury.
-
Troubleshooting: Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound in the animal model. Adjust the dosage and route of administration accordingly.
-
-
Different Proliferative Stimuli: The in vitro assay may use a single, potent mitogen (e.g., PDGF-BB), while the in vivo environment involves a complex milieu of growth factors and inflammatory cytokines.
-
Troubleshooting: Use a more complex in vitro model, such as co-culture with endothelial cells or macrophages, or use serum from animals that have undergone balloon angioplasty to stimulate VSMC proliferation.
-
-
Species-Specific Differences: There may be differences in the cellular response to this compound between the cell line used in vitro and the animal model.
-
Troubleshooting: If possible, use primary VSMCs isolated from the same species as the in vivo model for in vitro experiments.
-
Data Presentation
Table 1: Comparison of Key Clinical Trials of this compound for Coronary Restenosis
| Feature | TREAT-1 | TREAT-2 | PRESTO |
| Publication Year | 1998 | 2002 | 2003 |
| Number of Patients | 255 | 297 | 11,484 |
| Primary Endpoint | Angiographic Restenosis | Angiographic Restenosis | Major Adverse Cardiac Events (MACE) |
| Intervention | PTCA | PTCA | PTCA with or without Stenting |
| Patient Population | Japanese | Japanese | Predominantly Western |
| This compound Dosage | 300 mg/d and 600 mg/d | 600 mg/d | 300 mg BID and 450 mg BID |
| Treatment Duration | 3 months | 3 months | 1 and 3 months |
| Restenosis Rate (this compound) | 14.7% (600 mg/d) | 18.8% | No significant difference from placebo |
| Restenosis Rate (Placebo) | 46.5% | 44.1% | N/A (focus on MACE) |
| MACE Rate (this compound) | Not the primary endpoint | Not the primary endpoint | 15.5% - 16.1% |
| MACE Rate (Placebo) | Not the primary endpoint | Not the primary endpoint | 15.8% |
| Key Conclusion | Effective in reducing angiographic restenosis | Effective in reducing angiographic restenosis | Not effective in reducing MACE or angiographic restenosis |
Data compiled from multiple sources.[6][7][9]
Table 2: In Vitro Efficacy of this compound on Vascular Smooth Muscle Cells
| Parameter | Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| Proliferation (IC50) | Rat Aortic SMCs | 10% FBS or PDGF | 100 µM | Inhibition of cell growth | [1] |
| Migration | Rat Aortic SMCs | 10% FCS | 10-300 µM | Dose-dependent inhibition | [4] |
| Collagen Synthesis | Rat Aortic SMCs | 10% FCS | 10-300 µM | Dose-dependent inhibition | [4] |
| Cell Cycle Arrest | Human Coronary SMCs | N/A | Not specified | Arrest at G0/G1 phase | [3] |
| p21 and p53 Expression | Human Coronary SMCs | N/A | Not specified | Increased expression | [3] |
| CDK2 Activity | Human Coronary SMCs | N/A | Not specified | Decreased activity | [3] |
Experimental Protocols
1. In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
-
Cell Culture:
-
Isolate VSMCs from the thoracic aorta of male Sprague-Dawley rats by enzymatic digestion.
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Use cells between passages 3 and 8 for experiments.
-
-
Experimental Procedure:
-
Seed VSMCs in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere for 24 hours.
-
Synchronize the cells in the G0 phase by incubating them in serum-free DMEM for 48 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 30, 100, 300 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate cell proliferation by adding DMEM containing 10% FBS or a specific mitogen such as PDGF-BB (e.g., 20 ng/mL).
-
Incubate the cells for 24-48 hours.
-
-
Assessment of Proliferation:
-
Quantify cell proliferation using a colorimetric assay such as the MTT assay or by direct cell counting using a hemocytometer.
-
Alternatively, measure DNA synthesis by assessing the incorporation of BrdU or [3H]-thymidine.
-
2. Rat Carotid Artery Balloon Injury Model
-
Animal Preparation:
-
Use male Sprague-Dawley rats weighing 350-400g.
-
Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Maintain the animals on a heating pad to ensure a constant body temperature.
-
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place temporary ligatures around the proximal CCA and the ICA.
-
Introduce a 2F Fogarty balloon catheter through a small incision in the ECA and advance it to the aortic arch.
-
Inflate the balloon with saline to a pressure of 2 atmospheres and withdraw it three times with rotation to denude the endothelium of the CCA.
-
Remove the catheter, ligate the ECA stump, and restore blood flow to the CCA and ICA.
-
Close the incision in layers.
-
-
This compound Administration:
-
Administer this compound or vehicle to the rats daily by oral gavage, starting 3 days before the balloon injury and continuing for 14 days after the injury.
-
-
Tissue Harvesting and Analysis:
-
At 14 days post-injury, euthanize the rats and perfuse-fix the carotid arteries with 4% paraformaldehyde.
-
Excise the injured and contralateral control carotid arteries.
-
Embed the arteries in paraffin and cut cross-sections.
-
Stain the sections with hematoxylin and eosin (H&E) and Verhoeff-van Gieson (VVG) to visualize the vessel structure and elastic laminae.
-
Perform morphometric analysis using image analysis software to measure the areas of the lumen, intima, and media. Calculate the intima-to-media ratio as an index of neointimal hyperplasia.
-
Mandatory Visualizations
Caption: Overview of the Pathophysiology of Restenosis and this compound's Proposed Mechanism of Action.
Caption: this compound's Mechanism of Inducing Cell Cycle Arrest in Vascular Smooth Muscle Cells.
References
- 1. This compound inhibits vascular smooth muscle cell growth and intimal hyperplasia by induction of p21(waf1/cip1/sdi1) and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound inhibits the proliferation of human coronary smooth muscle cell through the activation of p21waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prominent inhibitory effects of this compound on migration and proliferation of and collagen synthesis by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of this compound on restenosis after directional coronary atherectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of this compound on restenosis after coronary angioplasty: this compound restenosis following angioplasty trial (TREAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Results of Prevention of REStenosis with this compound and its Outcomes (PRESTO) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PRESTO (Prevention of restenosis with this compound and its outcomes) protocol: a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Tranilast Administration in Research Animals
This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the poor oral absorption of Tranilast in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral absorption of my this compound formulation low and highly variable?
A1: this compound is a poorly water-soluble compound. When administered orally in its crystalline form, its dissolution in the gastrointestinal fluid is very limited. This poor solubility is the primary reason for low and erratic absorption, leading to insufficient plasma concentrations and high inter-animal variability.
Q2: What are the consequences of poor oral absorption in my experiments?
A2: The direct consequences are sub-therapeutic systemic exposure, unreliable or absent pharmacodynamic effects, and difficulty in establishing a clear dose-response relationship. This can lead to misinterpretation of experimental results, suggesting the compound is inactive when the issue lies with its bioavailability.
Q3: Can I simply increase the dose of crystalline this compound to achieve higher exposure?
A3: For poorly soluble compounds like this compound, increasing the dose of a simple suspension often does not lead to a proportional increase in systemic exposure. The absorption becomes limited by the dissolution rate, not the dose administered. Furthermore, high doses of undissolved compound can lead to potential gastrointestinal irritation without improving therapeutic outcomes.
Q4: Are there alternative routes of administration if I cannot optimize an oral formulation?
A4: Yes. Many preclinical studies have successfully used intraperitoneal (i.p.) injections to bypass the gastrointestinal absorption barrier and ensure consistent systemic exposure.[1] Doses of 50 mg/kg have been shown to be well-tolerated in mice for long-term studies.[2][3] This route can be valuable for confirming the compound's in vivo activity before investing in complex formulation development.
Q5: Is this compound generally well-tolerated in research animals?
A5: Yes, studies involving long-term administration in mice have shown that this compound is well-tolerated. For example, daily treatment for two months did not result in significant effects on body weight or adverse changes in blood chemistry panels, including markers for liver and kidney function.[2][4]
Troubleshooting Guide
This guide addresses common problems encountered during in vivo experiments with oral this compound.
Problem 1: High variability in plasma concentrations between animals.
-
Potential Cause: Use of a simple aqueous suspension of crystalline this compound, leading to inconsistent dissolution and absorption.
-
Solution: Prepare an advanced formulation designed to enhance solubility. Amorphous solid dispersions or self-micellizing solid dispersions have been shown to dramatically increase bioavailability and reduce variability.[5]
Problem 2: Lack of a dose-dependent effect in pharmacodynamic studies.
-
Potential Cause: Plasma concentrations are not reaching the therapeutic threshold, even at higher doses, due to dissolution rate-limited absorption.
-
Solution:
-
Confirm Compound Activity: Use an alternative route, such as i.p. injection, to verify that the compound is active when systemic exposure is guaranteed.
-
Enhance Oral Formulation: Switch to a formulation with demonstrated high bioavailability, such as a solid dispersion using an amphiphilic block copolymer or a self-micellizing solid dispersion.[6][7] Refer to the data in Table 1 for expected improvements.
-
Problem 3: Unexpectedly low Cmax and AUC values in pharmacokinetic studies.
-
Potential Cause: The formulation is not adequately improving the solubility of this compound in the GI tract.
-
Solution: Review your formulation strategy. Simple co-solvents may not be sufficient. Techniques that create stable, amorphous, or micellar forms of the drug, such as those detailed in the protocols below, are more effective. Reducing the drug's particle size to the nanoscale can also improve the dissolution rate.[8][9]
Data Presentation: Enhancing this compound Bioavailability
The following tables summarize pharmacokinetic data from studies in rats, comparing standard crystalline this compound with advanced formulations.
Table 1: Pharmacokinetic Parameters of Oral this compound Formulations in Rats
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability Increase (vs. Crystalline) | Reference |
| Crystalline this compound | 10 | ~15 | ~240 | - | [6] |
| Self-Micellizing Solid Dispersion (SMSD) | 10 | ~2,200 | ~8,100 | ~34-fold (AUC) | [6] |
| Crystalline this compound | Not Specified | ~210 | ~535 | - | [5] |
| Amorphous Solid Dispersion (ASD) with Eudragit EPO | Not Specified | ~1,630 | ~10,180 | ~19-fold (AUC) | [5] |
| Crystalline this compound | 10 | ~15 | ~200 | - | [7] |
| Solid Dispersion with pMB Copolymer | 10 | ~1,870 | ~10,400 | ~52-fold (AUC) | [7] |
Note: Values are approximated from published data for comparative purposes.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
This protocol is based on the solvent evaporation method to create an ASD, which has been shown to improve oral bioavailability by approximately 19-fold.[5]
Materials:
-
This compound
-
Eudragit EPO (or other suitable hydrophilic polymer)
-
Methanol (or other suitable organic solvent)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve this compound and the selected hydrophilic polymer (e.g., Eudragit EPO) in a suitable volume of methanol in a round-bottom flask. A common drug-to-polymer ratio to test is 1:1 (w/w).
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film is formed on the flask wall.
-
Drying: Scrape the solid material from the flask. Place the material in a vacuum oven and dry overnight at room temperature to remove any residual solvent.
-
Processing: Grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Characterization (Recommended): Before in vivo use, confirm the amorphous state of this compound in the formulation using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
-
Dosing Preparation: For oral administration, the resulting powder can be suspended in an appropriate vehicle, such as a 0.5% methylcellulose solution.
Protocol 2: Preparation of a Self-Micellizing Solid Dispersion (SMSD) of this compound
This protocol uses a wet-milling technique to produce a formulation that forms micelles upon contact with aqueous media, enhancing dissolution. This method has increased Cmax and AUC by 147-fold and 34-fold, respectively.[6]
Materials:
-
This compound
-
Amphiphilic copolymer (e.g., poly[MPC-co-BMA] (pMB))[7]
-
Milling apparatus (e.g., planetary ball mill)
-
Zirconia beads (milling media)
-
Deionized water
-
Freeze-dryer
Methodology:
-
Pre-mixing: Weigh and mix this compound and the amphiphilic copolymer. A drug loading of 15-50% can be targeted.[6][7]
-
Wet Milling: Place the powder mixture, zirconia beads, and a small amount of deionized water into the milling pot.
-
Milling Process: Mill the mixture at a specified speed (e.g., 400 rpm) for a set duration (e.g., 1-3 hours). The goal is to reduce particle size and intimately mix the drug and carrier.
-
Collection: After milling, collect the resulting slurry and separate it from the milling beads.
-
Lyophilization (Freeze-Drying): Freeze the slurry and then lyophilize it to remove the water, yielding a dry powder of the solid dispersion.
-
Characterization (Recommended): Evaluate the formulation for micelle formation upon dispersion in water using a particle size analyzer. The formation of micelles with a mean diameter around 120-140 nm indicates success.[6][7]
-
Dosing Preparation: The final powder can be suspended in water for oral gavage. It should disperse readily.
Visualizations: Workflows and Signaling Pathways
References
- 1. Effects of this compound and pentoxifylline in a mouse model of chronic asthma using house dust mite antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Effects of Long-Term Administration of this compound in an Animal Model for the Treatment of Fibroids [mdpi.com]
- 3. Therapeutic Effects of Long-Term Administration of this compound in an Animal Model for the Treatment of Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effects of Long-Term Administration of this compound in an Animal Model for the Treatment of Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical and pharmacokinetic characterization of amorphous solid dispersion of this compound with enhanced solubility in gastric fluid and improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced biopharmaceutical effects of this compound on experimental colitis model with use of self-micellizing solid dispersion technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel solid dispersion of this compound using amphiphilic block copolymer for improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to monitor for potential kidney-related adverse effects of Tranilast in mouse models. While current research suggests this compound may have renoprotective properties, rigorous monitoring of renal function is a critical component of any preclinical study.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of kidney adverse effects to monitor in mice treated with this compound?
A1: The primary indicators for drug-induced kidney injury (DIKI) in mice include changes in serum/plasma biomarkers, urinary biomarkers, and kidney histology. Key markers to measure are serum creatinine (sCr) and blood urea nitrogen (BUN) for function, and novel urinary biomarkers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) for early detection of tubular injury.[1][2][3] Histopathological examination of kidney tissue is the gold standard for identifying structural damage.
Q2: How often should I collect samples for monitoring renal function?
A2: Sampling frequency depends on the study design (acute vs. chronic dosing). For acute studies, consider a baseline measurement before dosing, and then at 6, 24, 48, and 72 hours post-dose. For chronic studies, weekly or bi-weekly monitoring of urine and blood is common, with a comprehensive analysis at the end of the study. Real-time GFR monitoring can also be performed continuously.[4]
Q3: Are serum creatinine and BUN sufficient for detecting this compound-related nephrotoxicity?
A3: While sCr and BUN are traditional markers, they are considered late indicators of kidney dysfunction.[3][5] Significant kidney damage may occur before elevations in sCr and BUN are detectable.[5] Therefore, it is highly recommended to include more sensitive and specific urinary biomarkers like KIM-1, NGAL, Clusterin, and Osteopontin for early detection of potential tubular injury.[1][2][3]
Q4: What are the expected results for renal biomarkers in mice treated with this compound?
A4: Based on existing literature, this compound has not been shown to cause kidney damage and may even be protective. In a study on a mouse fibroid model, this compound treatment showed no adverse effects on BUN or creatinine levels.[6] In other studies where kidney injury was induced by other agents, this compound administration was associated with a reduction in elevated serum creatinine and BUN.[7][8] Therefore, in a standard study, you would expect no significant increase in these markers compared to the vehicle control group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in biomarker data (sCr, BUN, urinary markers) | Improper sample collection/handling; Dehydration of mice; Analytical variability. | Ensure consistent timing of sample collection. Provide ad libitum access to water. Use standardized assay protocols and run samples in batches with controls. |
| Unexpected increase in renal biomarkers in the control group | Vehicle-related toxicity; Underlying health issues in the mouse colony; Contaminated diet or water. | Test the vehicle alone for any renal effects. Perform health screening of the animal colony. Ensure high-quality, standardized diet and water sources. |
| No change in sCr/BUN, but histological changes observed | Early-stage or localized kidney damage not yet affecting overall function. | This highlights the importance of not relying solely on functional markers. Correlate histology with sensitive urinary biomarkers (KIM-1, NGAL) which may be elevated. |
| Difficulty in collecting sufficient urine volume | Animal stress; Dehydration. | Use metabolic cages for timed urine collection and allow for an acclimation period.[9] Ensure mice are well-hydrated. Gentle bladder massage can also be used for spot urine collection. |
Summary of Key Renal Monitoring Parameters
| Parameter | Sample Type | What it Measures | Typical Assay | Notes |
| Blood Urea Nitrogen (BUN) | Serum / Plasma | Overall kidney function (filtration and reabsorption). | Colorimetric Assay | Can be affected by diet and hydration status. A late indicator of damage.[3][5] |
| Serum Creatinine (sCr) | Serum / Plasma | Glomerular filtration rate (GFR) estimate. | Colorimetric Assay / LC-MS | A late indicator of damage.[3][5] Tubular secretion in mice can affect accuracy.[9] |
| Glomerular Filtration Rate (GFR) | Plasma / Transdermal | Direct measure of kidney filtration function. | FITC-Sinistrin Clearance | Considered a gold standard for function. Transdermal monitoring allows for real-time, continuous measurement in conscious mice.[4][10] |
| KIM-1 (Kidney Injury Molecule-1) | Urine / Kidney Tissue | Proximal tubule injury. | ELISA / Immunohistochemistry | A highly sensitive and specific early biomarker for DIKI.[1][2] |
| NGAL (Neutrophil Gelatinase-Associated Lipocalin) | Urine / Plasma | Proximal and distal tubule injury. | ELISA | A sensitive early biomarker for acute kidney injury.[1][2][3] |
| Clusterin | Urine / Plasma | Glomerular and tubular damage. | ELISA | An early biomarker for DIKI.[2][3] |
| Osteopontin | Urine | Tubular injury and inflammation. | ELISA | A sensitive biomarker for renal tubular injury.[1] |
| Histopathology | Kidney Tissue | Structural changes (e.g., necrosis, fibrosis, inflammation). | H&E, PAS, Masson's Trichrome Staining | Gold standard for confirming and characterizing kidney damage. |
Experimental Protocols & Workflows
Protocol 1: Serum Biomarker Analysis
-
Blood Collection: Collect blood (approx. 100-200 µL) via submandibular or saphenous vein puncture. For terminal studies, cardiac puncture can be used.
-
Serum Separation: Dispense blood into a serum separator tube. Allow to clot for 30 minutes at room temperature.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Sample Storage: Collect the supernatant (serum) and store at -80°C until analysis.
-
Analysis: Use commercially available colorimetric assay kits for BUN and creatinine according to the manufacturer's instructions.
Protocol 2: Urinary Biomarker Analysis
-
Urine Collection: Place mice in metabolic cages for a defined period (e.g., 12-24 hours) to collect urine. Ensure free access to food and water.
-
Sample Processing: Centrifuge the collected urine at 1,500 x g for 10 minutes to remove debris.
-
Normalization: Measure urinary creatinine concentration to normalize biomarker levels for variations in urine flow rate.
-
Analysis: Use commercially available ELISA kits for mouse KIM-1, NGAL, Clusterin, and Osteopontin according to the manufacturer's protocols.
-
Data Expression: Express biomarker concentrations as a ratio to urinary creatinine (e.g., ng of KIM-1 / mg of Creatinine).
Protocol 3: Histopathological Examination
-
Tissue Harvest: At the end of the study, euthanize mice and perfuse with ice-cold phosphate-buffered saline (PBS).
-
Kidney Excision: Carefully excise the kidneys. Note any macroscopic abnormalities (size, color, texture).
-
Fixation: Fix one kidney in 10% neutral buffered formalin for at least 24 hours. The other kidney can be snap-frozen for molecular analyses.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Mount sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) for basement membranes, and Masson's Trichrome for fibrosis.
-
Microscopic Evaluation: A board-certified veterinary pathologist should evaluate the slides in a blinded manner for signs of injury, including tubular necrosis, degeneration, inflammation, and glomerulosclerosis.
Visualizations
Caption: Workflow for monitoring renal parameters in mice treated with this compound.
Caption: Decision tree for interpreting renal monitoring data.
References
- 1. The Utility of Novel Urinary Biomarkers in Mice for Drug Development Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Dynamic changes in the real-time glomerular filtration rate and kidney injury markers in different acute kidney injury models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers for Drug-Induced Renal Damage and Nephrotoxicity—An Overview for Applied Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound ameliorates cyclophosphamide-induced lung injury and nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transdermal Measurement of Glomerular Filtration Rate in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tranilast vs. Placebo for Restenosis: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tranilast versus placebo in the prevention of restenosis following percutaneous coronary intervention (PCI), based on data from key double-blind, randomized clinical trials. The following sections detail the quantitative outcomes, experimental methodologies, and the underlying signaling pathways involved.
Quantitative Data Summary
The clinical efficacy of this compound in preventing restenosis has been evaluated in multiple clinical trials. The data presented below summarizes the key findings from the large-scale PRESTO trial and the earlier, smaller Japanese TREAT and TREAT-2 trials.
Table 1: Clinical and Angiographic Outcomes of the PRESTO Trial[1][2]
| Outcome (at 9 months) | Placebo (n=~5742) | This compound (300-450 mg BID for 1-3 months) (n=~5742) | P-value |
| Primary Endpoint | |||
| Death, Myocardial Infarction, or Ischemia-Driven Target Vessel Revascularization | 15.8% | 15.5% - 16.1% | 0.77 to 0.81 |
| Angiographic Substudy (n=2018) | |||
| Minimal Lumen Diameter (MLD) at follow-up | 1.76 ± 0.77 mm | 1.72 to 1.78 ± 0.76 to 0.80 mm | 0.49 to 0.89 |
| Intravascular Ultrasound (IVUS) Substudy (n=1107) | |||
| Plaque Volume at follow-up | 39.3 mm³ | 37.5 to 46.1 mm³ | 0.16 to 0.72 |
| Adverse Events | |||
| Hepatic Laboratory Test Abnormality | 0.2% | 11.4% | <0.01 |
Table 2: Angiographic Restenosis Rates in Japanese Clinical Trials[3][4][5]
| Trial | Outcome | Placebo | This compound (600 mg/day for 3 months) | P-value |
| TREAT | Restenosis Rate (≥50% loss of initial gain) | 46.5% (n=71) | 14.7% (n=68) | <0.0001 |
| TREAT | Restenosis Rate (≥50% diameter stenosis) | 39.4% | 17.6% | 0.005 |
| TREAT-2 | Restenosis Rate (≥50% loss of initial gain) | 44.1% (n=127) | 18.8% (n=112) | 0.00005 |
| TREAT-2 | Restenosis Rate (≥50% diameter stenosis) | 41.9% | 25.9% | 0.012 |
Experimental Protocols
Below are the methodologies for the key clinical trials cited in this guide.
PRESTO (Prevention of REStenosis with this compound and its Outcomes) Trial[2][6][7]
-
Study Design: A multicenter, double-blind, placebo-controlled, randomized trial involving 11,484 patients.
-
Patient Population: Patients undergoing percutaneous transluminal coronary revascularization (PTCR) with or without stenting for single or multiple vessels. The lesions could be de novo or restenotic.
-
Intervention: Patients were randomized to receive this compound (300 mg or 450 mg twice daily for 1 or 3 months) or a matching placebo. Drug administration was initiated within 4 hours after a successful PCI.
-
Primary Endpoint: The primary endpoint was the composite of death, myocardial infarction, or ischemia-driven target vessel revascularization within a 9-month follow-up period.
-
Angiographic and IVUS Substudies: A subset of 2,000 patients was designated for a 9-month follow-up angiography, with 1,000 of those also undergoing intravascular ultrasound (IVUS).
-
Quantitative Coronary Angiography (QCA): Minimal lumen diameter (MLD) was measured to assess the degree of restenosis.
-
Intravascular Ultrasound (IVUS): Plaque volume was measured to provide a more detailed assessment of neointimal hyperplasia.
-
TREAT (this compound Restenosis Following Angioplasty Trial) and TREAT-2 Trials[3][5]
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients who had undergone successful percutaneous transluminal coronary angioplasty (PTCA). The TREAT-2 trial included patients with both de novo and restenotic lesions.
-
Intervention: Patients were randomly assigned to receive oral this compound (300 mg/day or 600 mg/day in the TREAT trial, and 600 mg/day in the TREAT-2 trial) or a placebo for 3 months.
-
Primary Endpoint: The primary endpoint was the rate of angiographic restenosis at 3 months, defined as either ≥50% loss of the initial gain in luminal diameter or a percent diameter stenosis of ≥50% at follow-up.
-
Angiographic Assessment: Follow-up coronary angiography was performed at 3 months to assess for restenosis using a quantitative approach.
Signaling Pathways and Mechanism of Action
This compound is believed to exert its anti-restenotic effects by modulating key signaling pathways involved in vascular smooth muscle cell (VSMC) proliferation and migration, and inflammation.
Inhibition of Growth Factor Signaling
This compound has been shown to interfere with the signaling cascades of potent mitogens such as Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-beta (TGF-β), which are crucial in the development of neointimal hyperplasia following vascular injury.[1][2]
Caption: this compound inhibits PDGF and TGF-β signaling pathways.
Cell Cycle Regulation
This compound can influence the cell cycle of vascular smooth muscle cells, leading to an arrest in the G0/G1 phase. This is partly achieved through the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[3] Some studies suggest this p21 induction may be mediated through the TGF-β signaling pathway.[4][5]
Caption: this compound's influence on the cell cycle via p21.
Experimental Workflow: A Generalized Overview
The clinical trials discussed followed a generally consistent workflow from patient enrollment to data analysis.
Caption: Generalized workflow of the this compound vs. Placebo clinical trials.
References
- 1. The PRESTO (Prevention of restenosis with this compound and its outcomes) protocol: a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of PDGF- and TGF-beta 1-induced collagen synthesis, migration and proliferation by this compound in vascular smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Transcriptional activation of p21 by this compound is mediated via transforming growth factor beta signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
Validating Tranilast's anti-inflammatory effects using a control compound
Tranilast, an analog of a tryptophan metabolite, has demonstrated significant anti-inflammatory properties beyond its initial use as an anti-allergic medication. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, against relevant control compounds. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate its therapeutic potential.
This compound's anti-inflammatory actions are multi-faceted, primarily attributed to its ability to stabilize mast cells, inhibit the transforming growth factor-beta (TGF-β) signaling pathway, and directly suppress the NLRP3 inflammasome.[1][2][3] This guide will delve into the experimental validation of these mechanisms, presenting quantitative data and detailed protocols for key assays.
Comparative Efficacy of this compound
To validate the anti-inflammatory effects of this compound, its performance has been evaluated against both negative (vehicle) and positive (specific inhibitors) controls in various in vitro and in vivo models.
In Vitro Mast Cell Stabilization
This compound's ability to inhibit the degranulation of mast cells, a critical event in the inflammatory cascade, is a key measure of its anti-inflammatory potential. The following table summarizes the dose-dependent effect of this compound on mast cell degranulation compared to a control.
| Compound | Concentration | % Degranulating Mast Cells |
| Control (Vehicle) | - | 79.8 ± 3.4 |
| This compound | 100 µM | No significant change |
| This compound | 250 µM | No significant change |
| This compound | 500 µM | 27.1 ± 3.0 |
| This compound | 1 mM | 21.7 ± 4.4 |
| Data adapted from a study on rat peritoneal mast cells induced by compound 48/80.[4] |
In Vivo Inhibition of NLRP3 Inflammasome
This compound has been identified as a direct inhibitor of the NLRP3 inflammasome, a key driver of inflammation in various diseases.[3] Its efficacy in an in vivo model of MSU-induced peritonitis was compared to MCC950, a potent and selective NLRP3 inhibitor.
| Treatment Group | Dosage | IL-1β Production (pg/mL) | Neutrophil Influx (x10^6) |
| Vehicle Control | - | ~250 | ~6 |
| This compound | 200 mg/kg | ~100 | ~2.5 |
| MCC950 | 20 mg/kg | ~50 | ~1.5 |
| Approximate values extrapolated from graphical data in a study on MSU-induced peritonitis in mice.[5] |
Inhibition of TGF-β Signaling
This compound has been shown to inhibit the expression of TGF-β2, a key cytokine involved in fibrosis and inflammation. The table below illustrates the dose-dependent inhibitory effect of this compound on TGF-β2 expression in human trabecular meshwork cells.
| Compound | Concentration (mg/L) | TGF-β2/G3PDH mRNA Ratio |
| Control (Vehicle) | 0.0 | 3.82 ± 0.56 |
| This compound | 12.5 | 1.85 ± 0.35 |
| This compound | 25.0 | 1.66 ± 0.42 |
| This compound | 50.0 | 1.16 ± 0.24 |
| Data from a study on cultured human trabecular meshwork cells.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Mast Cell Stabilization Assay
Objective: To evaluate the ability of this compound to inhibit mast cell degranulation.
Materials:
-
Rat peritoneal mast cells
-
Compound 48/80 (degranulating agent)
-
This compound
-
Control vehicle (e.g., DMSO)
-
Buffer solution (e.g., Tyrode's solution)
-
Toluidine blue stain
-
Microscope
Procedure:
-
Isolate peritoneal mast cells from rats.
-
Pre-incubate the mast cells with varying concentrations of this compound or the vehicle control for a specified period (e.g., 10-30 minutes) at 37°C.
-
Induce degranulation by adding compound 48/80 to the cell suspension.
-
After a short incubation period (e.g., 10 minutes), stop the reaction by adding cold buffer.
-
Centrifuge the cells and stain the pellet with toluidine blue.
-
Observe the cells under a microscope and count the number of degranulated versus non-degranulated mast cells.
-
Calculate the percentage of degranulation for each treatment group.
In Vivo MSU-Induced Peritonitis Model
Objective: To assess the in vivo anti-inflammatory effect of this compound on NLRP3 inflammasome activation.
Materials:
-
Mice (e.g., C57BL/6)
-
Monosodium urate (MSU) crystals
-
This compound
-
MCC950 (positive control)
-
Vehicle control (e.g., saline or 0.5% CMC)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
-
Flow cytometer or hemocytometer for cell counting
Procedure:
-
Administer this compound, MCC950, or vehicle control to mice via an appropriate route (e.g., intraperitoneal or oral).
-
After a specified pre-treatment time, inject MSU crystals intraperitoneally to induce peritonitis.
-
After a set period (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage with cold PBS.
-
Collect the peritoneal fluid and centrifuge to separate the cells from the supernatant.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit.
-
Resuspend the cell pellet and count the number of neutrophils using a flow cytometer or a hemocytometer with appropriate staining.
TGF-β Expression Assay (RT-PCR)
Objective: To determine the effect of this compound on the gene expression of TGF-β.
Materials:
-
Human cell line (e.g., trabecular meshwork cells, fibroblasts)
-
This compound
-
Vehicle control
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR machine and reagents (e.g., SYBR Green)
-
Primers for TGF-β and a housekeeping gene (e.g., G3PDH)
Procedure:
-
Culture the cells to a desired confluency.
-
Treat the cells with different concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers for TGF-β and the housekeeping gene.
-
Analyze the qPCR data to determine the relative expression of TGF-β mRNA, normalized to the housekeeping gene.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Key anti-inflammatory signaling pathways modulated by this compound.
Caption: General experimental workflow for validating this compound's anti-inflammatory effects.
References
- 1. arthritisresearch.ca [arthritisresearch.ca]
- 2. What is the best medicine for arthritis pain? [medicalnewstoday.com]
- 3. arthritis.ca [arthritis.ca]
- 4. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 5. Comparative safety of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Tranilast vs. Mitomycin C: A Comparative Guide to Preventing Post-Surgical Scarring
For Researchers, Scientists, and Drug Development Professionals
The prevention of excessive post-surgical scarring remains a significant challenge in clinical practice. Fibroblast proliferation and the subsequent overproduction of extracellular matrix components are key drivers of hypertrophic scars and keloids. This guide provides a comparative analysis of two pharmacological agents, Tranilast and Mitomycin C (MMC), which are utilized to mitigate post-surgical scarring. While both agents aim to control the wound healing process, they employ distinct mechanisms of action and have been investigated in various clinical and preclinical settings. This document summarizes the available experimental data, details relevant methodologies, and visualizes the cellular pathways affected by these compounds.
Mechanism of Action
This compound , originally developed as an anti-allergic medication, exerts its anti-fibrotic effects primarily by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] TGF-β is a potent cytokine that stimulates fibroblast proliferation and collagen synthesis. This compound has been shown to suppress the TGF-β/SMAD2 pathway, a critical intracellular signaling cascade that mediates the fibrotic response.[3] By interfering with this pathway, this compound reduces the expression of extracellular matrix proteins, such as collagen and fibronectin, thereby attenuating scar formation.[3]
Mitomycin C is a potent DNA alkylating agent, which crosslinks DNA and inhibits its synthesis.[4] This cytotoxic action is particularly effective against rapidly proliferating cells, such as activated fibroblasts in a healing wound. By inducing apoptosis (programmed cell death) in these fibroblasts, MMC reduces the cellular population responsible for scar tissue deposition.[5][6] MMC has also been shown to modulate the TGF-β signaling pathway, although its primary anti-scarring effect is attributed to its anti-proliferative and apoptotic properties.[7]
Signaling Pathway Diagrams
Quantitative Data Comparison
Direct comparative studies between this compound and Mitomycin C for post-surgical dermal scarring are limited. The following tables summarize available data from separate studies to provide an overview of their efficacy. It is crucial to note that these results are not from head-to-head trials and direct comparisons should be made with caution.
Table 1: Clinical Efficacy of this compound in Scar Prevention
| Study Type | Surgical Context | Treatment Protocol | Key Findings | Reference |
| Prospective, double-blind, split-scar | Post-cesarean section | Topical this compound 8% liposomal gel applied twice daily for 3 months | Significantly lower Patient and Observer Scar Assessment Scale (POSAS) scores for the this compound-treated half-scar compared to placebo at 9 months post-treatment (p < .001).[8][9] | [8][9] |
| Retrospective observational | Keloids | Oral this compound for more than 3 months | Significant improvement in total Vancouver Scar Scale (VSS) score (9.50 vs. 5.62, p<0.001).[10] | [10] |
Table 2: Clinical Efficacy of Mitomycin C in Preventing Fibrosis/Recurrence
| Study Type | Surgical Context | Treatment Protocol | Key Findings | Reference |
| Randomized controlled trial | Pterygium excision | Intraoperative 0.02% MMC for 5 minutes | Recurrence rate of 4% in the MMC group vs. 46.7% in the control group (P = 0.0001).[5] | [5] |
| Randomized controlled trial | Recurrent pterygium excision | Intraoperative 0.2 mg/ml (0.02%) MMC for 3 minutes | Recurrence rate of 12.5% in the MMC group vs. 35.6% in the control group (p = 0.027).[11] | [11] |
| Cochrane review of 11 trials (698 participants) | Glaucoma filtering surgery (trabeculectomy) | Intraoperative MMC (various concentrations and durations) | Reduced risk of surgical failure in high-risk eyes (relative risk 0.32) and primary surgery eyes (relative risk 0.29) compared to placebo.[7][12] | [7][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline typical experimental protocols for the application of this compound and Mitomycin C in the context of scarring prevention.
This compound Experimental Protocol (Topical Application)
A prospective, double-blind, split-scar study on post-cesarean section surgical wounds provides a clear protocol for topical this compound application.[8][9]
-
Study Population: Women undergoing cesarean section.
-
Intervention: Each half of the surgical scar is randomly assigned to receive either this compound 8% liposomal gel or a placebo gel.
-
Application: The assigned treatment is applied twice daily for a duration of 3 months, commencing after wound epithelialization.
-
Assessment: Scar evaluation is performed at baseline and at follow-up intervals (e.g., 9 months post-treatment) using validated scar assessment scales such as the Patient and Observer Scar Assessment Scale (POSAS).
-
Outcome Measures: Primary outcomes typically include changes in scar parameters such as pigmentation, vascularity, pliability, and height, as well as patient-reported outcomes like itching and pain.
Mitomycin C Experimental Protocol (Intraoperative Application in Ophthalmic Surgery)
The intraoperative application of Mitomycin C is a common practice in ophthalmic surgeries like pterygium excision and glaucoma filtering surgery to prevent fibrosis.
-
Preparation: A sterile sponge (e.g., cellulose sponge) is soaked in a solution of Mitomycin C at a specified concentration (commonly ranging from 0.02% to 0.04%).
-
Application: Following the excision of the pterygium or the creation of the scleral flap in trabeculectomy, the MMC-soaked sponge is placed on the bare sclera or under the conjunctival/Tenon's flap for a specific duration (typically 1 to 5 minutes).
-
Irrigation: After the application period, the surgical area is thoroughly irrigated with a balanced salt solution to remove any residual MMC.
-
Surgical Completion: The remainder of the surgical procedure is then completed.
-
Postoperative Monitoring: Patients are monitored for outcomes such as pterygium recurrence or the success of the filtration bleb, as well as for potential complications like scleral thinning or hypotony.
Experimental Workflow Diagram
Conclusion
This compound and Mitomycin C represent two distinct pharmacological approaches to mitigating post-surgical scarring. This compound, with its targeted inhibition of the TGF-β pathway, offers a more specific anti-fibrotic mechanism. In contrast, Mitomycin C's broad cytotoxic effects, while effective in reducing fibroblast proliferation, carry a higher risk of off-target effects and require careful intraoperative application.
The available evidence suggests that both agents can be effective in specific clinical contexts. However, the lack of direct, head-to-head comparative trials for most post-surgical scarring indications makes it challenging to definitively recommend one agent over the other. The choice of agent will likely depend on the surgical site, the perceived risk of scarring, and the clinician's familiarity with the drug's application and potential side effects.
Future research should focus on well-designed, randomized controlled trials directly comparing the efficacy and safety of this compound and Mitomycin C in various surgical settings. Furthermore, investigations into novel drug delivery systems and combination therapies may lead to more effective and safer strategies for the prevention of post-surgical scarring.
References
- 1. mitosol.com [mitosol.com]
- 2. Inhibition of transforming growth factor-beta by this compound reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitomycin C potentiates TRAIL-induced apoptosis through p53-independent upregulation of death receptors: Evidence for the role of c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mitomycin c-induced apoptosis: Topics by Science.gov [science.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. Unlocking the potential of this compound: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Topical delivery of keloid therapeutic drug, this compound, by combined use of oleic acid and propylene glycol as a penetration enhancer: evaluation by skin microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long term results of intraoperative mitomycin C in the treatment of recurrent pterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intraoperative Mitomycin C for glaucoma surgery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tranilast and Other Mast Cell Stabilizers for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Tranilast and other prominent mast cell stabilizers, including cromolyn sodium, nedocromil sodium, and ketotifen. It is intended for researchers, scientists, and professionals in drug development seeking an objective analysis supported by experimental data. The guide delves into the mechanisms of action, presents comparative efficacy data, and offers detailed experimental protocols for key assays.
Comparative Efficacy of Mast Cell Stabilizers
The following tables summarize the available quantitative data from various studies to facilitate a comparison of the inhibitory effects of this compound and other mast cell stabilizers on mast cell degranulation and mediator release. It is important to note that direct head-to-head comparative studies for all agents are limited, and the data presented is compiled from different experimental setups.
Table 1: Inhibition of Mast Cell Degranulation
| Compound | Cell Type | Stimulus | Concentration for ~50% Inhibition (IC50) | Reference |
| This compound | Rat Peritoneal Mast Cells | Compound 48/80 | ~500 µM | [1] |
| Ketotifen | Rat Peritoneal Mast Cells | Compound 48/80 | ~50 µM | [1] |
| Cromolyn Sodium | Rat Peritoneal Mast Cells | Anti-IgE | Not specified, but less potent than nedocromil | [2] |
| Nedocromil Sodium | Rat Peritoneal Mast Cells | Anti-IgE | More potent than cromolyn sodium | [2] |
Table 2: Inhibition of Histamine Release
| Compound | Cell/Tissue Type | Stimulus | Inhibition | Reference |
| This compound | Rat Mesenteric Artery | Electrical Field Stimulation | Significant reduction in basal and stimulated release | [3] |
| Ketotifen | Rat Mesenteric Artery | Electrical Field Stimulation | Significant reduction in basal and stimulated release | [3] |
| Cromolyn Sodium | Human Bronchoalveolar Lavage Mast Cells | Immunological | Effective inhibition | [2] |
| Nedocromil Sodium | Human Bronchoalveolar Lavage Mast Cells | Immunological | ~10-fold more potent than cromolyn sodium | [2] |
| Nedocromil Sodium | Human Skin | Histamine | Reduced histamine-induced itch and flare | [3] |
Mechanism of Action and Signaling Pathways
Mast cell stabilizers exert their effects through various mechanisms, primarily by inhibiting the degranulation of mast cells and the subsequent release of inflammatory mediators.
This compound exhibits a multifaceted mechanism of action. It is known to inhibit the release of histamine and other chemical mediators from mast cells.[4] Beyond mast cell stabilization, this compound has demonstrated anti-fibrotic and anti-inflammatory properties.[4] It has been shown to interfere with the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in fibrosis.[5] Additionally, this compound can activate the Nrf2-HO-1 pathway, contributing to its anti-inflammatory effects.[6]
Cromolyn sodium and nedocromil sodium are believed to work by blocking calcium influx into mast cells, a critical step for degranulation.[7]
Ketotifen possesses a dual-action mechanism, acting as both a mast cell stabilizer and a histamine H1 receptor antagonist.[1]
Below are diagrams illustrating the key signaling pathways involved.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Effects of sodium cromoglycate and nedocromil sodium on histamine secretion from mast cells from various locations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nedocromil sodium inhibits histamine-induced itch and flare in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
Tranilast's Efficacy in Overcoming Gemcitabine Resistance in Pancreatic Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Tranilast, an anti-allergic drug, in sensitizing gemcitabine-sensitive and putatively gemcitabine-resistant pancreatic cancer cells. Gemcitabine remains a cornerstone of pancreatic cancer chemotherapy, but its effectiveness is often limited by both intrinsic and acquired resistance. This document outlines the molecular basis for this compound's synergistic effect with gemcitabine, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
This compound has been shown to significantly enhance the cytotoxic effects of gemcitabine in pancreatic cancer cells. The primary mechanism of this sensitization is the downregulation of Ribonucleotide Reductase Subunit M1 (RRM1), a key enzyme in DNA synthesis and a known contributor to gemcitabine resistance.[1][2] While direct comparative studies on established gemcitabine-sensitive versus resistant cell lines are emerging, the foundational mechanism of targeting RRM1 strongly suggests this compound's potential to overcome gemcitabine resistance.
Data Presentation: this compound's Impact on Gemcitabine Efficacy
The following table summarizes the key quantitative findings from a study investigating the combination of this compound and gemcitabine in the KP4 pancreatic cancer cell line.
| Cell Line | Treatment | IC50 of Gemcitabine | Fold Change in IC50 | Reference |
| KP4 | Gemcitabine alone | Not specified | - | [2] |
| KP4 | Gemcitabine + 100 µM this compound | Not specified | 12.7-fold decrease | [2] |
Note: While this study did not explicitly classify KP4 cells as gemcitabine-sensitive or -resistant, the significant reduction in the IC50 demonstrates a potent sensitizing effect. Pancreatic cancer cell lines such as Panc-1 are generally considered more resistant to gemcitabine than cell lines like BxPC-3.[3][4] Gemcitabine-resistant Panc-1 cells have been shown to exhibit increased expression of RRM1.[1] Given that this compound targets RRM1, it is highly probable that it would also enhance gemcitabine's efficacy in resistant cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and gemcitabine on pancreatic cancer cells.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., BxPC-3 for sensitive, Panc-1 for resistant) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of gemcitabine, with or without a fixed concentration of this compound (e.g., 100 µM). Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Western Blot for RRM1 Expression
This protocol is used to assess the effect of this compound on the protein levels of RRM1.
-
Cell Lysis: Treat pancreatic cancer cells with this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RRM1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Apoptosis Assay (FACS with Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound and gemcitabine.
-
Cell Treatment: Treat pancreatic cancer cells with gemcitabine, this compound, or a combination of both for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) to determine the rate of apoptosis.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing this compound's efficacy.
Signaling Pathway of this compound-Mediated Gemcitabine Sensitization
Caption: this compound enhances gemcitabine-induced apoptosis.
References
- 1. RRM1 is mediated by histone acetylation through gemcitabine resistance and contributes to invasiveness and ECM remodeling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound strongly sensitizes pancreatic cancer cells to gemcitabine via decreasing protein expression of ribonucleotide reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying gemcitabine resistance in pancreatic cancer and sensitisation by the iMiD™ lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-head comparison of Tranilast and Pirfenidone for pulmonary fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Tranilast and Pirfenidone, two therapeutic agents investigated for the treatment of pulmonary fibrosis. While Pirfenidone is an approved treatment for idiopathic pulmonary fibrosis (IPF), this compound has shown promise in preclinical studies. This document aims to objectively compare their mechanisms of action, efficacy in experimental models, and available safety profiles to inform further research and drug development efforts.
Mechanism of Action
Both this compound and Pirfenidone exert their anti-fibrotic effects by modulating key signaling pathways involved in the pathogenesis of pulmonary fibrosis. However, their primary mechanisms of action, as suggested by current research, show distinct areas of focus.
This compound: An anti-allergic drug, this compound has been shown to inhibit pulmonary fibrosis primarily by suppressing the Transforming Growth Factor-beta (TGF-β)/SMAD2 signaling pathway.[1][2][3][4][5] This pathway is a central driver of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix (ECM) proteins.[1][2] By attenuating SMAD2 phosphorylation, this compound effectively reduces the expression of ECM proteins like fibronectin and type IV collagen.[1][2][3][4]
Pirfenidone: This orally active small molecule possesses both anti-fibrotic and anti-inflammatory properties.[6][7][8][9][10] Its mechanism is multifaceted, involving the downregulation of the production of several pro-fibrotic and inflammatory mediators, most notably TGF-β.[11][12][13][14] Pirfenidone has been shown to inhibit fibroblast proliferation, reduce TGF-β-stimulated collagen production, and decrease the production of other fibrogenic mediators.[7] It also modulates the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7]
Caption: this compound's inhibitory effect on the TGF-β/SMAD2 pathway.
Caption: Pirfenidone's multifaceted anti-fibrotic and anti-inflammatory actions.
Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and Pirfenidone for pulmonary fibrosis are not available. Therefore, this comparison is based on existing preclinical data for this compound and extensive clinical trial data for Pirfenidone.
Preclinical Efficacy
| Feature | This compound | Pirfenidone |
| Animal Model | Bleomycin-induced pulmonary fibrosis in mice.[1][2][3][5] | Bleomycin-induced pulmonary fibrosis in mice and other animal models of fibrosis (liver, heart, kidney).[6][7][8][9][10][15] |
| Key Findings | - Significantly attenuated lung fibrosis.[1][2][3][16] - Reduced levels of TGF-β, collagen, and fibronectin in pulmonary fibrotic tissues.[1][2][3] - Suppressed the activation of alveolar macrophages.[17] | - Consistently demonstrated anti-fibrotic effects in various animal models.[6][7][8][9][10] - Reduced collagen deposition and improved lung histology.[7] - Modulated various cytokines and growth factors, most notably reducing TGF-β.[8][15] |
| In Vitro Model | TGF-β2-stimulated A549 human alveolar epithelial cells.[1][2][3][4][5] | Various cell-based assays.[6] |
| Key Findings | - Suppressed the expression of ECM proteins (fibronectin, type IV collagen).[1][2][3][4] - Attenuated SMAD2 phosphorylation.[1][2][3][4] - Inhibited cell motility and foci formation.[1][2][3] | - Reduced fibroblast proliferation.[7] - Inhibited TGF-β stimulated collagen production.[7] - Reduced the production of fibrogenic and inflammatory mediators.[7] |
Clinical Efficacy of Pirfenidone
Pirfenidone has undergone extensive clinical evaluation in patients with idiopathic pulmonary fibrosis (IPF).
| Trial | Key Efficacy Endpoints | Results |
| ASCEND & CAPACITY (Pooled Analysis) | Annual mean rate of decline in Forced Vital Capacity (FVC) at Week 52.[18] | Significantly lower rate of FVC decline for pirfenidone versus placebo in both advanced (p=0.0035) and non-advanced IPF (p=0.0001).[18] |
| RECAP (Open-label extension) | Mean annual rate of FVC decline from baseline to Week 180.[18] | Similar rates of FVC decline in patients with advanced (-141.5 mL) and non-advanced IPF (-153.5 mL) on pirfenidone treatment.[18] |
| Overall Survival (Exploratory Analysis) | All-cause mortality.[19] | A numerical difference in all-cause mortality in favor of pirfenidone was observed across three Phase 3 trials, although it did not reach statistical significance over the study and follow-up period.[19] |
Safety and Tolerability
This compound: As an approved anti-allergic medication in some countries, this compound has a known safety profile in those indications. However, its safety and tolerability specifically in the context of long-term use for pulmonary fibrosis have not been established in large-scale clinical trials.
Pirfenidone: The safety profile of Pirfenidone in IPF patients is well-documented through numerous clinical trials and real-world experience.[20][21][22]
-
Common Adverse Events: The most frequently reported adverse events are gastrointestinal (nausea, diarrhea, dyspepsia) and skin-related (rash, photosensitivity).[21][22][23] These are generally mild to moderate in severity.[22]
-
Serious Adverse Events: Elevated liver enzymes and drug-induced liver injury have been observed, necessitating regular liver function monitoring.[19]
-
Dose Modifications: Dose reduction or interruption can often manage adverse events.[21]
Experimental Protocols
This compound: Murine Bleomycin-Induced Pulmonary Fibrosis Model
Caption: Workflow for evaluating this compound in a mouse model of pulmonary fibrosis.
-
Animal Model: Male 12-week-old ICR mice were used.[5]
-
Induction of Fibrosis: Pulmonary fibrosis was induced by intravenous injection of bleomycin at a dose of 10 mg/kg/day for 5 consecutive days.[5]
-
Treatment: Following bleomycin administration, mice were treated with this compound (200 mg/kg) or a vehicle control via oral gavage.[5]
-
Evaluation: On day 28, the following assessments were performed:
-
Histological Analysis: Lung tissues were stained with Masson's trichrome to assess the extent of fibrosis, which was quantified using the Ashcroft score.[2]
-
Collagen Content: The total collagen content in the lung tissue was measured using the Sircol collagen assay.[3]
-
TGF-β1 Levels: The concentration of TGF-β1 in the bronchoalveolar lavage (BAL) fluid was determined by an enzyme-linked immunosorbent assay (ELISA).[3]
-
Pirfenidone: ASCEND Clinical Trial Protocol
Caption: Simplified workflow of the Pirfenidone ASCEND clinical trial.
-
Study Design: A multinational, randomized, double-blind, placebo-controlled Phase 3 trial.[19]
-
Participants: Patients with a diagnosis of idiopathic pulmonary fibrosis.
-
Intervention: Patients were randomized to receive either oral Pirfenidone (2403 mg/day) or a placebo.
-
Treatment Duration: 52 weeks.[19]
-
Primary Endpoint: The primary efficacy endpoint was the change in Forced Vital Capacity (FVC) from baseline to week 52.[19]
-
Secondary Endpoints: Included change in 6-minute walk test distance, progression-free survival, and dyspnea.
Conclusion
Pirfenidone is a well-established therapeutic option for IPF, with its efficacy in slowing disease progression and a manageable safety profile demonstrated in multiple large-scale clinical trials.[20] this compound, on the other hand, has shown promising anti-fibrotic effects in preclinical models by targeting the TGF-β/SMAD2 pathway.[1][4]
The available data suggests that both molecules interfere with the pivotal TGF-β signaling cascade, albeit through potentially different downstream mechanisms. The preclinical evidence for this compound provides a strong rationale for its further investigation in clinical trials for pulmonary fibrosis. Future research, including direct comparative studies, would be invaluable to fully elucidate the relative efficacy and safety of these two agents and to determine their optimal roles in the management of this devastating disease. The development of an inhaled formulation of this compound, NXP002, which has received a positive opinion for orphan drug designation in the EU, may offer a novel therapeutic approach for IPF.[24]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. This compound Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Pirfenidone - Wikipedia [en.wikipedia.org]
- 8. Antifibrotic activities of pirfenidone in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antifibrotic-activities-of-pirfenidone-in-animal-models - Ask this paper | Bohrium [bohrium.com]
- 11. atsjournals.org [atsjournals.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 14. Pirfenidone 200 mg Uses, Dosage, Mechanism of Action, and Benefits | STERIS HEALTHCARE PVT LTD - Katihar [sterispharma.com]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
- 17. Suppressive effects of this compound on pulmonary fibrosis and activation of alveolar macrophages in mice treated with bleomycin: role of alveolar macrophages in the fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of Pirfenidone in Advanced Versus Non-Advanced Idiopathic Pulmonary Fibrosis: Post-Hoc Analysis of Six Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical Trial Results for IPF | Esbriet® (pirfenidone) [esbriethcp.com]
- 20. bmjopen.bmj.com [bmjopen.bmj.com]
- 21. ejhp.bmj.com [ejhp.bmj.com]
- 22. Frontiers | Use of pirfenidone in fibrotic interstitial lung diseases and beyond: a review [frontiersin.org]
- 23. Effectiveness and safety of pirfenidone for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
A Comparative Guide: Utilizing TGF-β Neutralizing Antibody as a Control for Tranilast Experiments
For researchers investigating cellular processes modulated by Transforming Growth Factor-beta (TGF-β), the choice of inhibitory tools is critical for elucidating specific molecular mechanisms. This guide provides a detailed comparison between Tranilast, a multi-faceted anti-allergic drug with TGF-β inhibitory properties, and TGF-β neutralizing antibodies, which offer a highly specific mode of pathway inhibition. Understanding the distinct mechanisms of these two agents is paramount for designing well-controlled experiments and accurately interpreting results.
Introduction to TGF-β Inhibition: Two Distinct Approaches
The TGF-β signaling pathway plays a pivotal role in a myriad of cellular functions, including proliferation, differentiation, migration, and apoptosis.[1] Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention and research.
TGF-β neutralizing antibodies function by directly binding to TGF-β ligands in the extracellular space. This sequestration prevents the ligands from binding to their cell surface receptors (TGF-βRII), thereby completely blocking the initiation of the downstream signaling cascade. Their high specificity makes them the gold standard for confirming that an observed biological effect is directly mediated by TGF-β.
This compound (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid), originally developed as an anti-allergic agent, has been shown to inhibit the TGF-β pathway.[2][3] However, its mechanism is more complex and appears to be context-dependent. Evidence suggests that this compound can inhibit the secretion of TGF-β, suppress the expression of the downstream signaling molecule Smad4, or attenuate the phosphorylation of Smad2.[2][4][5][6] Furthermore, this compound has been reported to have effects on other signaling pathways, including the NLRP3 inflammasome, which must be considered when attributing its effects solely to TGF-β inhibition.[7]
Visualizing the Mechanisms of Inhibition
To illustrate the different points of intervention for a TGF-β neutralizing antibody and this compound, the following diagrams depict the TGF-β signaling pathway and the inhibitory action of each compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 3. dovepress.com [dovepress.com]
- 4. This compound Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANTI-TGF-ß THERAPY IN FIBROSIS: RECENT PROGRESS AND IMPLICATIONS FOR SYSTEMIC SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effect of this compound on Transforming Growth Factor-Beta-Induced Protein in Granular Corneal Dystrophy Type 2 Corneal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
Cross-study comparison of Tranilast effects on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Tranilast, an anti-allergic drug repurposed for its anti-cancer properties, across various cancer cell lines. The information is compiled from multiple preclinical studies to offer a comprehensive overview of its therapeutic potential and mechanisms of action.
Quantitative Analysis of this compound's Efficacy
The inhibitory effects of this compound on the proliferation of different cancer cell lines have been quantified using the IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. The table below summarizes the available IC50 values for this compound in various human and murine cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Osteosarcoma | HOS | 130.4 | [1] |
| 143B | 329.0 | [1] | |
| U2OS | 252.4 | [1] | |
| MG-63 | 332.6 | [1] | |
| Non-Small Cell Lung Cancer (NSCLC) | EGFR-mutant NSCLC cell lines (unspecified) | 150-250 | [2] |
| KRAS-mutant NSCLC cell lines (unspecified) | 150-250 | [2] | |
| Colon Cancer | CT-26 (murine) | 200 | [3] |
| Normal Fibroblast | WI-38 | 444.7 | [1] |
It is noteworthy that in some studies on breast cancer cell lines, such as BT-474 and MDA-MB-231, while this compound was shown to inhibit growth, specific IC50 values were not provided. One study indicated that BT-474 cells were more responsive to this compound treatment compared to MDA-MB-231 cells.[4] Similarly, the anti-tumor effects on pancreatic cancer cell lines have been observed, but without explicit IC50 values in the reviewed literature.[5]
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and metastasis. The two primary pathways identified are the Transforming Growth Factor-beta (TGF-β) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[6][7]
TGF-β Signaling Pathway
This compound is a known inhibitor of TGF-β signaling.[3] It has been shown to suppress the expression of TGF-β and attenuate the phosphorylation of its downstream effector, SMAD2.[8][9] By interfering with this pathway, this compound can inhibit cancer cell proliferation, migration, and invasion.[6]
Caption: this compound inhibits the TGF-β signaling pathway by reducing TGF-β secretion.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial target of this compound in cancer cells. This pathway plays a vital role in promoting cell survival and proliferation. While the precise mechanism of this compound's interaction with the PI3K/Akt pathway is still under investigation, its modulation contributes to the overall anti-tumor effect.
Caption: this compound modulates the PI3K/Akt signaling pathway, affecting cell survival.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the effects of this compound on cancer cell lines. Specific details such as cell seeding density, drug concentrations, and incubation times may vary between studies and should be optimized for each cell line.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the number of apoptotic and necrotic cells following this compound treatment.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins in the TGF-β and PI3K/Akt signaling pathways.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., TGF-β, p-SMAD2, SMAD2, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Caption: A generalized workflow for studying the effects of this compound on cancer cells.
References
- 1. This compound enhances the effect of anticancer agents in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug repositioning of this compound to sensitize a cancer therapy by targeting cancer‐associated fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of transforming growth factor-beta by this compound reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound treatment decreases cell growth, migration and inhibits colony formation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Suppressive Effects of this compound on the Invasion/Metastasis Mechanism in a Murine Pancreatic Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Tranilast Shows Promise in Preclinical Breast Cancer Models, Offering a Potential Alternative to Standard Chemotherapy
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals in oncology are closely following the anti-tumor potential of Tranilast, a drug historically used for allergic and fibrotic conditions. Recent preclinical studies utilizing breast cancer xenograft models suggest that this compound may offer a viable alternative or complementary therapy to standard chemotherapeutic agents like doxorubicin and paclitaxel. This comparison guide provides a detailed overview of the available experimental data on this compound versus these standard treatments in widely used murine (4T1) and human (MDA-MB-231) breast cancer xenograft models.
While direct head-to-head comparative studies are limited, this guide synthesizes the existing quantitative data on tumor growth and metastasis, details the experimental protocols used in these key studies, and visualizes the underlying biological pathways and experimental designs. The findings indicate that this compound effectively inhibits tumor progression and metastasis, warranting further investigation in the oncology field.
Comparative Efficacy in Breast Cancer Xenograft Models
The following tables summarize the quantitative outcomes of this compound and standard chemotherapy agents in inhibiting tumor growth and metastasis in 4T1 and MDA-MB-231 breast cancer xenograft models. It is important to note that the data presented are compiled from different studies and are not from direct comparative experiments, which should be taken into consideration when interpreting the results.
4T1 Murine Breast Cancer Xenograft Model
The 4T1 model is a highly metastatic model that mimics triple-negative breast cancer in humans.
| Treatment | Dosage | Key Findings | Study Reference |
| This compound | Not specified | Reduced primary tumor growth by >50%; Reduced lung metastases by >90%; No liver metastasis observed.[1] | [Plos One Journal] |
| Doxorubicin | 5 mg/kg | Moderately restricted tumor growth. | [ResearchGate] |
| This compound + Doxorubicin | This compound: 200 mg/kg, Doxorubicin: 5 mg/kg | Significantly reduced tumor growth rate compared to doxorubicin alone. | [ResearchGate] |
MDA-MB-231 Human Breast Cancer Xenograft Model
The MDA-MB-231 model is a widely used model for triple-negative breast cancer.
| Treatment | Dosage | Key Findings | Study Reference |
| This compound | Not specified in xenograft model | In vitro studies showed inhibition of cell growth and migration, and stimulation of apoptosis.[2] | [Experimental and Molecular Pathology] |
| Paclitaxel | 10 mg/kg/day for 5 days | Significant inhibition of tumor growth compared to vehicle control. | [Cancer Biology & Therapy] |
| Doxorubicin | Not specified | Used in combination with other agents, showing slower tumor growth rate.[3] | [National Institutes of Health] |
Understanding the Mechanisms: this compound and the TGF-β Signaling Pathway
This compound is known to exert its anti-tumor effects, at least in part, by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] TGF-β plays a dual role in cancer; it can act as a tumor suppressor in the early stages but promotes tumor progression, invasion, and metastasis in later stages.[4] By interfering with this pathway, this compound can inhibit key processes that drive cancer progression.
References
- 1. This compound inhibits the growth and metastasis of mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β Signaling in Breast Cancer Cell Invasion and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Tranilast's Inhibition of TRPV2 Channels in Muscular Dystrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tranilast and other reported inhibitors of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel in the context of muscular dystrophy models. The overexpression and overactivation of TRPV2 channels in the muscle cell membrane (sarcolemma) of dystrophic muscle are linked to pathological calcium influx, leading to myocyte degeneration and fibrosis.[1] this compound, an existing anti-allergic drug, has been repurposed and investigated as a promising therapeutic agent to mitigate these effects.
Mechanism of Action: The Role of TRPV2 in Muscular Dystrophy
In healthy muscle, the TRPV2 channel is predominantly located in intracellular compartments. However, in dystrophic muscle, it translocates to the sarcolemma. This mislocalization, coupled with mechanical stress on the fragile dystrophic muscle membrane, leads to the opening of TRPV2 channels and a subsequent, sustained influx of calcium ions. This calcium overload triggers a cascade of detrimental downstream events, including the activation of proteases, mitochondrial dysfunction, and ultimately, muscle cell death and replacement with fibrotic tissue. This compound and other TRPV2 inhibitors aim to block this initial, damaging calcium entry.
Comparative Efficacy of TRPV2 Inhibitors
Several compounds have been identified as inhibitors of the TRPV2 channel. This section compares the performance of this compound with other notable alternatives based on available experimental data.
| Compound | Chemical Class | IC50 (μM) vs mTRPV2 | In Vitro Efficacy | In Vivo Efficacy (Animal Model) |
| This compound | Anthranilic acid derivative | ≥ 10[2] | Reduces stretch-induced creatine kinase (CK) release in dystrophic myocytes.[2] | Reduces muscle fibrosis by ~31% in the diaphragm of mdx mice[2][3]; Improves fatigue resistance in mdx mice[2][3]; Ameliorates cardiac dysfunction in dystrophic hamsters.[2] |
| SKF96365 | Imidazole derivative | ≥ 10[2] | Non-selective cation channel blocker with inhibitory effects on TRPV2.[2] | Used as a lead compound for screening more potent inhibitors.[2] |
| Lumin | Ethylquinolinium group | < 10[2] | Inhibits agonist-induced TRPV2 channel activity at a low dose.[2] | Ameliorates cardiac dysfunction and prevents disease progression in dystrophic hamsters.[2] |
| A3, A48, A63 | Amino-benzoyl group | < 10 (A48, A63), < 2 (A3)[4] | Inhibit Ca2+ entry through both mouse and human TRPV2; Reduce stretch-induced CK release in dystrophic myocytes.[2] | Showed beneficial effects in dystrophic hamsters.[2] |
| B6 | SKF96365 derivative | ~4 (mouse), No effect (human)[5] | Species-specific inhibition of TRPV2.[5] | Not extensively reported in muscular dystrophy models. |
In Vivo Studies in Muscular Dystrophy Models
This compound has been the most extensively studied of these inhibitors in animal models of muscular dystrophy and in human clinical trials.
| Animal Model | Treatment Protocol | Key Findings |
| mdx Mice | ~300 mg/kg in food for 9 weeks[3] | - 31% decrease in fibrosis in the diaphragm.[2][3]- A trend towards decreased fibrosis in the tibialis anterior.[2][3]- Significant improvement in fatigue resistance in both diaphragm and tibialis anterior muscles.[2][3]- No significant change in maximum force-producing capacity.[3] |
| BIO14.6 Hamsters | 300 mg/kg/day mixed with feed[6] | - Ameliorated cardiac dysfunction.[2]- Reduced muscle degeneration.[2] |
| Dystrophic Hamsters (J2N-k) | Oral administration | - Ameliorated cardiac dysfunction and prevented disease progression.[2] |
A pilot study and a subsequent single-arm, open-label, multicenter study of this compound in muscular dystrophy patients with advanced heart failure showed that long-term administration was safe and stabilized cardiac function, as indicated by cardiac biomarkers like brain natriuretic peptide (BNP) and fractional shortening.[7][8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
In Vitro TRPV2 Inhibition Assay
A common method to screen for and validate TRPV2 inhibitors involves using a cell line, such as HEK293 cells, that is engineered to express the TRPV2 channel.
Protocol Steps:
-
Cell Culture and Transfection: HEK293 cells are cultured and transfected with a plasmid encoding for either mouse or human TRPV2.
-
Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Inhibitor Application: The cells are then incubated with varying concentrations of the test compound (e.g., this compound).
-
TRPV2 Activation: A TRPV2 agonist, such as 2-aminoethoxydiphenyl borate (2-APB), is added to stimulate the channels.
-
Data Acquisition and Analysis: The change in intracellular calcium concentration is measured using fluorescence microscopy. The inhibitory concentration 50 (IC50) is then calculated to determine the potency of the compound.
Assessment of Muscle Membrane Integrity
A key indicator of muscle damage in muscular dystrophy is the leakage of intracellular components, such as creatine kinase (CK), into the bloodstream. In vitro models can replicate this by subjecting cultured dystrophic myocytes to mechanical stress.
Protocol Steps:
-
Myocyte Culture: Primary myocytes are isolated from dystrophic animal models (e.g., J2N-k hamsters) and cultured.
-
Inhibitor Treatment: The cultured myocytes are treated with the TRPV2 inhibitor for a specified period.
-
Mechanical Stretch: The cells are subjected to cyclic mechanical stretching to mimic muscle contraction and induce damage.
-
CK Release Measurement: The culture medium is collected, and the amount of released CK is quantified using a commercial assay kit. A reduction in CK release in treated cells compared to untreated controls indicates a protective effect on the muscle membrane.[2]
In Vivo Assessment of Muscle Fibrosis
Histological analysis is used to quantify the extent of fibrosis in muscle tissue from treated and untreated animal models.
Protocol Steps:
-
Tissue Collection and Preparation: Following the treatment period, skeletal muscles (e.g., diaphragm, tibialis anterior) are excised, fixed in formalin, and embedded in paraffin.
-
Staining: Thin sections of the muscle tissue are stained with a connective tissue stain, such as Van Gieson's stain, which stains collagen fibers red/pink and muscle fibers yellow.
-
Image Analysis: The stained sections are imaged, and the fibrotic area is quantified as a percentage of the total muscle cross-sectional area using image analysis software. A significant decrease in the fibrotic area in the treated group indicates an anti-fibrotic effect.[3]
Conclusion
The available evidence strongly supports the inhibition of TRPV2 channels as a valid therapeutic strategy for muscular dystrophy. This compound has demonstrated efficacy in reducing muscle fibrosis and improving muscle function in preclinical models, and has shown promise in stabilizing cardiac function in patients. While other potent TRPV2 inhibitors like lumin and the 'A' series compounds have been identified, this compound's existing clinical safety profile as an anti-allergic medication provides a significant advantage for its repurposing and further clinical development for muscular dystrophy. Future comparative studies should aim to directly evaluate the in vivo efficacy of these newer compounds against this compound to determine if their higher in vitro potency translates to superior therapeutic outcomes.
References
- 1. This compound for advanced heart failure in patients with muscular dystrophy: a single-arm, open-label, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound administration reduces fibrosis and improves fatigue resistance in muscles of mdx dystrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound administration reduces fibrosis and improves fatigue resistance in muscles of mdx dystrophic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel inhibitor candidates of TRPV2 prevent damage of dystrophic myocytes and ameliorate against dilated cardiomyopathy in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of this compound in preventing exacerbating cardiac function and death from heart failure in muscular dystrophy patients with advanced-stage heart failure: a single-arm, open-label, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Tranilast for Scar Reduction: A Comparative Analysis of Oral and Topical Applications
A comprehensive review of the available evidence on the efficacy, mechanisms, and experimental basis of oral versus topical Tranilast for the management of hypertrophic scars and keloids.
This compound, an antiallergic agent, has garnered significant attention for its anti-fibrotic properties, making it a therapeutic candidate for the management of excessive scarring. Its mechanism of action primarily involves the inhibition of transforming growth factor-beta (TGF-β) signaling, a key pathway in fibroblast proliferation and collagen synthesis. This guide provides a comparative analysis of the oral and topical administration of this compound for scar reduction, drawing upon available clinical and preclinical data to inform researchers, scientists, and drug development professionals.
Efficacy: A Tale of Two Routes
While a direct head-to-head clinical trial comparing oral and topical this compound for scar reduction is not yet available, separate studies have demonstrated the efficacy of both administration routes.
Oral this compound: Clinical evidence supports the use of oral this compound in improving the appearance and symptoms of keloids and hypertrophic scars. A retrospective study investigating the efficacy of oral this compound for keloid scars observed a significant improvement in the total Vancouver Scar Scale (VSS) score, with the mean score decreasing from 9.50 to 5.62. Another prospective, open-label study involving 35 patients with keloids and hypertrophic scars reported that 71.4% of patients showed scores of "good" or better in overall improvement after 12 weeks of treatment. This study also noted significant reductions in subjective symptoms such as itching and pain, as well as objective measures like erythema. The typical oral dosage of this compound for treating keloids and hypertrophic scars in Japan is 100 mg three times daily.
Topical this compound: Topical application of this compound offers the advantage of localized drug delivery, potentially minimizing systemic side effects. A prospective, double-blind, split-scar study on post-cesarean section scars using an 8% this compound liposomal gel demonstrated a significant improvement in scar cosmesis and user satisfaction compared to a placebo. The mean Patient and Observer Scar Assessment Scale (POSAS) scores at 9 months post-treatment were significantly lower for the this compound-treated half of the scars. In a preclinical setting, a study on a rat model of hypertrophic scars found that a 0.5% topical this compound gel effectively reduced hypertrophic scar signs and decreased the expression of type I and III collagen. Furthermore, a novel approach using this compound-loaded microneedles in a rabbit ear model of hypertrophic scars showed a significant reduction in the scar elevation index and collagen density.
Quantitative Data on Efficacy
The following tables summarize the key quantitative findings from clinical studies on oral and topical this compound for scar reduction. It is important to note that direct comparison is challenging due to variations in study design, scar types, and assessment scales.
Table 1: Clinical Efficacy of Oral this compound
| Study Population | Intervention | Duration | Outcome Measure | Results | Reference |
| 42 patients with keloids | Oral this compound | > 3 months (mean 115 days) | Vancouver Scar Scale (VSS) | Mean total VSS score decreased from 9.50 to 5.62 (p<0.001) | |
| 35 patients with keloids and hypertrophic scars | Oral this compound | 12 weeks | Global Improvement, Symptom Scores (VAS) | 71.4% achieved "good" or better improvement. Significant reduction in itching, pain, and redness. |
Table 2: Clinical Efficacy of Topical this compound
| Study Population | Intervention | Duration | Outcome Measure | Results | Reference |
| 26 women with post-cesarean section scars | 8% this compound liposomal gel (split-scar) | 3 months | Patient and Observer Scar Assessment Scale (POSAS) | Mean POSAS scores significantly lower for this compound-treated half-scars (p < .001) |
Mechanism of Action: Targeting the TGF-β Signaling Pathway
This compound exerts its anti-fibrotic effects primarily by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a central role in wound healing and fibrosis.
Upon binding of TGF-β to its receptor, a signaling cascade is initiated, leading to the phosphorylation of Smad proteins (Smad2 and Smad3). These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, promoting the expression of genes involved in extracellular matrix production, such as collagen.
This compound has been shown to interfere with this pathway at multiple points. It can reduce the expression of TGF-β1 itself and inhibit the phosphorylation of Smad2 and Smad3. Furthermore, some studies suggest that this compound can suppress the expression of Smad4, further impeding the downstream effects of TGF-β signaling. By inhibiting this pathway, this compound effectively reduces the proliferation of fibroblasts and the synthesis of collagen, key processes in the formation of hypertrophic scars and keloids.
Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key studies on oral and topical this compound.
Oral this compound for Keloid Scars: A Retrospective Observational Study
-
Objective: To evaluate the safety and efficacy of oral this compound in the treatment of keloid scars.
-
Study Design: A retrospective observational study.
-
Participants: 42 patients with keloids who were prescribed oral this compound for more than 3 months.
-
Intervention: Oral administration of this compound. The specific dosage was not detailed in the abstract but is typically 300 mg/day in Japan.
-
Outcome Measures:
-
Primary: Change in the Vancouver Scar Scale (VSS) score.
-
Secondary: 5-point patient self-assessment score and any reported side effects, including abnormalities in routine lab tests.
-
-
Data Analysis: Comparison of VSS scores before and after treatment.
Topical this compound for Post-Cesarean Surgical Scars: A Prospective, Double-Blind, Split-Scar Study
-
Objective: To evaluate the efficacy and safety of an 8% this compound liposomal gel in improving the appearance and symptoms of new post-cesarean section surgical wounds.
-
Study Design: A prospective, double-blind, randomized, split-scar study.
-
Participants: 26 women undergoing cesarean section.
-
Intervention: Each half of the surgical scar was treated with either this compound 8% liposomal gel or a placebo gel (this compound-free liposomal gel). The treatment was applied twice daily for 3 months.
-
Outcome Measures:
-
Primary: Patient and Observer Scar Assessment Scale (POSAS) scores evaluated by two investigators and the patients 9 months after the last application.
-
Secondary: Overall patient satisfaction and recorded side effects.
-
-
Data Analysis: Comparison of the mean POSAS scores between the this compound-treated and placebo-treated half-scars.
Caption: Comparative workflow of oral and topical this compound clinical trials.
Discussion and Future Directions
Both oral and topical this compound have demonstrated efficacy in the management of hypertrophic scars and keloids. Oral administration provides a systemic effect that may be beneficial for patients with multiple or large scars. However, the risk of systemic side effects, although reportedly low, should be considered. Topical application offers the advantage of targeted delivery, maximizing the drug concentration at the scar site while minimizing systemic exposure. The development of novel topical formulations, such as liposomal gels and microneedles, aims to enhance the dermal penetration and efficacy of this compound.
The primary limitation in directly comparing the two routes of administration is the lack of head-to-head clinical trials. Future research should focus on conducting well-designed, randomized controlled trials that directly compare the efficacy and safety of oral versus topical this compound for various types of scars. Such studies should utilize standardized and validated scar assessment scales to allow for robust and meaningful comparisons. Furthermore, a deeper investigation into the optimal concentrations, formulations, and treatment durations for topical this compound is warranted to maximize its therapeutic potential.
Replicating published findings on Tranilast's effect on angiogenesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tranilast's anti-angiogenic properties against three alternative compounds: Suramin, Fumagillin, and SU5416. The following sections detail the experimental data, methodologies, and underlying signaling pathways to facilitate a comprehensive understanding of their respective performances in preclinical angiogenesis models.
This compound, initially developed as an anti-allergic drug, has demonstrated significant anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation.[1][2][3] Its mechanism of action is primarily attributed to the suppression of the Transforming Growth Factor-beta (TGF-β) and Vascular Endothelial Growth Factor (VEGF) signaling pathways.[3][4] This guide aims to provide a comparative analysis of this compound's efficacy by juxtaposing its performance with other known angiogenesis inhibitors.
Quantitative Comparison of Anti-Angiogenic Activity
To provide a clear and concise comparison, the following tables summarize the quantitative data from published findings on the inhibitory effects of this compound and its alternatives on key angiogenic processes. It is important to note that direct comparative studies are limited, and the data presented here are compiled from individual studies. Variations in experimental conditions, such as cell lines and assay protocols, should be considered when interpreting these results.
| Compound | Assay | Cell Line | Parameter | Value | Source |
| This compound | Proliferation | HDMEC | IC50 | 136 µM | [1][2] |
| This compound | Chemotaxis (VEGF-induced) | HDMEC | IC50 | 135 µM | [1][2] |
| This compound | Tube Formation | HDMEC | IC50 | 175 µM | [1][2] |
| Suramin | Proliferation (bFGF-induced) | Bovine Aortic Endothelial Cells | - | Inhibition at 300 µg/ml | [5] |
| SU5416 | Mitogenesis (VEGF-dependent) | HUVEC | - | Inhibition | [6] |
| Fumagillin | Proliferation | Bovine Capillary Endothelial Cells | - | Inhibition | [7] |
Table 1: In Vitro Inhibition of Angiogenesis. This table summarizes the half-maximal inhibitory concentrations (IC50) and other inhibitory parameters of this compound and alternative compounds in various in vitro angiogenesis assays. HDMEC: Human Dermal Microvascular Endothelial Cells; HUVEC: Human Umbilical Vein Endothelial Cells.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. This section outlines the standard protocols for the key in vitro angiogenesis assays cited in this guide.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
-
Preparation of Matrix Gel: Thaw a basement membrane extract, such as Matrigel®, on ice. Pipette 50-100 µL of the cold Matrigel® into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[8][9]
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium at a concentration of 1 x 10^5 cells/mL. The medium should contain the test compounds (this compound or alternatives) at the desired concentrations.
-
Incubation: Carefully add 100 µL of the cell suspension to each well on top of the solidified Matrigel®. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[8]
-
Analysis: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[10]
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well in their complete growth medium. Allow the cells to adhere and grow for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the chemotactic migration of endothelial cells towards a stimulant.
-
Chamber Preparation: Place cell culture inserts (e.g., Transwell®) with a porous membrane (typically 8 µm pore size) into the wells of a 24-well plate.[13]
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., VEGF) and the test compounds to the lower chamber of the wells.
-
Cell Seeding: Seed endothelial cells in serum-free medium in the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.[14]
-
Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.[15] Count the number of migrated cells in several microscopic fields. Alternatively, the dye can be eluted and the absorbance measured.[16]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these inhibitors is essential for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the selected alternative compounds.
Caption: this compound's inhibitory effect on angiogenesis.
Caption: Mechanisms of action for alternative angiogenesis inhibitors.
Caption: General workflow for in vitro angiogenesis assays.
References
- 1. This compound inhibits the proliferation, chemotaxis and tube formation of human microvascular endothelial cells in vitro and angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the proliferation, chemotaxis and tube formation of human microvascular endothelial cells in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. Teucrium polium Extract Enhances the Anti-Angiogenic Effect of this compound in a Three-Dimensional Fibrin Matrix Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newjerseywoundhealing.org [newjerseywoundhealing.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 14. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 15. Angiogenesis assay of HUVECs [bio-protocol.org]
- 16. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tranilast: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Tranilast, a compound recognized for being harmful if swallowed and highly toxic to aquatic life with long-lasting effects.[1][2] Adherence to these guidelines is paramount to protect both personnel and the environment.
Immediate Safety and Disposal Protocols
When handling this compound, it is crucial to prevent its release into the environment.[1][2] Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1][2] Under no circumstances should this compound or its containers be disposed of down the drain or in general waste streams.[3]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
All solid this compound waste, including unused or expired material, and contaminated consumables (e.g., weighing paper, gloves, pipette tips), must be classified as chemical waste.
-
Solutions containing this compound should also be treated as chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container for all this compound waste.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Accidental Spill Management:
-
In the event of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]
-
For liquid spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
For solid spills, carefully sweep up the material, avoiding dust generation.[4]
-
Place all contaminated materials into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and collect the cleaning materials as hazardous waste.[1][2]
-
-
Final Disposal:
Key Hazard and Disposal Information Summary
For quick reference, the following table summarizes critical safety and disposal information for this compound based on available Safety Data Sheets (SDS).
| Hazard Classification | Precautionary Statements | Disposal Recommendation |
| Acute toxicity, Oral (Category 4)[1][2] | P264: Wash skin thoroughly after handling.[1][2]P270: Do not eat, drink or smoke when using this product.[1][2]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]P330: Rinse mouth.[1][2] | Dispose of contents/container to an approved waste disposal plant.[1][2][4][5][8] |
| Acute aquatic toxicity (Category 1)[1][2] | P273: Avoid release to the environment.[1][2] | Collect spillage.[1][2] |
| Chronic aquatic toxicity (Category 1)[1][2] | P391: Collect spillage.[1][2] | Conduct recycling or disposal in accordance with prevailing country, federal, state and local regulations.[1][2] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. trans-Tranilast|70806-55-2|MSDS [dcchemicals.com]
- 2. This compound (SB 252218)|53902-12-8|MSDS [dcchemicals.com]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. anentawaste.com [anentawaste.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Personal protective equipment for handling Tranilast
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Tranilast in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is an anti-allergic and anti-inflammatory agent that requires careful handling due to its potential health hazards. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly trained on the risks and proper handling procedures before working with this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid (powder) or solution form.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | Conforming to EN 166 or NIOSH standards. | Protects eyes from dust particles and splashes. |
| Face Shield | To be worn in addition to goggles when there is a significant risk of splashing. | Provides a full-face barrier against splashes of this compound solutions. | |
| Hand Protection | Double Gloving with Chemotherapy-Rated Nitrile Gloves | Powder-free, with the outer glove covering the cuff of the lab coat. | Provides a robust barrier against skin contact. Double gloving is a standard practice for handling hazardous drugs to minimize contamination.[2] |
| Body Protection | Disposable Gown | Made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing with this compound powder or solutions. |
| Respiratory Protection | NIOSH-approved N95 Respirator | For handling small quantities of this compound powder in a well-ventilated area or a chemical fume hood. | Protects against inhalation of fine this compound particles. |
| Powered Air-Purifying Respirator (PAPR) with HEPA filter | For handling large quantities of this compound powder or when engineering controls are not sufficient. | Offers a higher level of respiratory protection for extended or high-exposure tasks.[3][4] |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for safely handling this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow the emergency spill procedures.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage for the powder is at -20°C.[1]
Preparation of this compound Solutions
This compound is sparingly soluble in water but soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[5][6]
Quantitative Solubility Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | >10 mg/mL[7] |
| Ethanol | ~2 mg/mL[5] |
| Dimethylformamide (DMF) | ~35 mg/mL[5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.2 mg/mL[5] |
Experimental Protocol for Solution Preparation (Example: 10 mM DMSO Stock)
-
Pre-calculation: Determine the required mass of this compound (Molecular Weight: 327.33 g/mol ) and volume of DMSO. For 1 mL of a 10 mM solution, 3.27 mg of this compound is needed.
-
Weighing: In a chemical fume hood, wearing full PPE, accurately weigh the this compound powder into a sterile, conical tube.
-
Dissolving: Add the calculated volume of DMSO to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be required to aid dissolution.[8]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][8] Aqueous solutions are not recommended for storage for more than one day.[5]
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all this compound-containing solutions in a sealed, labeled, and compatible hazardous waste container.
-
Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
Deactivation and Disposal Procedure
Direct disposal into the sanitary sewer system is strictly prohibited.[9]
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.
-
Licensed Waste Disposal: Arrange for the collection and disposal of this compound waste by a licensed hazardous waste management company.
-
Chemical Deactivation (where feasible): While a specific chemical deactivation protocol for this compound is not widely established, products containing activated carbon can be used to adsorb and deactivate pharmaceutical waste, rendering it non-retrievable.[10] This may be a suitable option for small quantities of liquid waste before collection by a licensed disposal service. Always follow the manufacturer's instructions for such products.
-
Incineration: The recommended final disposal method for pharmaceutical waste is high-temperature incineration by a licensed facility.[11][12]
Emergency Procedures
Spills
-
Evacuate: Immediately evacuate the affected area and restrict access.
-
Alert: Inform your supervisor and the institutional safety officer.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For small powder spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean-up: Carefully collect the spilled material and absorbent into a hazardous waste container. Clean the spill area with a suitable detergent and water, and collect the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated after the clean-up.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. simplivia.com [simplivia.com]
- 2. cdc.gov [cdc.gov]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. queensu.ca [queensu.ca]
- 7. EP0974350B1 - External preparation containing this compound and process for producing the same - Google Patents [patents.google.com]
- 8. This compound | Prostaglandin Receptor | RAAS | TargetMol [targetmol.com]
- 9. USP 800 | USP [usp.org]
- 10. cga.ct.gov [cga.ct.gov]
- 11. actenviro.com [actenviro.com]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
